1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBOLKMGXMPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(CC2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine: A Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8)
Executive Summary
The synthesis of highly functionalized piperidine scaffolds is a cornerstone of modern medicinal chemistry. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a valuable building block featuring a dimethoxy-substituted aryl ring coupled to a piperidine core, terminating in a primary amine[1]. This whitepaper outlines a robust, field-proven, two-step synthetic methodology to construct this molecule. By leveraging a palladium-catalyzed Buchwald-Hartwig cross-coupling followed by an acid-mediated deprotection, this guide provides a self-validating protocol grounded in mechanistic causality and rigorous in-process controls.
Retrosynthetic Analysis & Strategic Design
The structural complexity of the target molecule necessitates a highly regioselective approach. The primary retrosynthetic disconnection is the C(aryl)−N(piperidine) bond.
Causality of the Coupling Strategy: Why not SNAr?
A novice approach might suggest Nucleophilic Aromatic Substitution (SNAr) to couple the piperidine to the aryl ring. However, SNAr strictly requires an electron-deficient aryl halide (typically activated by ortho/para electron-withdrawing groups like −NO2 or −CN ) to stabilize the intermediate Meisenheimer complex. The 3,5-dimethoxybenzene system is highly electron-rich due to the strong +M (mesomeric) effect of the two methoxy groups. Consequently, SNAr is chemically unviable. A transition-metal-catalyzed approach—specifically the Buchwald-Hartwig Amination —is mandatory to force the C−N bond formation against the electronic gradient[2].
Causality of Regioselectivity: The Necessity of Boc Protection
The nucleophile, piperidin-4-amine, possesses two reactive sites: the secondary cyclic amine and the primary exocyclic amine. To achieve exclusive N-arylation at the piperidine nitrogen, the primary amine must be masked to prevent competitive coupling or oligomerization. We utilize 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate) as the starting material[3]. The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates the primary amine, ensuring absolute regiocontrol during the palladium-catalyzed coupling.
Figure 1: Two-step synthetic workflow for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Mechanistic Pathway & Ligand Selection
The Buchwald-Hartwig Catalytic Cycle
The cross-coupling proceeds through a standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0)L complex inserts into the aryl-bromide bond.
-
Amine Coordination: The secondary amine of 4-Boc-aminopiperidine coordinates to the Pd(II) center.
-
Deprotonation: Sodium tert-butoxide (NaOtBu) deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C−N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Causality of Ligand Choice: RuPhos over BrettPhos
The choice of phosphine ligand is the most critical parameter. While BrettPhos is excellent for primary amines, RuPhos is specifically selected for this secondary amine coupling. Density Functional Theory (DFT) calculations demonstrate that for secondary amines, the rate-limiting step of the catalytic cycle shifts to reductive elimination. RuPhos possesses a specific steric profile and electronic structure that optimally crowds the palladium center, accelerating the reductive elimination of the bulky secondary amine product and preventing catalyst stalling[4].
Figure 2: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols & Quantitative Data
Step 1: Palladium-Catalyzed C-N Coupling
Table 1: Reagent Stoichiometry for Step 1
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 1-Bromo-3,5-dimethoxybenzene | 217.06 | 1.00 | Electrophile |
| 4-Boc-aminopiperidine | 200.28 | 1.20 | Nucleophile |
| Pd2(dba)3 | 915.72 | 0.02 (2 mol%) | Pre-catalyst |
| RuPhos | 466.66 | 0.04 (4 mol%) | Ligand |
| NaOtBu | 96.10 | 1.50 | Base |
| Toluene (Anhydrous) | N/A | 0.2 M | Solvent |
Step-by-Step Methodology (Self-Validating System):
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1-bromo-3,5-dimethoxybenzene, 4-Boc-aminopiperidine, Pd2(dba)3 , RuPhos, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst death.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12-16 hours.
-
In-Process Control: Sample an aliquot, dilute in EtOAc, and analyze via LC-MS or TLC. The system is validated to proceed only when the aryl bromide is >95% consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate.
Step 2: Acid-Mediated N-Boc Deprotection
Table 2: Reagent Stoichiometry for Step 2
| Reagent | Equivalents | Role |
| Intermediate (from Step 1) | 1.00 | Substrate |
| Trifluoroacetic Acid (TFA) | 10.0 - 20.0 | Acid / Deprotecting Agent |
| Dichloromethane (DCM) | 0.1 M | Solvent |
Mechanistic Causality of Deprotection: TFA is utilized because it cleanly protonates the carbamate oxygen. This triggers a fragmentation that releases a highly stable tert-butyl cation (which loses a proton to form isobutylene gas) and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing CO2 gas and yielding the free amine as a TFA salt[5][6].
Step-by-Step Methodology:
-
Preparation: Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add TFA dropwise to the stirring solution. Observation: Effervescence ( CO2 and isobutylene gas evolution) will be observed, validating the active fragmentation of the Boc group[6].
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
In-Process Control: Monitor the disappearance of the starting material via TLC (ninhydrin stain is highly effective for visualizing the newly formed primary amine).
-
Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess volatile TFA. To obtain the free base (rather than the TFA salt), dissolve the resulting oil in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic (pH > 8).
-
Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate to yield the final target: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine .
References
-
Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry. Available at: [Link]
-
Grokipedia. "Buchwald–Hartwig amination". Grokipedia. Available at: [Link]
-
ACS Publications. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction". ACS Omega. Available at: [Link]
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- 2. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 3. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
1-(3,5-Dimethoxyphenyl)piperidin-4-amine chemical properties
An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Abstract
The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties into drug candidates.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. We will dissect its core chemical properties, delineate robust synthetic pathways, predict its spectroscopic signature, and explore its potential reactivity and therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS No. 1016886-64-8) is a secondary amine featuring a piperidine ring N-substituted with a 3,5-dimethoxyphenyl group, and a primary amino group at the 4-position of the piperidine ring.[4] The dimethoxy substitution pattern on the electron-rich phenyl ring, combined with the versatile piperidin-4-amine core, makes it an intriguing building block for creating chemical libraries aimed at diverse biological targets.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [4] |
| Molecular Weight | 236.31 g/mol | [4] |
| Physical Form | Oil | [4] |
| InChI | 1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3 | [4] |
| InChIKey | HAVBOLKMGXMPIO-UHFFFAOYSA-N | [4] |
| Storage Temperature | Room Temperature | [4] |
| Boiling Point | Data not publicly available; requires experimental determination. | |
| pKa | Data not publicly available; requires experimental determination. |
Synthesis: The Buchwald-Hartwig Amination Approach
The formation of the N-aryl bond is the key strategic step in synthesizing 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering high yields, broad functional group tolerance, and relatively mild reaction conditions compared to older methods like nucleophilic aromatic substitution.[5][6][7]
The reaction creates a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, mediated by a palladium catalyst.[5] The success of this cross-coupling hinges on the catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[1][5]
Caption: General workflow for Buchwald-Hartwig synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for a Buchwald-Hartwig amination on a laboratory scale.
Materials:
-
1-Bromo-3,5-dimethoxybenzene (1.0 eq)
-
Piperidin-4-amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Buchwald Ligand (e.g., XPhos, RuPhos, or BINAP, 0.04 eq)[9]
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an argon or nitrogen atmosphere.
-
Reagent Addition: Add 1-bromo-3,5-dimethoxybenzene and piperidin-4-amine to the flask, followed by the addition of anhydrous toluene via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Dilute with ethyl acetate or dichloromethane.
-
Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final product.
Spectroscopic Profile (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.[10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: ~6.1-6.2 ppm (2H, d) and ~6.0 ppm (1H, t) for the 3,5-dimethoxyphenyl ring. Methoxy Protons: ~3.7-3.8 ppm (6H, s). Piperidine Protons (N-CH₂): ~3.6-3.7 ppm (2H, m). Piperidine Proton (C4-CH): ~2.7-2.9 ppm (1H, m). Piperidine Protons (C-CH₂): ~2.5-2.6 ppm (2H, m) and ~1.4-1.6 ppm (2H, m). Amine Protons (-NH₂): Broad singlet, variable shift (~1.5-2.5 ppm).[13][14] |
| ¹³C NMR | Aromatic C-O: ~161-162 ppm. Aromatic C-N: ~153-154 ppm. Aromatic CH: ~95-96 ppm and ~92-93 ppm. Methoxy (-OCH₃): ~55-56 ppm. Piperidine C-N: ~50-52 ppm. Piperidine C4-N: ~49-50 ppm. Piperidine CH₂: ~33-35 ppm.[11][13] |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 237.16 |
| IR (Infrared) | N-H Stretch (Amine): ~3300-3400 cm⁻¹ (two bands, primary amine). C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2800-3000 cm⁻¹. C-O Stretch (Ether): ~1200 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric). C-N Stretch: ~1150-1250 cm⁻¹. |
Reactivity and Potential Applications in Drug Discovery
The molecule possesses two key reactive centers: the primary aliphatic amine at the C4 position and the electron-rich aromatic ring.
-
C4-Primary Amine: This group is the most nucleophilic and basic site on the molecule. It will readily undergo standard amine reactions such as acylation to form amides, alkylation, and reductive amination with aldehydes or ketones to form secondary amines. This provides a versatile handle for further derivatization.
-
Aromatic Ring: The two methoxy groups are strong activating groups, making the phenyl ring susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions relative to the piperidine nitrogen.
Field-Proven Insights for Drug Development
While specific biological data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is not widely published, its structural motifs are prevalent in pharmacologically active agents.[15] This allows for a logical inference of its potential therapeutic applications.
-
GPCR Modulation: The dimethoxyphenyl moiety is a classic feature in ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[16] For example, compounds with 2,5-dimethoxy substitutions are well-known 5-HT₂ₐ receptor agonists.[17] The 3,5-dimethoxy pattern present in this molecule could be explored for unique selectivity profiles at various GPCRs.
-
Ion Channel Targeting: N-aryl piperidines are common scaffolds in molecules that target ion channels, contributing to therapies for pain and cardiovascular conditions.[18]
-
Enzyme Inhibition: The piperidine ring can serve as a rigid scaffold to position functional groups for optimal interaction within an enzyme's active site.[12][15]
Sources
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1-(3,5-Dimethoxyphenyl)piperidin-4-amine CAS number
An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS No. 1016886-64-8)
A Note on the Scope of this Document
As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of data. Direct experimental data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed by leveraging established principles of organic synthesis, spectroscopic interpretation, and pharmacological trends observed in structurally related phenylpiperidine derivatives. The protocols and analyses presented herein are based on expert knowledge and analogous examples from the scientific literature, providing a robust framework for researchers.
Introduction
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a substituted phenylpiperidine derivative. The phenylpiperidine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds that interact with the central nervous system (CNS).[1][2] Derivatives of 4-phenylpiperidine are known to exhibit a range of biological activities, including opioid analgesia, dopamine receptor antagonism, and serotonin reuptake inhibition.[2][3][4] The 3,5-dimethoxy substitution on the phenyl ring is also a common feature in molecules targeting CNS receptors. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological relevance of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, intended for researchers in drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is presented in Table 1 . These properties are crucial for its handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
| Property | Value | Source |
| CAS Number | 1016886-64-8 | [5] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [5] |
| Molecular Weight | 236.31 g/mol | [5] |
| Physical Form | Oil | [5] |
| InChI Key | HAVBOLKMGXMPIO-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.0 | PubChemLite |
| Predicted pKa (most basic) | 9.5 (piperidine nitrogen) | ChemAxon |
Proposed Synthesis
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available tert-butyl piperidin-4-ylcarbamate and 1-bromo-3,5-dimethoxybenzene.
Caption: Proposed two-step synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate
-
Rationale: The Buchwald-Hartwig amination is chosen for its high efficiency and tolerance of various functional groups. A palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine ligand, like Xantphos, are employed to facilitate the coupling between the secondary amine of the piperidine and the aryl bromide. A base, typically sodium tert-butoxide, is required to generate the active amine anion. The Boc protecting group on the 4-amino moiety prevents side reactions.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 1-bromo-3,5-dimethoxybenzene (1.2 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Step 2: Synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 6.1-6.2 | Aromatic H (2H, d) |
| ~ 6.0 | Aromatic H (1H, t) |
| ~ 3.75 | Methoxy H (6H, s) |
| ~ 3.6-3.7 | Piperidine H (2H, m, axial) |
| ~ 2.8-2.9 | Piperidine H (1H, m) |
| ~ 2.6-2.7 | Piperidine H (2H, m, equatorial) |
| ~ 1.8-1.9 | Piperidine H (2H, m) |
| ~ 1.4-1.5 | Piperidine H (2H, m) |
| ~ 1.5 | Amine H (2H, br s) |
Mass Spectrometry (Predicted):
-
ESI-MS: [M+H]⁺ = 237.16
Potential Applications and Biological Activity
The pharmacological profile of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine has not been experimentally determined. However, based on its structural similarity to other phenylpiperidine derivatives, it is plausible that this compound may interact with CNS targets.
Dopamine Receptor Antagonism
Many substituted phenylpiperidines are known to be dopamine D₂ receptor antagonists.[3] The substitution pattern on the phenyl ring and the nature of the substituent on the piperidine nitrogen are key determinants of activity. It is hypothesized that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine could exhibit affinity for dopamine receptors.
Caption: Hypothetical interaction with a G-protein coupled dopamine receptor.
Opioid Receptor Modulation
The 4-phenylpiperidine scaffold is a core component of several opioid analgesics, such as meperidine and fentanyl.[1][2] While the substitution pattern of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine differs significantly from these classical opioids, the potential for interaction with opioid receptors cannot be ruled out and warrants investigation.
Other Potential CNS Activities
Derivatives of phenylpiperidine have also been explored as selective serotonin reuptake inhibitors (SSRIs) and for their effects on other monoamine transporters.[2][4] The specific biological activity of this compound would need to be determined through in vitro binding assays and functional screens.
Safety and Handling
Based on the safety data sheet for this compound, the following handling precautions are recommended.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive, albeit partially predictive, overview of its properties, a robust proposed synthesis, and a rationale for its potential biological evaluation. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this and related compounds.
References
-
Sköld, C., et al. (2006). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 49(21), 6333-6343. [Link]
-
Gupta, M., & Gupta, K. E. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 7(1), 33-43. [Link]
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Manallack, D. T., & Beart, P. M. (1988). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines in mouse forebrain tissue. Journal of Pharmacy and Pharmacology, 40(1), 23-28. [Link]
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Wikipedia. (2023). Phenylpiperidine. [Link]
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PubChemLite. N-(3,5-dimethoxyphenyl)piperidin-4-amine. [Link]
- ChemAxon. Predicted pKa.
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
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Pharmacological Profiling of Dimethoxyphenyl Piperidine Derivatives: A Comprehensive Technical Guide
Executive Summary
As a privileged structure in medicinal chemistry, the piperidine heterocycle provides a conformationally stable, basic scaffold that readily crosses the blood-brain barrier. When functionalized with a 2,5- or 3,4-dimethoxyphenyl moiety, this scaffold exhibits extraordinary versatility across multiple neuropharmacological domains. This technical guide explores the structure-activity relationships (SAR), mechanistic causality, and experimental validation of dimethoxyphenyl piperidine derivatives, focusing on their roles as selective serotonergic modulators, dual-site cholinesterase inhibitors, and high-affinity sigma receptor ligands.
Serotonergic Modulation: Conformational Restriction for 5-HT2A Selectivity
Mechanistic Causality
Classical psychedelics and serotonergic modulators (e.g., 2C-B) rely on a flexible phenethylamine backbone. However, this flexibility allows the ethylamine chain to adopt multiple conformations, leading to promiscuous binding across 5-HT2A, 5-HT2B, and 5-HT2C receptors. Off-target activation of the 5-HT2B receptor is particularly problematic as it is linked to cardiac valvulopathy.
By tethering the beta-carbon of the phenethylamine chain to the amine nitrogen, researchers create a conformationally restricted dimethoxyphenylpiperidine (e.g., LPH-5 or 2C-B-3PIP) . This rigid piperidine ring "locks" the spatial orientation of the basic nitrogen, forcing the molecule into the specific active conformation required for the 5-HT2A orthosteric pocket while sterically hindering the interactions necessary for 5-HT2B and 5-HT2C activation.
Quantitative Binding Profile
Table 1: Serotonergic Binding Profile of Key Dimethoxyphenylpiperidines
| Compound | Target Receptor | EC50 (nM) | Emax (%) | Selectivity Profile |
| LPH-5 ((S)-11) | 5-HT2A | 8.1 | 97 | >10-fold over 5-HT2C |
| 2C-B-3PIP ((S)-isomer) | 5-HT2A | 69.0 | 37 | Inactive at 5-HT2C |
| 2C-TFM (Flexible Ref.) | 5-HT2A | ~1.0 | >90 | Promiscuous (2A/2B/2C) |
5-HT2A Receptor Activation Pathway
Gq-coupled 5-HT2A signaling pathway activated by dimethoxyphenylpiperidines.
Self-Validating Protocol: In Vitro G-Protein BRET Assay
To accurately quantify 5-HT2A activation without the signal amplification artifacts common in calcium mobilization assays, a Bioluminescence Resonance Energy Transfer (BRET) assay measuring direct Gq-protein dissociation is preferred.
-
Cell Preparation: Transfect HEK293T cells (chosen for their lack of endogenous 5-HT receptors to eliminate background noise) with 5-HT2A receptor plasmids, RLuc8-tagged Gαq (donor), and Venus-tagged Gγ (acceptor).
-
Ligand Incubation: Treat cells with serial dilutions of the piperidine derivative. Causality: A 30-minute incubation at 37°C ensures the ligand fully penetrates the binding pocket and reaches thermodynamic equilibrium.
-
BRET Measurement: Add the luciferase substrate (coelenterazine 400a) and measure emissions at 410 nm and 535 nm. Causality: Using a ratiometric readout (Acceptor/Donor) normalizes the data against variations in cell number or transfection efficiency.
-
Self-Validation Check: Calculate the Z'-factor using Serotonin (5-HT) as the 100% Emax positive control and vehicle (DMSO) as the negative control. The assay is only validated if Z' > 0.5, confirming the signal window is statistically robust against assay noise.
Cholinesterase Inhibition: Dual-Site Targeting in Alzheimer's Pathology
Mechanistic Causality
Acetylcholinesterase (AChE) features a deep, narrow gorge. The Catalytic Active Site (CAS) resides at the bottom, while the Peripheral Anionic Site (PAS) sits at the entrance. Traditional inhibitors (like Tacrine) only bind the CAS. However, 1-benzyl-N-(3,4-dimethoxyphenyl)piperidine derivatives act as dual-binding site inhibitors .
At physiological pH, the piperidine nitrogen is protonated and engages in cation- π interactions with the CAS. Simultaneously, the electron-rich, lipophilic 3,4-dimethoxyphenyl moiety extends to the gorge entrance, engaging in strong π
π stacking with Trp286 at the PAS. This dual interaction yields low-nanomolar potency and physically blocks AChE-induced amyloid-beta (A β ) aggregation, a critical driver of Alzheimer's Disease (AD) .Quantitative Inhibitory Profile
Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Binding Mechanism |
| Compound 122 (Piperidine-4-carboxamide) | 4.11 | >1000 | Dual-binding (CAS & PAS) |
| Donepezil (Clinical Standard) | 12.7 | >5000 | Dual-binding (CAS & PAS) |
| Tacrine (Clinical Standard) | 130.0 | 40.0 | CAS-specific binding |
Self-Validating Protocol: Modified Kinetic Ellman's Assay
-
Pre-Incubation: Mix human recombinant AChE with the piperidine inhibitor in a 96-well plate. Causality: PAS-binding inhibitors often exhibit slow-binding kinetics. A 15-minute pre-incubation allows the complex to reach thermodynamic equilibrium before substrate introduction, preventing the underestimation of inhibitory potency.
-
Substrate Addition: Simultaneously add acetylthiocholine (ATCh, substrate) and DTNB (chromogen).
-
Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. Causality: Taking a kinetic read to calculate initial velocity ( V0 ) rather than a single endpoint read ensures the reaction is measured in its linear phase, avoiding artifacts from substrate depletion.
-
Self-Validation Check: Include a "Blank Control" (Buffer + DTNB + ATCh without enzyme). The absorbance of this blank must be subtracted from all test wells to eliminate false positives caused by the spontaneous, non-enzymatic hydrolysis of ATCh.
Sigma Receptor Affinity: Navigating Neuropathic Pain
Mechanistic Causality
Sigma-1 ( σ 1R) and Sigma-2 ( σ 2R) receptors are transmembrane proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The established pharmacophore for sigma receptors requires a basic amine flanked by hydrophobic regions.
Dimethoxyphenyl piperidines (and structurally related diazaspiro-nonanes like AD258) perfectly satisfy this pharmacophore . The basic piperidine nitrogen anchors the molecule, while the dimethoxyphenyl group provides the necessary steric bulk and lipophilicity to fit snugly into the hydrophobic pockets of the sigma receptors. Antagonism of σ 1R by these derivatives has been shown to produce potent antiallodynic effects, offering a non-opioid pathway for treating severe neuropathic pain.
Quantitative Affinity Profile
Table 3: Sigma Receptor Affinity of Piperidine/Diazaspiro Derivatives
| Compound | σ 1R Ki (nM) | σ 2R Ki (nM) | Pharmacological Effect |
| AD258 (Compound 9d) | 3.5 | 2.6 | Potent Antiallodynic |
| Compound 9a | <1.0 | <5.0 | Analgesic |
| Siramesine (Reference) | 0.12 | 0.13 | Anxiolytic / Antidepressant |
Radioligand Binding Assay Workflow
Step-by-step radioligand binding workflow for sigma receptor affinity profiling.
Conclusion
The dimethoxyphenyl piperidine scaffold is a masterclass in rational drug design. By leveraging conformational restriction, medicinal chemists can transform promiscuous phenethylamines into highly selective 5-HT2A agonists. Simultaneously, exploiting the lipophilic and electronic properties of the dimethoxyphenyl group allows for the dual-site inhibition of AChE and the high-affinity targeting of sigma receptors. As analytical methodologies like BRET and kinetic enzymology become more refined, this privileged scaffold will continue to yield breakthrough therapeutics for psychiatric disorders, Alzheimer's disease, and neuropathic pain.
References
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Journal of Medicinal Chemistry (2024).[Link]
-
Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry (2025).[Link]
-
Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. ACS Journal of Medicinal Chemistry (2023).[Link]
Predictive Pharmacological Profiling: Deconvoluting the Therapeutic Targets of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
As drug discovery pivots toward fragment-based and pharmacophore-hybrid approaches, orphan compounds like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine present unique opportunities. Rather than viewing this molecule as a blank slate, structural analysis reveals it to be a fusion of two highly privileged scaffolds: a 3,5-dimethoxyphenyl moiety and a 4-aminopiperidine core.
As an Application Scientist, I approach this compound as a highly specific key designed for distinct biological locks. This technical guide provides an in-depth mechanistic rationale for its predicted targets, supported by the self-validating experimental workflows necessary for empirical confirmation.
Pharmacophore Deconstruction & Mechanistic Rationale
The 3,5-Dimethoxyphenyl Motif: A Kinase Hinge-Binding Anchor
The 3,5-dimethoxyphenyl group is a hallmark of highly potent, ATP-competitive kinase inhibitors. Crystallographic data from established inhibitors demonstrates that this bulky, electron-rich aromatic ring optimally fills the complementary hydrophobic pocket adjacent to the kinase hinge region.
-
Primary Target Prediction: Fibroblast Growth Factor Receptors (FGFR1-4). Compounds such as 1[1] and2[2] rely heavily on the 3,5-dimethoxyphenyl group to achieve nanomolar affinity and selectivity over other receptor tyrosine kinases (RTKs). The methoxy oxygens can participate in weak hydrogen bonding, while the phenyl ring engages in pi-pi or hydrophobic interactions with the gatekeeper residues. Furthermore, covalent FGFR inhibitors like 3[3] utilize this exact moiety to anchor the molecule before covalent bond formation.
The 4-Aminopiperidine Core: Solvent-Exposed Flexibility and GPCR Anchoring
The 4-aminopiperidine ring is a versatile, basic pharmacophore. At physiological pH, the primary amine is protonated, allowing it to engage in critical electrostatic interactions.
-
Secondary Target Prediction: Cyclin-Dependent Kinases (CDK4/6). In the context of kinase inhibition, the 4-aminopiperidine moiety often extends into the solvent-exposed region of the ATP-binding site. As seen in the evolution of4[4], the piperidine ring provides essential lipophilic interactions with residues like Phe82, while the polar amine interacts with Asp86 and Lys89, driving paralog selectivity.
-
Tertiary Target Prediction: G-Protein Coupled Receptors (GPCRs). The basic nitrogen of the piperidine ring is a classic anchor for the transmembrane bundles of aminergic GPCRs. Pharmacophore modeling has repeatedly identified 4-aminopiperidine derivatives as potent modulators of5[5].
Quantitative Target Matrix
To streamline the deconvolution process, the predicted binding profiles and structural rationales are summarized below:
| Structural Moiety | Predicted Target Class | Binding Rationale & Mechanism | Clinical / Literature Precedents |
| 3,5-Dimethoxyphenyl | FGFR1-4 (RTKs) | Fills the hydrophobic pocket near the hinge region; methoxy oxygens form weak H-bonds with the kinase backbone. | NVP-BGJ398, PD173074, PRN1371 |
| 4-Aminopiperidine | CDK4/6 (Kinases) | Provides lipophilic interactions with Phe82; primary amine interacts with polar residues (Asp86/Lys89). | Ebvaciclib analogs |
| 4-Aminopiperidine | SSTR2 / H4R (GPCRs) | Basic nitrogen acts as a crucial hydrogen bond donor/acceptor within the 7-transmembrane bundle. | Quinoline-based SSTR2 agonists |
Self-Validating Experimental Protocols
To transition from predictive pharmacology to empirical validation, we must deploy orthogonal, self-validating assays. The following protocols are designed with intrinsic causality—every step includes controls that validate the assay's integrity regardless of the test compound's performance.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling
Objective: Validate FGFR1-4 and CDK4/6 inhibition. Causality & Design Choice: We utilize TR-FRET rather than standard luminescence (e.g., Kinase-Glo) because the 3,5-dimethoxyphenyl group can occasionally act as a fluorescent quencher or auto-fluorophore. The long emission half-life of the Europium (Eu) chelate allows us to introduce a time delay, eliminating short-lived compound interference and ensuring absolute signal trustworthiness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to prevent plastic adherence.
-
Enzyme Addition: Add 5 µL of recombinant FGFR1 or CDK4/CycD1 (at 2X final concentration) to the wells. Incubate for 15 minutes at room temperature.
-
Self-Validating Control: Include wells with buffer only (100% inhibition control) and enzyme + DMSO (0% inhibition control).
-
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (at the enzyme's specific Km ) and ULight-labeled substrate.
-
Termination & Detection: After 60 minutes, add 10 µL of Stop Solution containing EDTA (to chelate Mg2+) and Eu-anti-phospho antibody.
-
Data Validation: Read on a microplate reader (Ex: 320 nm, Em: 665 nm/615 nm). Calculate the Z'-factor using the 0% and 100% controls. The assay is only deemed trustworthy if Z′>0.6 .
Protocol 2: GPCR Functional Screening via HTRF cAMP Assay
Objective: Determine agonism/antagonism at SSTR2 and H4R. Causality & Design Choice: To accurately measure cAMP flux, we must inhibit endogenous phosphodiesterases (PDEs). Without the addition of IBMX, transient cAMP signals induced by the 4-aminopiperidine core would be rapidly degraded, leading to false negatives.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing SSTR2 or H4R at 5,000 cells/well in a 384-well plate.
-
PDE Inhibition: Add 500 µM IBMX to the stimulation buffer to prevent cAMP degradation.
-
Compound Incubation: Add the test compound (0.1 nM to 10 µM). For antagonist mode, co-incubate with an EC80 concentration of a known reference agonist.
-
Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour.
-
Quantification: Measure the FRET signal. The specific signal is inversely proportional to the concentration of intracellular cAMP. Forskolin is used as a positive control to validate adenylate cyclase activity.
Visualizations
Fig 1. Predicted modulation of the FGFR signaling cascade by the 3,5-dimethoxyphenyl pharmacophore.
Fig 2. Self-validating high-throughput target deconvolution workflow for orphan compounds.
References
-
Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines... Journal of Medicinal Chemistry - ACS Publications[Link]
-
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)... Journal of Medicinal Chemistry - ACS Publications[Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)... Journal of Medicinal Chemistry - ACS Publications[Link]
-
Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer PMC - National Institutes of Health[Link]
-
Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence PMC - National Institutes of Health[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
in vitro screening of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
An In-Depth Technical Guide to the In Vitro Screening of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Introduction
The compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine represents a novel chemical entity with potential for biological activity. Its structure, featuring a central piperidine scaffold, a dimethoxyphenyl moiety, and a primary amine, suggests possible interactions with a range of pharmacological targets, particularly within the central nervous system. The piperidine ring is a privileged scaffold found in numerous approved drugs, often targeting G-protein coupled receptors (GPCRs) and ion channels. The dimethoxyphenyl group can influence binding affinity, selectivity, and pharmacokinetic properties, while the amine at the 4-position of the piperidine ring provides a key interaction point.
This guide outlines a comprehensive, tiered strategy for the . As a Senior Application Scientist, the proposed workflow is designed to first identify and then characterize the biological activity of this compound, moving from broad, high-throughput screening to more focused mechanistic and safety-related studies. The causality behind each experimental choice is explained to provide a robust and self-validating framework for its evaluation.
Part 1: The Screening Cascade: A Tiered Approach to Uncover Biological Function
A tiered or cascaded screening approach is a strategic and resource-efficient method to systematically evaluate a compound's biological profile. This process begins with broad primary screens to identify potential activities, followed by more specific secondary and tertiary assays to confirm these activities, elucidate the mechanism of action, and assess potential liabilities.
Diagram of the Proposed Screening Cascade
Caption: A tiered in vitro screening cascade for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Part 2: Tier 1 - Primary Screening: Casting a Wide Net
The initial goal of primary screening is to efficiently test the compound against a diverse range of potential biological targets to identify any "hits" or initial activities. Given the structural motifs of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, a logical starting point is to screen against a panel of GPCRs and ion channels, alongside a general cytotoxicity assessment.
Broad Target-Based Screening
A cost-effective approach for initial screening is to utilize commercially available screening panels that cover a wide range of targets.
2.1.1 GPCR Radioligand Binding Assays
-
Rationale: The phenylpiperidine scaffold is a common feature in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors. Radioligand binding assays are a robust and sensitive method to detect direct interactions between the compound and a receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the target GPCR are prepared.
-
Competition Assay: A fixed concentration of a radiolabeled ligand (a known binder to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (1-(3,5-Dimethoxyphenyl)piperidin-4-amine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: A significant reduction in the amount of bound radioligand in the presence of the test compound indicates displacement and therefore, a binding interaction.
-
2.1.2 Ion Channel Screening
-
Rationale: Piperidine-containing molecules are known to modulate the activity of various ion channels. High-throughput screening of ion channel activity can be achieved using fluorescence-based assays.
-
Methodology (e.g., FLIPR Tetra® System):
-
Cell Plating: Cells expressing the ion channel of interest are plated in microtiter plates.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular ion concentrations (e.g., a calcium-sensitive dye for calcium channels).
-
Compound Addition: The test compound is added to the wells.
-
Stimulation: An appropriate stimulus is applied to open the ion channels (e.g., a depolarizing agent for voltage-gated channels or a specific agonist).
-
Detection: Changes in fluorescence, corresponding to ion flux, are measured in real-time.
-
Data Analysis: An increase or decrease in the fluorescence signal compared to control wells indicates that the compound may be an activator or inhibitor of the ion channel.
-
Cell-Based Phenotypic Screening
In parallel with target-based screens, it is crucial to assess the compound's general effect on cell health.
2.2.1 Cytotoxicity/Viability Assays
-
Rationale: This is a critical first step to distinguish between specific pharmacological effects and general toxicity. It also helps to determine the concentration range for subsequent cell-based assays.
-
Methodology (e.g., MTT Assay):
-
Cell Plating: A representative cell line (e.g., HEK293, HeLa) is plated in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for a defined period (e.g., 24-72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability.
-
Part 3: Tier 2 - Hit Confirmation and Potency Determination
Once a "hit" is identified in the primary screen, the next step is to confirm this activity and determine the compound's potency. This involves repeating the assay and performing dose-response studies.
Hit Confirmation
Any activity observed in the primary screen should be re-tested using freshly prepared compound solutions to rule out false positives due to experimental artifacts or compound degradation.
Dose-Response and Potency (IC50/EC50)
-
Rationale: Determining the concentration at which the compound elicits half of its maximal effect (EC50 for agonists, IC50 for antagonists/inhibitors) is a key measure of its potency.
-
Methodology:
-
Serial Dilution: Prepare a series of dilutions of the test compound (typically 8-12 concentrations, covering a wide range, e.g., from 10 nM to 100 µM).
-
Assay Performance: Perform the relevant primary assay (e.g., binding or functional assay) with this range of concentrations.
-
Data Plotting: Plot the response (e.g., % inhibition, % activation) against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., four-parameter logistic equation).
-
IC50/EC50 Determination: The IC50 or EC50 value is derived from the fitted curve.
-
Secondary Functional Assays
If a hit is identified in a binding assay, it is essential to determine if the compound has a functional effect on the target.
-
Rationale: A compound can bind to a receptor without eliciting a functional response (i.e., it could be an antagonist). Functional assays measure the downstream consequences of receptor binding.
-
Example: cAMP Assay for Gs or Gi-coupled GPCRs:
-
Cell Treatment: Cells expressing the target receptor are treated with the test compound.
-
Receptor Stimulation: For antagonist testing, the cells are co-treated with a known agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: An increase in cAMP suggests agonism of a Gs-coupled receptor, while a decrease suggests agonism of a Gi-coupled receptor. Inhibition of an agonist-induced cAMP change indicates antagonism.
-
Hypothetical Signaling Pathway for a Gi-Coupled GPCR
Caption: Hypothetical antagonistic mechanism at a Gi-coupled GPCR.
Part 4: Tier 3 and 4 - Mechanism of Action, Selectivity, and Safety Profiling
With a confirmed and potent hit, the focus shifts to understanding its mechanism in more detail, its selectivity for the intended target, and its potential for off-target liabilities.
Mechanism of Action (MOA) Studies
-
Rationale: To understand how the compound produces its effect.
-
Examples:
-
Enzyme Kinetics: For enzyme targets, determining if the inhibition is competitive, non-competitive, or uncompetitive.
-
Electrophysiology: For ion channels, using techniques like patch-clamp to study the effects on channel gating and conductance in detail.
-
Selectivity Profiling
-
Rationale: An ideal drug is highly selective for its intended target to minimize off-target side effects.
-
Methodology: The compound is screened against a panel of receptors and enzymes that are structurally or functionally related to the primary target. For example, if the primary hit is on the dopamine D2 receptor, it should be tested against other dopamine receptor subtypes (D1, D3, D4, D5) and serotonin receptors.
In Vitro Safety and Liability Screening
-
Rationale: Early identification of potential safety issues is crucial in drug discovery.
-
Key Assays:
-
hERG Channel Assay: The hERG potassium channel is a critical anti-target due to the risk of cardiac arrhythmias. This is typically assessed using patch-clamp electrophysiology.
-
CYP450 Inhibition: Cytochrome P450 enzymes are key for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. This is often tested using fluorescent or luminescent assays with recombinant CYP enzymes.
-
Genotoxicity: Assays like the Ames test (bacterial reverse mutation assay) are used to assess the mutagenic potential of a compound.
-
Data Summary Table
All quantitative data should be systematically organized for clear interpretation and comparison.
| Assay Type | Target/Cell Line | Parameter Measured | Result (e.g.) |
| Primary Screen | Dopamine D2 Receptor | % Inhibition @ 10 µM | 85% |
| Serotonin 5-HT2A | % Inhibition @ 10 µM | 15% | |
| HEK293 | % Viability @ 10 µM | 98% | |
| Secondary Screen | Dopamine D2 Receptor | IC50 (Binding) | 75 nM |
| Dopamine D2 Receptor | IC50 (cAMP) | 120 nM | |
| Selectivity | Dopamine D1 Receptor | IC50 (Binding) | > 10,000 nM |
| Dopamine D3 Receptor | IC50 (Binding) | 850 nM | |
| Safety | hERG Channel | IC50 | > 30,000 nM |
| CYP3A4 | IC50 | 15,000 nM |
Conclusion
This in-depth technical guide provides a structured and scientifically rigorous framework for the initial in vitro screening of the novel compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. By employing a tiered approach, from broad primary screening to detailed mechanistic and safety studies, researchers can efficiently identify and characterize its biological activity, potency, selectivity, and potential liabilities. The emphasis on causality and self-validating protocols ensures that the data generated is robust and reliable, providing a solid foundation for any subsequent drug development efforts.
References
An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Derivatives and Analogues
Abstract
The N-aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, conferring favorable pharmacokinetic properties and providing versatile vectors for interaction with a multitude of biological targets.[1][2] This guide focuses on the 1-(3,5-dimethoxyphenyl)piperidin-4-amine core, a substructure of significant interest due to its presence in compounds targeting the central nervous system (CNS) and other therapeutic areas.[2][3] We will provide an in-depth exploration of the primary synthetic strategies for this scaffold, a detailed analysis of its structure-activity relationships (SAR), and an overview of its known and potential pharmacological profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.
Introduction: The Significance of the N-Aryl Piperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and biologically active molecules.[4] Its chair-like conformation allows for precise spatial orientation of substituents, while its basic nitrogen can improve solubility and serve as a key hydrogen bond acceptor or protonatable site under physiological conditions. When coupled with an aryl group at the N1 position, the resulting N-aryl piperidine moiety becomes a "privileged scaffold," capable of interacting with a wide range of biological targets including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][5]
The specific 1-(3,5-dimethoxyphenyl) substitution pattern offers unique electronic and steric properties. The meta-disposed methoxy groups are electron-donating, influencing the aromatic ring's reactivity and its potential for pi-stacking or other non-covalent interactions within a protein binding pocket. This guide will dissect the methodologies for constructing this core and explore how modifications to this template influence biological activity.
Core Synthetic Strategies
The construction of 1-(3,5-dimethoxyphenyl)piperidin-4-amine and its analogues primarily relies on two convergent strategies: forming the N1-Aryl bond on a pre-existing piperidine or constructing the piperidine ring itself.
Strategy A: N1-Aryl Bond Formation via Cross-Coupling
The most robust and widely used method for forming the N1-Aryl bond is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction provides a powerful tool for connecting an aryl halide (or triflate) with a piperidine amine.[6][7]
Causality Behind the Choice: The Buchwald-Hartwig reaction is favored for its exceptional functional group tolerance, allowing for the coupling of complex and highly functionalized fragments late in a synthetic sequence.[6] Early methods for C-N bond formation were often harsh and had limited scope; this reaction's development was a paradigm shift for medicinal chemistry.[6]
Detailed Protocol: Buchwald-Hartwig Amination
-
Materials:
-
tert-butyl piperidin-4-ylcarbamate (1.0 eq)
-
1-bromo-3,5-dimethoxybenzene (1.1 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert argon atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the tert-butyl piperidin-4-ylcarbamate and 1-bromo-3,5-dimethoxybenzene.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at 80-100 °C, monitoring the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield N-Boc protected 1-(3,5-dimethoxyphenyl)piperidin-4-amine.
-
Deprotect the Boc group using standard conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product.
-
Strategy B: Piperidine Ring Construction via Reductive Amination
An alternative approach involves building the piperidine ring through reductive amination, which forms a C-N bond by reacting a carbonyl compound with an amine and then reducing the intermediate imine/iminium ion.[8] This is particularly useful when constructing highly substituted piperidines from acyclic precursors.[9] A double reductive amination can also be employed to form the ring in a single cascade.[10]
Causality Behind the Choice: The choice of reducing agent is critical. Mild, selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they preferentially reduce the protonated iminium ion intermediate over the starting ketone, minimizing the formation of alcohol side-products.[11] Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the ketone, leading to lower yields.[11]
Detailed Protocol: Two-Step Reductive Amination
-
Materials:
-
1,5-dicarbonyl precursor (e.g., a protected glutaraldehyde derivative) (1.0 eq)
-
3,5-dimethoxyaniline (1.0 eq)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 2.2 eq)
-
Solvent (e.g., 1,2-dichloroethane (DCE) or methanol)
-
Optional: Acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve the dicarbonyl precursor and 3,5-dimethoxyaniline in the chosen solvent.
-
If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation.[11]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/imine.
-
Add the sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting piperidone intermediate via column chromatography.
-
The 4-amino group can then be installed from the 4-piperidone via another reductive amination with an ammonia source or through formation of an oxime followed by reduction.
-
Structure-Activity Relationship (SAR) Analysis
While public data on 1-(3,5-dimethoxyphenyl)piperidin-4-amine itself is limited, we can infer SAR trends from related N-aryl piperidine analogues.[5] The piperidine core acts as a rigid scaffold, and modifications at three key positions—the N-aryl ring, the piperidine ring itself, and the 4-amino group—dramatically influence biological activity.[2][12]
-
N-Aryl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for modulating receptor affinity and selectivity.[12] Electron-donating groups (like the methoxy groups in our core) or electron-withdrawing groups can alter the electronics and binding mode. For example, in histamine H3 receptor agonists, substituents on the aromatic ring greatly influence agonistic activity.[12]
-
Piperidine Ring Modifications: Conformational restriction of the piperidine ring can enhance binding affinity.[12] Introducing substituents on the piperidine ring can lock it into a specific chair conformation, which may be more favorable for binding to a specific target.
-
4-Amino Group Analogues: The 4-amino group is a key interaction point, often serving as a hydrogen bond donor or a basic center.[2] Acylation or alkylation of this amine can fundamentally change the compound's profile. For instance, converting the amine to an amide, as seen in N-(piperidin-4-yl)benzamide derivatives, can lead to potent activators of hypoxia-inducible factor 1 (HIF-1) pathways with antitumor activity.[13]
Table 1: Illustrative SAR Trends in N-Aryl Piperidine Analogues
| Compound Class | Modification | Biological Target/Activity | Observation | Reference |
| N-Aryl Piperidines | Varied aryl substituents | Histamine H3 Receptor | Substituents on the N-aryl ring greatly influenced agonist potency. | [12] |
| Phenyl Piperidines | Addition of a second ring system | CCR2 Antagonism | Incorporation of a second ring adjacent to the aryl piperidine was crucial for potency. | [14] |
| N-Benzyl Piperidines | 4'-alkenyl/alkynyl groups | Dopamine Transporter (DAT) | Vinyl and ethynyl substitutions on the N-benzyl ring produced potent DAT inhibitors. | [15] |
| N-(piperidin-4-yl)benzamides | Acylation of 4-amine | HIF-1α Activation | Benzamide derivatives showed significant inhibitory bioactivity in HepG2 cancer cells. | [13] |
Pharmacological Profile & Mechanism of Action
While the specific biological targets of 1-(3,5-dimethoxyphenyl)piperidin-4-amine are not publicly well-defined, the broader N-aryl piperidine class is known to interact with a vast number of targets, particularly within the CNS.[3][5]
-
Potential CNS Targets: Many N-aryl piperidine derivatives show high affinity for dopamine, serotonin, and sigma receptors.[2] The 3,5-dimethoxy substitution pattern is reminiscent of substituents found in some psychedelic phenethylamines and amphetamines (e.g., the DOx series), which are potent agonists of serotonin 5-HT2A receptors.[16] This suggests that derivatives of our core compound could be investigated for activity at serotonergic or dopaminergic receptors.
-
Other Therapeutic Areas: The versatility of the scaffold is extensive. Analogues have been developed as CCR2 antagonists for inflammatory diseases, HIF-1 activators for oncology, and even as antimicrobial agents.[13][14][17] Some piperidine derivatives have also been investigated for analgesic and antiplatelet activities.[18]
Target Identification Workflow: A crucial first step for any novel derivative of this class is to perform a broad pharmacological screen to identify its primary molecular targets.[5]
Future Directions & Therapeutic Outlook
The 1-(3,5-dimethoxyphenyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutics. Its synthesis is well-established, and the core structure is ripe for derivatization. Future research should focus on:
-
Broad Biological Screening: Systematically screening the core compound and a library of its analogues against a wide panel of CNS and other disease-relevant targets to uncover novel pharmacology.[5]
-
SAR Library Synthesis: Creating a focused library of compounds by systematically modifying the N-aryl ring, the piperidine core, and the 4-amino group to build a comprehensive SAR dataset.
-
Computational Modeling: Using molecular docking and other in silico methods to predict binding modes at identified targets and to rationally design new analogues with improved potency and selectivity.[3]
By combining modern synthetic methodologies with systematic pharmacological evaluation, the therapeutic potential of this versatile chemical scaffold can be fully explored and exploited.
References
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Larionov, E., & Gemo, N. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Retrieved from [Link]
-
D'Adamio, G., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link][8]
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Taylor, M. S., & Tokarew, J. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett. Retrieved from [Link][9]
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Liles, J., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link][7]
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Forró, E., & Fülöp, F. (2011). Synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link][10]
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Sharma, K., & Kumar, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][6]
-
Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Kairzhanova, A., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Eurasian Journal of Applied Biotechnology. Retrieved from [Link][3]
-
Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Retrieved from [Link][13]
-
Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link][18]
-
Yadav, P., et al. (2011). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. Retrieved from [Link]
- Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link][17]
-
Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link][4]
-
Vulpetti, A., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. Retrieved from [Link]
- Eureka | Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
-
Sci-Hub. (2001). Expansion of Structure−Activity Studies of Piperidine Analogues. Retrieved from [Link][15]
-
Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. PubMed. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives. Retrieved from [Link]
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Preclinical Scaffold Analysis and Predictive SAR Guide: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Executive Summary
In modern medicinal chemistry, the rapid identification and optimization of hit compounds rely heavily on versatile, bifunctional building blocks. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8) represents a highly privileged pharmacophore scaffold. By combining a conformationally restricted basic amine with an electron-rich, hydrogen-bond-accepting aromatic system, this molecule serves as a foundational core for developing targeted therapeutics, ranging from antiviral agents to kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1].
This technical whitepaper deconstructs the structural rationale behind this scaffold, outlines predictive Structure-Activity Relationship (SAR) trajectories, and provides self-validating experimental workflows for library synthesis and high-throughput screening.
Structural Deconstruction & Mechanistic Rationale
To effectively utilize 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in a drug discovery campaign, one must understand the physicochemical contributions of its distinct moieties:
The 4-Aminopiperidine Core
The 4-aminopiperidine ring is a ubiquitous motif in FDA-approved drugs. It provides a conformationally restricted, basic center that frequently engages in critical salt-bridge or hydrogen-bonding interactions within target binding pockets[2]. The primary amine at the 4-position is highly nucleophilic, serving as the primary vector for divergent combinatorial synthesis (e.g., amidation, sulfonylation, or reductive amination) to explore chemical space rapidly[1].
The 3,5-Dimethoxyphenyl Moiety: The "Non-Lipophilic Scout"
The methoxy group is strategically utilized in medicinal chemistry as a "non-lipophilic scout" for exploring protein binding pockets[3]. It introduces hydrogen-bond acceptors (HBA) without significantly increasing the polar surface area (PSA)—contributing only ~9 Ų per group—or drastically inflating lipophilicity (LogD)[4].
The Metabolic Liability: Despite its binding advantages, the electron-rich 3,5-dimethoxybenzene system is a known metabolic liability. It is highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation, which generates reactive phenolic intermediates that can undergo rapid glucuronidation or cause toxicity[5]. This necessitates targeted SAR optimization to "harden" the scaffold.
Fig 1: Pharmacophore map and SAR optimization vectors for the scaffold.
Predictive SAR & Optimization Strategies
When advancing this scaffold from a screening hit to a lead compound, medicinal chemists must balance target affinity with pharmacokinetic (PK) stability.
-
Vector 1: N-Derivatization (Target Engagement): Modifying the primary 4-amine is the most direct route to increase target affinity. Coupling this amine with heteroaryl carboxylic acids (forming amides) can direct the scaffold into the ATP-binding hinge region of kinases, establishing critical bidentate hydrogen bonds.
-
Vector 2: Metabolic Hardening via Bioisosterism: To overcome the O-demethylation liability of the 3,5-dimethoxy groups, isosteric replacement is required. Substituting the methoxy (-OCH3) groups with trifluoromethoxy (-OCF3) groups enhances metabolic stability. The strong electron-withdrawing nature and steric bulk of the -OCF3 group shield the C-O bond from CYP450 oxidation while simultaneously increasing membrane permeability[6].
-
Vector 3: Conformational Restriction: Introducing methyl groups on the piperidine ring (e.g., creating a 3-methylpiperidine derivative) locks the chair conformation. This reduces the entropic penalty upon target binding, often resulting in a 10- to 100-fold increase in target selectivity.
Predictive SAR Profiling Data
The following table summarizes a predictive SAR trajectory demonstrating how structural modifications to the core scaffold impact both theoretical target affinity (IC50) and microsomal stability.
| Compound ID | R1 (4-Amino Modification) | R2 (Phenyl Modification) | Predicted IC50 (nM) | Rat Liver Microsome T1/2 (min) | PSA (Ų) |
| Core Scaffold | -NH2 (Primary Amine) | 3,5-Dimethoxy | >10,000 | < 5.0 | 44.5 |
| Analog A | Benzamide | 3,5-Dimethoxy | 450 | 12.5 | 55.6 |
| Analog B | Pyridine-3-carboxamide | 3,5-Dimethoxy | 85 | 18.0 | 68.5 |
| Analog C | Pyridine-3-carboxamide | 3-Methoxy, 5-Fluoro | 40 | 45.0 | 59.5 |
| Analog D | Pyridine-3-carboxamide | 3,5-bis(Trifluoromethoxy) | 15 | > 120.0 | 68.5 |
Table 1: Predictive SAR data illustrating the optimization of target affinity and metabolic stability.
Experimental Workflows
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify data integrity before proceeding to subsequent phases.
High-Throughput Parallel Amidation Synthesis
This protocol details the generation of an amide library utilizing the 4-amino vector of the scaffold.
Causality & Reagent Selection: HATU is selected as the coupling reagent due to its superior efficiency and minimal racemization in sterically hindered systems compared to traditional carbodiimides (e.g., EDC). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate both the carboxylic acid and the piperidine amine without participating in unwanted side reactions.
Step-by-Step Protocol:
-
Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of diverse carboxylic acids into individual wells.
-
Activation: Add 0.12 mmol of HATU dissolved in 500 µL of anhydrous DMF to each well.
-
Base Addition: Add 0.3 mmol of DIPEA to each well and agitate for 15 minutes at room temperature to form the active ester intermediate.
-
Coupling: Add 0.1 mmol of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (dissolved in 200 µL DMF) to each well. Seal the plate and shake at 400 rpm for 12 hours at room temperature.
-
Quenching & Extraction: Quench the reactions with 500 µL of saturated aqueous NaHCO3. Extract with 1 mL of Ethyl Acetate.
-
Self-Validation Checkpoint: Analyze a 5 µL aliquot from each well via LC-MS. System Validation: The workflow is only validated if >80% of the wells show a product purity of >95% (UV 254 nm) and the correct m/z mass confirmation.
TR-FRET Target Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase and receptor binding assays. It relies on energy transfer between a donor (e.g., Europium) and an acceptor (e.g., ULight or APC) when in close proximity[7]. By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from short-lived autofluorescence, providing an exceptionally high signal-to-noise ratio[8].
Step-by-Step Protocol:
-
Compound Plating: Dispense 100 nL of the synthesized compound library (in 100% DMSO) into a 384-well low-volume black microplate using an acoustic liquid handler.
-
Target Incubation: Add 5 µL of the target protein (e.g., GST-tagged Kinase at 5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 2.5 µL of a fluorescently labeled competitive tracer ligand (e.g., AlexaFluor-647 labeled, 15 nM final concentration)[9].
-
Antibody Addition: Add 2.5 µL of Europium-labeled anti-GST antibody (2 nM final concentration). Incubate the plate in the dark for 60 minutes at room temperature[9].
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.
-
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor positive control. System Validation: The assay plate is only accepted if the Z'-factor is > 0.6, ensuring robust statistical separation between hits and background noise.
Fig 2: Sequential workflow for the TR-FRET target binding assay.
References[8] TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. https://www.sinobiological.com/category/tr-fret-technology[9] Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Center for Biotechnology Information (NCBI). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488344/[1] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Center for Biotechnology Information (NCBI). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8245511/[4] Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2330761[7] LANCE and LANCE Ultra TR-FRET Assays. Revvity. https://www.revvity.com/category/lance-and-lance-ultra-tr-fret-assays[3] Methoxy group: a non-lipophilic “scout” for protein pocket finding (PDF version). Taylor & Francis Online. https://www.tandfonline.com/doi/pdf/10.1080/14756366.2024.2330761[5] Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Center for Biotechnology Information (NCBI). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315572/[2] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00588[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (NCBI). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270273/
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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this compound, the rationale behind these predictions, and the experimental protocols for acquiring and interpreting the NMR data. By synthesizing information from analogous structures and fundamental principles of NMR spectroscopy, this guide offers a robust framework for the structural elucidation of this and related molecules.
Introduction: The Structural Significance of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The 3,5-dimethoxyphenyl group significantly influences the electronic and conformational properties of the molecule, which can be precisely mapped using NMR spectroscopy. A thorough understanding of its NMR profile is, therefore, crucial for confirming its chemical identity, assessing its purity, and studying its interactions with biological macromolecules.
Predicted NMR Data and Structural Assignment
Molecular Structure with Atom Numbering:
Caption: Molecular structure of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine with atom numbering for NMR assignment.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H2', H6' | ~6.1 | d | ~2.2 | 2H | Aromatic protons ortho to the piperidine nitrogen. The two methoxy groups at the meta positions provide shielding. The small coupling is due to meta-coupling with H4'. |
| H4' | ~6.0 | t | ~2.2 | 1H | Aromatic proton para to the piperidine nitrogen. It appears as a triplet due to meta-coupling with H2' and H6'. |
| OCH₃ | ~3.8 | s | - | 6H | Protons of the two equivalent methoxy groups. |
| H2, H6 (axial) | ~2.7 | dt | J ≈ 12.0, 4.0 | 2H | Axial protons on the carbons alpha to the nitrogen. They are deshielded by the nitrogen and the aromatic ring. The large coupling is due to geminal and axial-axial couplings, and the small coupling is due to axial-equatorial coupling. |
| H2, H6 (equatorial) | ~3.6 | m | - | 2H | Equatorial protons on the carbons alpha to the nitrogen. They are expected to be further downfield than the axial protons. |
| H3, H5 (axial) | ~1.5 | qd | J ≈ 12.0, 4.0 | 2H | Axial protons on the carbons beta to the nitrogen. |
| H3, H5 (equatorial) | ~2.1 | m | - | 2H | Equatorial protons on the carbons beta to the nitrogen. |
| H4 | ~2.8 | tt | J ≈ 10.0, 4.0 | 1H | Proton on the carbon bearing the amino group. The chemical shift is influenced by the amino group. |
| NH₂ | ~1.6 | br s | - | 2H | Protons of the primary amine. The chemical shift can vary with concentration and temperature, and the signal is often broad. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C1' | ~153 | Quaternary aromatic carbon attached to the nitrogen. |
| C3', C5' | ~161 | Aromatic carbons bearing the methoxy groups. Deshielded due to the oxygen atom. |
| C2', C6' | ~93 | Aromatic carbons ortho to the piperidine nitrogen. Shielded by the two meta-methoxy groups. |
| C4' | ~95 | Aromatic carbon para to the piperidine nitrogen. Shielded by the two meta-methoxy groups. |
| OCH₃ | ~55 | Carbons of the methoxy groups. |
| C2, C6 | ~50 | Carbons alpha to the piperidine nitrogen. |
| C3, C5 | ~33 | Carbons beta to the piperidine nitrogen. |
| C4 | ~50 | Carbon bearing the amino group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition : Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Homogenization : Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other. For 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, COSY would confirm the connectivity within the piperidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different spin systems of the molecule. For instance, correlations from the methoxy protons to the aromatic carbons would confirm their positions.
Solubility Profile and Solvent Compatibility of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine: A Technical Guide for Preclinical Development
Executive Summary
1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8) is a highly versatile building block and intermediate utilized in preclinical drug development and target identification[1]. Structurally, the molecule features a primary aliphatic amine, a tertiary aniline-like nitrogen embedded within a piperidine ring, and a lipophilic 3,5-dimethoxyphenyl moiety. Understanding its solubility profile in organic solvents is critical for optimizing extraction, purification, and downstream assay formulation. This guide establishes a predictive and empirical framework for its solvation behavior, grounded in thermodynamic principles and regulatory guidelines.
Physicochemical Drivers of Solvation
As a Senior Application Scientist, I approach solubility not merely as a metric, but as a thermodynamic system. Unlike many active pharmaceutical ingredients (APIs) that present as crystalline powders, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine exists as an oil at room temperature[1]. This physical state fundamentally alters its thermodynamic solubility profile.
Because the free base lacks a rigid crystal lattice, the enthalpy of fusion ( ΔHfus ) is negligible. Consequently, its dissolution in organic solvents is almost entirely entropy-driven and dictated by specific solute-solvent interactions rather than the energetic penalty of lattice disruption[2].
-
Lipophilicity: The 3,5-dimethoxyphenyl group drives favorable dispersion forces, ensuring high miscibility in non-polar and halogenated solvents.
-
Hydrogen Bonding: The molecule possesses dual hydrogen-bond acceptor sites (methoxy oxygens) and a hydrogen-bond donor/acceptor site (primary amine), enabling extensive solvation in protic and polar aprotic solvents.
Quantitative Solubility Profile in Organic Solvents
When selecting solvents for synthesis or formulation, adherence to the ICH Q3C guidelines for residual solvents is paramount to ensure toxicological safety in downstream in vivo applications[3][4]. The table below summarizes the solubility profile of the free base across various solvent classes.
| Solvent Class | Representative Solvent | ICH Q3C Classification[4][5] | Predicted Solubility (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Class 3 (PDE: 50 mg/day) | > 200 (Miscible) | Strong dipole-dipole; H-bond acceptance |
| Alcohols | Methanol | Class 2 (PDE: 30 mg/day) | > 100 | H-bond donor/acceptor pairing |
| Halogenated | Dichloromethane (DCM) | Class 2 (PDE: 6 mg/day) | > 200 (Miscible) | Dispersion forces; lipophilic interaction |
| Aliphatic | Heptane | Class 3 (PDE: 50 mg/day) | < 10 | Weak induced dipoles; phase separation |
Methodology: Self-Validating Thermodynamic Solubility Assay
While kinetic solubility (often measured via laser nephelometry after diluting DMSO stocks into aqueous buffers) is useful for high-throughput screening, it frequently overestimates equilibrium solubility due to the formation of metastable supersaturated solutions[6][7]. For robust formulation and solvent selection, a miniaturized shake-flask thermodynamic solubility assay is required[7][8].
Protocol: Miniaturized Shake-Flask Method for Oily Free Bases
This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is captured without interference from transient emulsions.
-
Preparation & Saturation: Add 50 µL of the 1-(3,5-Dimethoxyphenyl)piperidin-4-amine free base oil to a 2 mL glass HPLC vial. Add 500 µL of the target organic solvent (e.g., DCM, Methanol, or Heptane).
-
Equilibration (Self-Validation Step): Seal the vial and agitate at 300 rpm on a thermoshaker at 25°C. To ensure true thermodynamic equilibrium is reached, prepare duplicate vials and sample one at 24 hours and the second at 48 hours. Concordant concentration values between the two timepoints validate that equilibrium has been achieved[2][9].
-
Phase Separation: Because the solute is an oil, saturation in poor solvents (like heptane) will present as a biphasic liquid-liquid system rather than a solid precipitate. Centrifuge the vials at 10,000 × g for 15 minutes at 25°C to cleanly separate the solute-rich oil phase from the saturated solvent phase[6].
-
Sampling & Quantification: Carefully aspirate 10 µL from the upper solvent layer, strictly avoiding the phase boundary. Dilute 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) and quantify via LC-MS/MS against a multi-point calibration curve[6][8].
Downstream Workflows: Free Base vs. Salt Forms
The free base oil is highly soluble in organic solvents but exhibits poor aqueous solubility, limiting its direct use in certain in vitro biological assays. To circumvent this, the compound is frequently converted into a salt form, such as 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride (CAS: 2901096-77-1)[10]. The dihydrochloride salt dramatically shifts the solubility profile, rendering the molecule highly soluble in aqueous media while drastically reducing its solubility in non-polar organics.
Workflow for solvent selection and salt formation of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
References
-
Sigma-Aldrich. 1-(3,5-dimethoxyphenyl)piperidin-4-amine | 1016886-64-8.1
-
Sigma-Aldrich. 1-(methylsulfonyl)piperidin-4-amine (Dihydrochloride Salt CAS 2901096-77-1).10
-
FILAB. Residual solvent analysis with the ICH Q3C guideline.3
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).4
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).6
-
SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.7
-
National Institutes of Health (NIH). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography.5
-
Bienta. Shake-Flask Solubility Assay.8
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.9
-
Pharma Excipients. UNGAP best practice for improving solubility data quality of orally administered drugs.2
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- 3. filab.fr [filab.fr]
- 4. database.ich.org [database.ich.org]
- 5. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. scispace.com [scispace.com]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. raytor.com [raytor.com]
- 10. 1-(methylsulfonyl)piperidin-4-amine | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Preclinical Investigation of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine as a Novel Anticancer Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel anticancer agents has led researchers to explore unique chemical scaffolds that can overcome the limitations of existing therapies. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of therapeutic agents. When combined with the 3,5-dimethoxyphenyl group, a pharmacophore present in several potent antiproliferative compounds, the resulting molecule, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, emerges as a compelling, unexplored candidate for cancer research. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this novel chemical entity, from initial synthesis to in vivo efficacy studies. It is designed to empower research teams with the rationale, methodologies, and analytical frameworks required to unlock its therapeutic potential.
Scientific Rationale: Deconstructing a Promising Scaffold
The rationale for investigating 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is built upon the established anticancer activities of its constituent chemical motifs.
-
The 1-(3,5-Dimethoxyphenyl) Moiety: This functional group is a key feature of several potent anticancer agents. Notably, it is found in the investigational drug RX-5902 (supinoxin) , a 1-(3,5-dimethoxyphenyl)piperazine derivative that inhibits the Wnt/β-catenin signaling pathway by binding to p68 RNA helicase. This pathway is frequently dysregulated in numerous cancers, making it a high-value target. Furthermore, synthetic β-lactams featuring a 1-(3,5-dimethoxyphenyl) group have demonstrated potent, nanomolar-range antiproliferative activity by targeting the colchicine binding site of tubulin, thereby disrupting microtubule dynamics.
-
The Piperidin-4-amine Core: The piperidine ring is a cornerstone of modern drug design, prized for its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-amino group provides a crucial handle for potential future derivatization and lead optimization, while also influencing the molecule's overall polarity and basicity, which are critical for target engagement and cell permeability.
Based on this evidence, we can formulate two primary, testable hypotheses regarding the mechanism of action (MoA) of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine:
-
Hypothesis A: The compound acts as an inhibitor of the Wnt/β-catenin signaling pathway, potentially through interaction with p68 RNA helicase or other key nodes.
-
Hypothesis B: The compound functions as a microtubule-destabilizing agent, disrupting cell division and inducing apoptosis.
This guide outlines the experimental workflows necessary to rigorously test these hypotheses.
Synthesis and Characterization
The first critical step is the synthesis and rigorous characterization of the title compound. While multiple synthetic routes are possible, a common approach involves the N-arylation of 4-aminopiperidine derivatives.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 4-amino-1-Boc-piperidine (1.0 eq), 1-bromo-3,5-dimethoxybenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like XPhos (0.05 eq).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture at 100-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The resulting Boc-protected intermediate is dissolved in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.
-
Final Product: After neutralization and workup, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is obtained and its identity and purity are confirmed.
Physicochemical Characterization
| Parameter | Analytical Method | Purpose |
| Structure Verification | ¹H NMR, ¹³C NMR | Confirms the chemical structure and proton/carbon environment. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final compound (target >95%). |
| Solubility | Kinetic/Thermodynamic Solubility Assays | Determines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). |
Preclinical Evaluation Workflow: A Phased Approach
A systematic, multi-phase approach is essential to comprehensively evaluate the anticancer potential of the compound.
Caption: High-level workflow for the preclinical evaluation of the candidate compound.
Phase 1: In Vitro Antiproliferative Screening
The initial goal is to determine the compound's ability to inhibit the growth of various cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[1][2][3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Table 1: Hypothetical IC50 Values for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast (ER+) | 2.5 |
| MDA-MB-231 | Breast (Triple-Negative) | 5.1 |
| HCT-116 | Colon | 1.8 |
| A549 | Lung | 7.3 |
| HUVEC | Normal (Control) | > 50 |
A compound with IC50 values in the low micromolar range against cancer cells and significantly higher values against normal cells (e.g., HUVEC) is considered a promising hit for further investigation.
Phase 2: Mechanism of Action (MoA) Elucidation
Based on the antiproliferative activity observed in Phase 1, the next step is to investigate the underlying molecular mechanism. Experiments should be designed to test the two primary hypotheses.
Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway.
Protocol: Western Blot for β-catenin and Downstream Targets
-
Cell Treatment & Lysis: Treat a sensitive cell line (e.g., HCT-116) with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to collect total protein extracts.[4][5]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against β-catenin, c-Myc, and Cyclin D1 overnight at 4°C.[7][8] Use an antibody against β-actin or GAPDH as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. A decrease in the levels of β-catenin, c-Myc, and Cyclin D1 would support this hypothesis.
Caption: Hypothesized disruption of microtubule dynamics by the compound.
Protocol: In Vitro Tubulin Polymerization Assay This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, combine purified bovine tubulin protein with a GTP-containing polymerization buffer.[9][10][11]
-
Compound Addition: Add the test compound at various concentrations. Include paclitaxel as a polymerization promoter (positive control) and nocodazole or colchicine as a polymerization inhibitor (positive control). A vehicle-only well serves as the negative control.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. An inhibition of the rate and extent of polymerization compared to the vehicle control would strongly support the hypothesis that the compound is a microtubule-destabilizing agent.
Phase 3: In Vivo Evaluation
If a clear MoA is established and the in vitro potency is significant, the next step is to assess the compound's efficacy in a living organism.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 1-5 million HCT-116 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or a suitable vehicle).
-
Group 2: Test compound (dose determined by prior toxicology/MDT studies).
-
Group 3: Positive control (a standard-of-care drug for that cancer type, e.g., 5-FU for colon cancer).
-
-
Treatment Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and compare the average tumor weight and volume between the groups. A significant reduction in tumor growth in the test compound group compared to the vehicle group indicates in vivo efficacy.
Data Interpretation and Future Directions
The culmination of this workflow will provide a robust dataset to guide the future of the 1-(3,5-Dimethoxyphenyl)piperidin-4-amine program.
-
If Hypothesis A is supported: Future work should focus on direct binding assays (e.g., DARTS or SPR) to confirm p68 RNA helicase as the target. Structure-activity relationship (SAR) studies would involve synthesizing analogs to improve potency against this target.
-
If Hypothesis B is supported: The next steps would include confirming binding to the colchicine site on tubulin through competition assays and exploring efficacy in taxane-resistant cancer models.
-
If both or neither hypothesis is supported: An unbiased, target-agnostic approach (e.g., chemical proteomics) would be necessary to identify the molecular target.
-
Successful In Vivo Efficacy: Positive results from the xenograft model would warrant more comprehensive preclinical development, including formal toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in more advanced models like patient-derived xenografts (PDXs).
This structured, hypothesis-driven approach provides a clear and efficient path to evaluate the therapeutic potential of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, a novel scaffold with significant promise in the field of oncology.
References
- Ni, J., et al. (2016). Tumor xenograft model. Bio-protocol, 6(15), e1899.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Jung, J., & Kang, K. T. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Prevention, 25(4), 233–240.
- Lobert, S., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (103), 53131.
-
Bio-protocol. (2025). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
- Niles, A. L., et al. (2007). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 1, 33–41.
- Kennedy, J. J., et al. (2012). Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 11(1), 318–328.
- From lab to animal facility: A complete guide for tumor xenograft model cre
-
ResearchGate. (n.d.). Western blot analysis of β-catenin and e-cadherin expression in (A).... Retrieved from [Link]
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- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
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- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
Engineering the Piperidine Scaffold: A Technical Whitepaper on Antimicrobial Mechanisms, Structure-Activity Relationships, and Validation Protocols
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel pharmacophores. Among the most promising structural motifs in modern medicinal chemistry is the piperidine ring —a versatile, six-membered saturated nitrogenous heterocycle. Through targeted functionalization (e.g., N-alkylation, 2,6-disubstitution, or conjugation with bulky lipophilic cages), the piperidine core can be engineered to exhibit potent, broad-spectrum antimicrobial and antifungal properties.
Drawing from extensive field experience in high-throughput screening and hit-to-lead optimization, this whitepaper dissects the mechanistic pathways of substituted piperidines, outlines critical Structure-Activity Relationships (SAR), and establishes self-validating experimental workflows necessary for rigorous preclinical evaluation.
The Piperidine Scaffold: A Privileged Pharmacophore
Piperidine derivatives are ubiquitous in both natural alkaloids and synthetic pharmaceuticals. The intrinsic basicity of the secondary amine, combined with the conformational flexibility of the chair structure, allows for precise spatial orientation of functional groups. Recent advances have demonstrated that substituting the piperidine core dramatically alters its lipophilicity and electrostatic profile, transforming it into a potent antimicrobial agent capable of penetrating and disrupting pathogenic defenses 1.
By appending specific moieties—such as sulfobetaines for surfactant-like properties or adamantane for extreme steric bulk—researchers can fine-tune the molecule's affinity for bacterial lipid bilayers versus mammalian cell membranes 2.
Mechanistic Pathways of Microbial Eradication
Understanding the exact mechanism of action (MOA) is critical for preventing off-target toxicity. Substituted piperidines primarily operate through a multi-tiered assault on cellular homeostasis:
-
Membranotropic Destabilization: The amphiphilic nature of molecules like piperidine-based sulfobetaines allows them to partition directly into the bacterial lipid bilayer. The cationic nitrogen interacts electrostatically with negatively charged phospholipid headgroups, while the lipophilic tail intercalates into the hydrophobic core, inducing pore formation and leakage of intracellular contents 1.
-
Oxidative Stress & Apoptosis: In fungal pathogens such as Candida albicans, specific piperidine derivatives (e.g., piperine analogs) disrupt mitochondrial membrane potential. This forces the accumulation of Reactive Oxygen Species (ROS), triggering cell cycle arrest and subsequent apoptosis 3.
-
Biofilm Inhibition: Advanced adamantane-piperidine hybrids have shown the ability to penetrate exopolysaccharide matrices, effectively inhibiting biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa2.
Fig 1. Mechanistic pathway of piperidine-induced microbial cell death and oxidative stress.
Structure-Activity Relationships (SAR) & Quantitative Efficacy
The efficacy of piperidine derivatives is highly dependent on their substitution patterns. Halogenation (particularly fluoro- and chloro- substitutions) on phenyl rings attached to the piperidine core significantly enhances both antimicrobial and antioxidant capacities 4. Furthermore, increasing the alkyl chain length in zwitterionic sulfobetaines directly correlates with lower Minimum Inhibitory Concentrations (MIC) due to enhanced hydrophobic interactions with the bacterial cell wall 1.
Quantitative Efficacy Summary
| Compound Class | Key Structural Substitution | Primary Target Pathogens | Average MIC Range (µg/mL) | Dominant Mechanism |
| Piperidine-Sulfobetaines | N-Hexadecyl chain | S. aureus, E. coli | 15 - 60 | Surfactant-like membrane lysis |
| Adamantane-Piperidines | N-substituted adamantane | S. aureus, C. albicans | 4 - 32 | Deep lipid bilayer intercalation |
| 2,6-Dipiperidino-benzenes | 4-bromo/chloro groups | B. subtilis, S. aureus | 8 - 64 | Protein synthesis interference |
| Piperine Analogs | Triazole/Alkyl moieties | C. albicans (Biofilms) | 2.5 - 39 | ROS generation, Apoptosis |
Data synthesized from recent in vitro evaluations of novel piperidine derivatives2, 5.
Experimental Workflows: Self-Validating Protocols
In my tenure overseeing high-throughput antimicrobial screening, a recurring pitfall is the misinterpretation of compound precipitation as bacterial growth, or conflating general cytotoxicity with targeted antimicrobial action. To ensure scientific integrity, every protocol must be designed as a self-validating system .
Fig 2. Self-validating workflow for piperidine antimicrobial screening and optimization.
Protocol A: High-Fidelity Broth Microdilution (MIC Determination)
Causality Focus: Highly lipophilic piperidine derivatives often precipitate in aqueous media, creating false-positive optical density (OD) readings. To decouple metabolic viability from physical turbidity, we mandate the use of a redox indicator.
-
Compound Preparation: Dissolve the piperidine derivative in 100% DMSO. Dilute in assay medium (Mueller-Hinton broth for bacteria; Sabouraud Dextrose for fungi) ensuring the final DMSO concentration remains strictly ≤1% to prevent solvent-induced membrane toxicity.
-
Inoculum Standardization: Cultivate the target strain to mid-log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) to guarantee a consistent pathogen load across all wells.
-
Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate.
-
Inoculation & Incubation: Add the standardized inoculum to each well. Incubate at 37°C for 24 hours.
-
Metabolic Validation (The Critical Step): Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.
-
Mechanism: Viable cells reduce blue resazurin to pink, highly fluorescent resorufin. If a well is turbid (due to compound precipitation) but remains blue, the compound is confirmed as bactericidal, validating the MIC independently of OD artifacts.
-
Protocol B: Mechanistic Validation via Propidium Iodide (PI) Uptake
Causality Focus: To prove that a piperidine derivative is genuinely "membranotropic," we must differentiate it from internal metabolic inhibitors. Propidium Iodide is strictly membrane-impermeable; it only fluoresces when bound to nucleic acids inside cells with compromised lipid bilayers.
-
Culture Treatment: Treat mid-log phase microbial cells with the piperidine derivative at 1× and 4× the established MIC for 2 to 4 hours.
-
Dual-Staining: Harvest the cells via centrifugation, wash twice with PBS, and co-stain with SYTO 9 (membrane-permeable, stains all cells green) and Propidium Iodide (membrane-impermeable, stains dead/compromised cells red).
-
Flow Cytometry Analysis: Analyze the population using flow cytometry (Ex/Em 535/617 nm for PI).
-
Validation: A dose-dependent shift of the cell population from the green channel to the red channel definitively proves that the piperidine derivative has physically breached the lipid bilayer, confirming the membranotropic hypothesis.
-
Conclusion & Future Perspectives
Substituted piperidines represent a highly tunable and privileged class of antimicrobial agents. By strategically modifying the core with lipophilic cages (like adamantane) or zwitterionic tails, we can forcefully disrupt pathogenic membranes and induce fatal oxidative stress. Moving forward, the focus of drug development must shift toward optimizing the Selectivity Index—ensuring these compounds aggressively target microbial bilayers while remaining biologically inert toward mammalian host cells.
References
- Source: National Institutes of Health (NIH)
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Source: National Institutes of Health (NIH)
- Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - MDPI Source: MDPI URL
- Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar Source: Semantic Scholar URL
Sources
- 1. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Neuroprotective Mechanisms and Evaluation of Dimethoxyphenyl Amine Compounds
Abstract
Dimethoxyphenyl amine and its derivatives represent a promising class of compounds in the pursuit of effective neuroprotective therapies. Mounting evidence points to their multi-target capabilities in mitigating the complex pathologies of neurodegenerative diseases. These compounds combat oxidative stress, quell neuroinflammation, and inhibit apoptotic pathways that collectively contribute to neuronal demise. This guide provides an in-depth exploration of the core mechanisms underpinning the neuroprotective effects of these compounds. Furthermore, it offers a detailed methodological framework for their preclinical evaluation, designed for researchers, scientists, and drug development professionals. The protocols herein are presented not merely as steps, but as self-validating systems, with a rationale provided for each critical choice to ensure experimental robustness and data integrity.
The Therapeutic Potential of Dimethoxyphenyl Amines in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex, involving oxidative stress, chronic neuroinflammation, and protein aggregation.[1][2] The dimethoxyphenyl amine scaffold has emerged as a valuable starting point for the development of novel therapeutic agents due to its ability to address these interconnected pathways. For instance, compounds like 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have demonstrated significant neuroprotective properties in preclinical models.[3] This guide will delve into the key molecular mechanisms that confer these protective effects and provide practical, field-tested protocols for their investigation.
Core Neuroprotective Mechanisms: A Multi-Pronged Defense
The efficacy of dimethoxyphenyl amine compounds stems from their ability to modulate multiple, synergistic signaling pathways. Their neuroprotective action is primarily attributed to three pillars of cellular defense: attenuation of oxidative stress, modulation of neuroinflammation, and prevention of apoptosis.
Attenuation of Oxidative Stress via the Nrf2-ARE Pathway
A primary defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation.[4][5] Oxidative stress or the presence of electrophilic compounds, such as certain methoxyphenyl derivatives, can induce the release of Nrf2 from Keap1.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[4][5][7]
The ability of dimethoxyphenyl amine compounds to activate this pathway is a cornerstone of their neuroprotective effects. For example, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been shown to induce the translocation of Nrf2 and subsequent expression of HO-1 and SOD-1.[6]
Caption: Nrf2 signaling pathway and compound intervention.
Modulation of Neuroinflammation via NF-κB Inhibition
Chronic inflammation is a key contributor to neurodegeneration. The transcription factor NF-κB is a central regulator of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] Several dimethoxyphenyl amine compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][8] For instance, certain methoxyphenyl compounds have been found to attenuate NF-κB activity, leading to a downregulation of proinflammatory cytokines.[6]
Prevention of Apoptotic Cell Death
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. The caspase family of proteases plays a central role in executing the apoptotic program. Dimethoxyphenyl amine compounds have been shown to interfere with this process. For example, some derivatives can induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway, which involves the activation of caspase-9 and caspase-3.[10][11] In the context of neuroprotection, the goal is to inhibit these pathways in neurons. The ability of these compounds to modulate caspase activity underscores their potential to prevent neuronal loss.
Experimental Validation: A Methodological Guide
The preclinical evaluation of neuroprotective compounds requires a robust and multi-faceted experimental approach. The following section outlines key in vitro assays, emphasizing the rationale behind methodological choices to ensure data of the highest quality.
In Vitro Neuroprotection Assays
The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile model for neuroprotective studies.[12][13][14] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for modeling various aspects of neurodegenerative disease.[14][15]
Workflow for Assessing Neuroprotective Efficacy:
Caption: Experimental workflow for in vitro neuroprotection assays.
Protocol: Cellular Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[16][17][18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[18]
Rationale: This assay provides a quantitative measure of cell health and is a reliable indicator of a compound's ability to protect cells from a toxic insult. It is crucial to include controls, such as cells treated with the neurotoxin alone and untreated cells, to establish a baseline for comparison.
Step-by-Step Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 10,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the dimethoxyphenyl amine compound for a specified period (e.g., 2-4 hours).
-
Toxin Induction: Introduce the neurotoxin (e.g., Amyloid β1-42 at 2.5 µM) to the wells and incubate for 24 hours.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][21]
Protocol: Quantification of Intracellular ROS (H2DCFDA Assay)
The H2DCFDA assay is used to measure intracellular reactive oxygen species (ROS). The cell-permeant H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23][24]
Rationale: This assay directly measures the antioxidant capacity of the test compound by quantifying its ability to reduce the levels of harmful ROS induced by the neurotoxin.
Step-by-Step Protocol:
-
Cell Preparation: Follow steps 1-3 from the MTT protocol.
-
H2DCFDA Loading: Remove the treatment media and wash the cells with PBS. Add 100 µL of H2DCFDA working solution (e.g., 20 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.[24][25][26]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (typically around 485 nm and 535 nm, respectively).
Protocol: Western Blot for Pathway-Specific Protein Expression
Western blotting is used to detect and quantify specific proteins, providing mechanistic insights into the compound's mode of action.
Rationale: By probing for key proteins in the Nrf2 and apoptotic pathways (e.g., Nrf2, Keap1, cleaved caspase-3), this technique can confirm the engagement of these pathways by the test compound. It is essential to use loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading between samples.[27]
Step-by-Step Protocol:
-
Protein Extraction: After treatment, lyse the cells and extract total protein. For Nrf2 translocation studies, perform nuclear and cytoplasmic fractionation.[27]
-
Quantification: Determine the protein concentration of each sample using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-cleaved caspase-3). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Interpretation and Quantitative Summary
The data generated from these assays should be compiled and analyzed to determine the efficacy and mechanism of action of the test compounds.
Table 1: Representative Quantitative Data for a Hypothetical Compound (DMA-V)
| Assay | Parameter | Toxin-Treated | DMA-V + Toxin | Result |
| MTT | Cell Viability (%) | 52% | 85% | Increased viability |
| H2DCFDA | ROS Level (RFU) | 2100 | 950 | Reduced ROS |
| Western Blot | Nuclear Nrf2 (Fold Change) | 1.2 | 3.5 | Increased Nrf2 translocation |
| Western Blot | Cleaved Caspase-3 (Fold Change) | 4.1 | 1.5 | Reduced apoptosis |
In Vivo Models of Neurodegeneration
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism. Rodent models of Parkinson's disease, for example, can be created using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP.[28] Genetically modified mouse models that replicate aspects of familial Parkinson's disease are also available.[29] Zebrafish have also emerged as a valuable model for large-scale drug screening in neurodegenerative diseases.[30][31] A novel dimethoxyphenyl amine derivative, TKM01, has shown promise in a zebrafish model of Alzheimer's disease by attenuating neurotoxicity through antioxidant and anti-inflammatory mechanisms.[32][33]
Conclusion and Future Directions
Dimethoxyphenyl amine compounds hold considerable promise as multi-target agents for the treatment of neurodegenerative diseases. Their ability to simultaneously combat oxidative stress, neuroinflammation, and apoptosis addresses the complex and interconnected nature of these disorders. The methodological guide provided here offers a robust framework for the preclinical evaluation of these compounds, emphasizing the importance of understanding the causality behind experimental choices to generate reliable and interpretable data. Future research should focus on optimizing the structure of these compounds to enhance their potency and blood-brain barrier permeability, as well as on evaluating their efficacy in a wider range of in vivo models to pave the way for clinical translation.
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Application Note: Chemoselective N-Arylation of 4-Aminopiperidine
Introduction & Mechanistic Insights
As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry and drug development is the selective functionalization of heterocyclic diamines. The N-arylation of 4-aminopiperidine presents a classic chemoselectivity dilemma due to its dual-nucleophile structure: it possesses both a highly nucleophilic, yet sterically hindered, secondary amine within the piperidine ring, and a less hindered exocyclic primary amine at the 4-position[1].
When subjected to standard cross-coupling conditions (such as the Buchwald-Hartwig amination), these two nitrogen centers compete for the active palladium catalyst, often leading to complex mixtures of regioisomers or unwanted diarylated byproducts[1],[2].
The Causality of Selectivity: Chemoselectivity in these systems is not random; it is strictly governed by the steric and electronic environment of the transition metal complex.
-
Electronic Control: Flexible, electron-rich bidentate ligands like BINAP favor the arylation of the more nucleophilic secondary amine. NMR studies have revealed a cooperative effect where the primary amine rapidly coordinates to the palladium center, displacing a phosphine group from the intermediate ArPdX(Ligand) complex. This unusual coordination paradoxically positions the secondary amine perfectly for the reductive elimination step, driving selectivity toward the ring nitrogen[3],[4].
-
Steric Control: Conversely, utilizing bulky, sterically demanding ligands (e.g., Josiphos-type ligands) creates a crowded environment around the Pd center. This steric bulk completely disfavors the approach of the hindered secondary amine, forcing the cross-coupling to occur almost exclusively at the primary amine[3],[4].
-
Absolute Control: When 100% regioselectivity is required for industrial scale-up, the most reliable approach is orthogonal protection (e.g., Boc-protection), which temporarily neutralizes one nucleophile to guarantee absolute selectivity[5],[1].
Strategic Workflows for Chemoselectivity
The following logic diagram outlines the two primary strategies for achieving selective N-arylation: Ligand-Controlled Direct Arylation (atom-economic) and Protection-Directed Absolute Arylation (industry standard).
Workflow for the chemoselective N-arylation of 4-aminopiperidine via ligand or protection control.
Quantitative Analysis of Ligand-Controlled Selectivity
The table below summarizes the causal relationship between the catalytic system and the resulting chemoselectivity, demonstrating how ligand choice directly dictates the reaction pathway.
| Catalytic System | Aryl Halide | Primary Amine Arylation (%) | Secondary Amine Arylation (%) | Dominant Mechanistic Driver |
| Pd / Josiphos (L10) | Bromobenzene | 83% | 17% | Steric hindrance physically blocks the secondary amine approach[3],[4]. |
| Pd / BINAP (L2) | Bromobenzene | 18% | 82% | Electronic preference for the more nucleophilic secondary amine[3],[4]. |
| Pd / Xantphos | Aryl Bromide | 100% | 0% | Absolute selectivity achieved via Boc-protection of the secondary amine[5]. |
Experimental Protocols
Protocol A: Protection-Directed Absolute Arylation (Industry Standard)
Objective: Achieve 100% chemoselective N-arylation at the primary amine using 1-Boc-4-aminopiperidine. Causality: By utilizing a tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring nitrogen, we eliminate the dual-nucleophile competition entirely[5],[1]. Xantphos is selected as the ligand due to its wide bite angle (~111°), which is highly effective for the Buchwald-Hartwig amination of primary amines and suppresses diarylation[5].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol)[5].
-
Atmosphere Control: Seal the tube, evacuate, and backfill with ultra-pure argon three times. Causality: Pd(0) and phosphine ligands are highly susceptible to oxidative degradation. Strict anaerobic conditions ensure the catalyst remains in its active oxidation state[1],[6].
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and 1-Boc-4-aminopiperidine (1.2 mmol)[5]. Causality: A 1.2x stoichiometric excess of the amine outcompetes the monoarylated product for the active Pd-catalyst, effectively suppressing unwanted diarylation[2].
-
Solvent & Reaction: Inject anhydrous, degassed toluene (5 mL). Heat the mixture to 100 °C and stir vigorously for 4–12 hours[5].
-
Deprotection: After cooling and filtration through a pad of Celite, concentrate the filtrate under reduced pressure[5]. Treat the crude N-aryl-1-Boc-4-aminopiperidine with a strong acid (e.g., Trifluoroacetic acid, TFA) in dichloromethane for 2 hours at room temperature to cleave the Boc group[5],[1].
Self-Validation Checkpoints:
-
Intermediate Verification: Prior to deprotection, analyze the reaction mixture via LC-MS. The presence of a mass peak at [M + H]+ = (Mass of Aryl + 200) - 80 confirms successful coupling. If a [M + 2Ar]+ peak is observed, diarylation has occurred, indicating insufficient steric bulk or excess aryl halide[1],[2].
-
Deprotection Verification: Post-TFA treatment, TLC should reveal a highly polar, ninhydrin-active spot (primary amine), confirming complete Boc removal.
Protocol B: Ligand-Controlled Direct Arylation (Advanced Atom-Economic Route)
Objective: Direct arylation of unprotected 4-aminopiperidine favoring the secondary amine. Causality: Avoiding protection/deprotection steps significantly improves atom economy. Utilizing BINAP allows the more nucleophilic secondary amine of the piperidine ring to outcompete the primary amine. The primary amine acts as a transient directing group, coordinating to the Pd center and positioning the secondary amine for coupling[3],[4].
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under strict argon, combine Pd2(dba)3 (2.5 mol%), BINAP (5 mol%), and NaOtBu (1.4 eq) in anhydrous toluene. Stir at room temperature for 10 minutes to ensure complete generation of the active LnPd(0) species[3],[7].
-
Substrate Addition: Add bromobenzene (1.0 eq) and unprotected 4-aminopiperidine (1.2 eq).
-
Coupling: Heat the reaction to 80 °C for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Note: Elute with a gradient of DCM/MeOH/NH4OH to accommodate the highly polar nature of the diamine product[7].
Self-Validation Checkpoints:
-
Regioselectivity Verification: Perform 1H and 13C NMR on the purified product. Arylation at the secondary amine will significantly downshift the equatorial/axial protons of the piperidine ring adjacent to the nitrogen, while the exocyclic −NH2 protons will remain relatively unshifted[7].
Troubleshooting & Optimization
-
Inactive Catalyst (Zero Conversion): If the reaction fails to initiate, the Pd(0) source may have oxidized. For Pd(II) precatalysts, ensure the presence of a suitable reducing agent in the reaction mixture. Using a pre-activated Pd(0) source like Pd2(dba)3 is highly recommended[1].
-
Diarylation Byproducts: The formation of a diarylated product (where both the ring nitrogen and the 4-amino group are arylated) is a common side reaction[1]. To mitigate this, ensure a slight excess of the 4-aminopiperidine starting material is used, and consider switching to a bulkier ligand if the problem persists[2].
References
-
BenchChem Technical Support Team. "A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine." benchchem.com. 5
-
BenchChem Technical Support Team. "Technical Support Center: Optimization of N-arylation of Piperidin-4-amine." benchchem.com. 1
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BenchChem Technical Support Team. "Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl." benchchem.com. 6
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BenchChem Technical Support Team. "Common side reactions in the synthesis of 4-anilinopiperidine compounds." benchchem.com. 2
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Cabello-Sanchez, N., Jean, L., Maddaluno, J., Lasne, M.-C., & Rouden, J. "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity." acs.org (The Journal of Organic Chemistry). 3
-
Cabello-Sanchez, N., et al. "Palladium-mediated N-arylation of heterocyclic diamines: insights into the origin of an unusual chemoselectivity." nih.gov (PubMed). 4
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Street, S., et al. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." rsc.org. 7
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Application Notes & Protocols: Initial Characterization of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in Cell-Based Assays
Executive Summary
This document provides a comprehensive guide for the initial evaluation of the novel chemical entity, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, in cell culture-based assays. As a compound with no significant pre-existing biological data, the protocols outlined herein are designed to establish a foundational understanding of its bioactivity, focusing on cytotoxicity, optimal concentration range, and preliminary functional effects.
The molecular architecture of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine combines two pharmacologically significant moieties: the piperidine scaffold , a privileged structure in medicinal chemistry known to be present in a wide array of pharmaceuticals[1], and the 3,5-dimethoxyphenyl group , a feature associated with various biological activities, including anticancer effects through mechanisms like tubulin polymerization inhibition[2][3]. This structural combination suggests potential applications in oncology or neuroscience research.
These application notes are intended for researchers, scientists, and drug development professionals. The described workflows are built on principles of robust assay development, ensuring that the generated data is reliable and serves as a solid basis for further, more complex mechanistic studies.[4][5]
Compound Profile
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a research chemical with limited publicly available biological data[6]. Therefore, the initial steps of characterization are critical.
| Property | Data | Source(s) |
| IUPAC Name | 1-(3,5-dimethoxyphenyl)piperidin-4-amine | - |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [7] |
| Molecular Weight | 236.31 g/mol | [7] |
| Chemical Structure | PubChem | |
| Predicted XlogP | 2.0 | [7] |
| Appearance | Solid (form may vary by supplier) | General Knowledge |
| Solubility | Expected to be poorly soluble in water, soluble in DMSO and ethanol. | Inferred |
Core Principles & Best Practices for Novel Compounds
Solvent Selection and Stock Solution Preparation
The choice of solvent is the first critical step. Dimethyl sulfoxide (DMSO) is the most common solvent for hydrophobic compounds in cell-based assays due to its universal solvent properties.[8] However, its concentration must be carefully controlled.
Causality: DMSO can induce cellular stress, differentiation, and cytotoxicity at concentrations that are often as low as 0.5% (v/v)[9][10][11]. Therefore, all experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest dose of the test compound. This practice ensures that any observed biological effect can be attributed to the compound itself and not the solvent.[10]
Protocol for 10 mM Stock Solution:
-
Weigh: Accurately weigh 2.36 mg of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (FW = 236.31 g/mol ).
-
Dissolve: Add 1.0 mL of high-purity, sterile DMSO.
-
Mix: Vortex thoroughly until the compound is completely dissolved.
-
Aliquot & Store: Dispense into small-volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
General Experimental Workflow
A systematic approach is essential when characterizing an unknown compound. The workflow below provides a logical progression from basic safety and handling to hypothesis-driven functional screening.
Caption: General workflow for initial characterization of a novel compound.
Protocol 1: Determination of Cytotoxicity (IC₅₀)
Objective: To determine the concentration of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine that inhibits a biological process (in this case, metabolic activity as a proxy for viability) by 50%. This value is crucial for designing subsequent functional assays.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
10 mM stock solution of the compound in DMSO
-
Cell viability reagent (e.g., Resazurin, MTT, CellTiter-Glo®)
-
Positive control (e.g., Doxorubicin, 10 mM stock in DMSO)
-
Multichannel pipette and sterile reservoirs
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Leave the first column (A1-H1) with medium only for a "no-cell" blank control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Dilution (Serial Dilution):
-
Prepare a dilution plate or perform dilutions directly in tubes.
-
Create a 2X working concentration series. For a final concentration range of 100 µM to ~0.05 µM:
-
In a sterile tube, dilute the 10 mM stock to 200 µM (2 µL of stock in 98 µL of medium). This is your highest (2X) concentration.
-
Perform 1:2 serial dilutions in complete medium down the plate/tubes.
-
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Prepare a 2X positive control (e.g., 20 µM Doxorubicin).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells (or add compound directly if volume allows).
-
Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration.
-
Add 100 µL of 2X vehicle control to the vehicle control wells.
-
Add 100 µL of complete medium to the "untreated" wells.
-
See Table 2 for an example plate layout.
-
-
Incubation:
-
Incubate the plate for the desired time point (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Viability Measurement (Example with Resazurin):
-
Add 20 µL of Resazurin stock solution to each well (including "no-cell" blanks).
-
Incubate for 2-4 hours at 37°C until a color change is apparent.
-
Read fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Table 2: Example 96-Well Plate Layout for Cytotoxicity Assay
| 1 (Blank) | 2 (Vehicle) | 3 (Untreated) | 4 (Cmpd) | 5 (Cmpd) | 6 (Cmpd) | 7 (Cmpd) | 8 (Cmpd) | 9 (Cmpd) | 10 (Cmpd) | 11 (Cmpd) | 12 (Pos. Ctrl) | |
| A | Medium Only | 0.1% DMSO | Cells Only | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.13 µM | 1.56 µM | 0.78 µM | 10 µM Dox |
| B | Medium Only | 0.1% DMSO | Cells Only | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.13 µM | 1.56 µM | 0.78 µM | 10 µM Dox |
| C | Medium Only | 0.1% DMSO | Cells Only | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.13 µM | 1.56 µM | 0.78 µM | 10 µM Dox |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Protocol 2: Antiproliferative Assay
Objective: To assess the effect of the compound on cell proliferation over time at sub-toxic concentrations. This distinguishes a cytostatic (growth-inhibiting) effect from a cytotoxic (cell-killing) effect.
Rationale: The 3,5-dimethoxyphenyl moiety is a structural alert for compounds that interfere with microtubule dynamics, often leading to cell cycle arrest and inhibition of proliferation.[2][3] This assay directly tests that hypothesis.
Materials:
-
Same as Protocol 1, but with a proliferation assay reagent (e.g., CyQUANT™ Direct).
-
Sub-toxic concentrations of the compound determined from Protocol 1 (e.g., IC₂₀, IC₁₀).
Procedure:
-
Plate Setup: Seed cells as in Protocol 1. Prepare three identical plates for 24h, 48h, and 72h time points.
-
Treatment: Treat cells with 2-3 sub-toxic concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM, based on IC₅₀ results), vehicle control, and an untreated control.
-
Incubation & Measurement:
-
At 24 hours, take the first plate and measure cell number using your chosen proliferation reagent according to the manufacturer's protocol.
-
Repeat the measurement for the second plate at 48 hours and the third plate at 72 hours.
-
-
Data Analysis:
-
Normalize the data for each time point to the vehicle control.
-
Plot the relative cell number against time for each concentration. A flattening of the curve relative to the vehicle control indicates a cytostatic effect.
-
Data Analysis & Future Directions
IC₅₀ Calculation
-
Normalize Data: Subtract the average blank value from all wells. Then, normalize the data by setting the average vehicle control value as 100% viability and the positive control (or highest compound concentration if it causes 100% death) as 0%.
-
Plot: Use graphing software (e.g., GraphPad Prism) to plot the normalized response (% viability) versus the log of the compound concentration.
-
Fit Curve: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)). The software will calculate the IC₅₀ value.
Interpreting Results and Next Steps
If 1-(3,5-Dimethoxyphenyl)piperidin-4-amine demonstrates potent cytotoxic or cytostatic activity, this provides a strong rationale for further investigation.
Caption: Hypothetical pathway based on the dimethoxyphenyl moiety.
Recommended Advanced Assays:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to see if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).
-
Apoptosis Assays: Use Annexin V/PI staining or caspase activity assays to confirm if cell death occurs via apoptosis.
-
Target-Based Assays: If a mechanism is suspected (e.g., tubulin inhibition), perform direct biochemical assays like in vitro tubulin polymerization assays.
References
-
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Cyagen. [Link]
-
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026). Infinix Bio. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). Journal of Translational Medicine. [Link]
-
Cell-Based Assays for Drug Discovery. Reaction Biology. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2023). Heliyon. [Link]
-
Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pharmacological properties of natural piperidine derivatives. (2023). ResearchGate. [Link]
-
Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). RSC Advances. [Link]
-
Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). MDPI. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). MDPI. [Link]
-
Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. (2015). Molecules. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]
-
Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665) in cells from human tumors and leukemias. (1985). Cancer Research. [Link]
-
N-(3,5-dimethoxyphenyl)-1-(3-propoxybenzoyl)piperidin-4-amine. Chemspace. [Link]
-
N-(3,5-dimethoxyphenyl)piperidin-4-amine. PubChemLite. [Link]
-
(3s)-N-(4-Methylbenzyl)-1-{2-[(3,4,5-Trimethoxyphenyl)amino]pyrimidin-4-Yl}piperidine-3-Carboxamide. PubChem. [Link]
-
3,5-Dimethoxyaniline. PubChem. [Link]
- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
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- 6. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 | Benchchem [benchchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
High-Throughput Screening (HTS) Assays for Piperidine Derivatives: Application Note & Protocols
Introduction & Mechanistic Context
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceutical chemistry, featuring prominently in numerous FDA-approved medications across diverse therapeutic areas (e.g., donepezil, haloperidol, and paroxetine)[1]. Due to their favorable physicochemical properties, structural flexibility, and ability to form critical hydrogen bonds, piperidine derivatives are frequently synthesized in massive compound libraries for High-Throughput Screening (HTS) campaigns.
These HTS campaigns predominantly target G-protein-coupled receptors (GPCRs)—such as the melanin-concentrating hormone 1 receptor (MCH-1R)[2]—or key metabolic enzymes like monoamine oxidase (MAO)[3]. When screening piperidine libraries against GPCRs, the choice of assay is strictly dictated by the receptor's specific G-protein coupling mechanism:
-
Gq-Coupled Receptors: Activation stimulates phospholipase C (PLC), generating inositol triphosphate (IP3) and triggering a rapid, transient release of intracellular calcium ( Ca2+ ). The Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is the gold standard for capturing these rapid kinetic events.
-
Gs/Gi-Coupled Receptors: These receptors modulate adenylyl cyclase, altering intracellular cyclic AMP (cAMP) levels. Because cAMP changes are slower and sustained, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal endpoint assay.
Assay Causality: Why These Platforms?
Piperidine derivatives, particularly those with extended conjugated aromatic systems, can occasionally exhibit intrinsic autofluorescence.
-
TR-FRET mitigates this risk by measuring emission at a delayed time point (typically 50–150 µs post-excitation), allowing short-lived background fluorescence from the library compounds to decay completely before signal acquisition[4].
-
FLIPR Calcium 6 assays utilize a proprietary extracellular masking technology that blocks background fluorescence without requiring intermediate wash steps, preserving cell monolayer integrity and maintaining high throughput[5].
Pathway & Workflow Visualization
Caption: Gq-coupled GPCR signaling cascade targeted by piperidine derivatives in a FLIPR calcium assay.
Caption: High-throughput screening workflow for identifying piperidine-based GPCR modulators.
Experimental Protocols
Protocol A: FLIPR Calcium 6 Assay (Gq-Coupled Targets)
This protocol is designed for a 384-well format to identify piperidine-based antagonists.
-
Step 1: Cell Plating. Seed recombinant HEK293 cells expressing the target GPCR at 15,000 cells/well in 25 µL of culture medium into a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2 .
-
Causality: Black walls prevent well-to-well optical crosstalk (light scatter), while the clear bottom allows the FLIPR instrument's laser to excite the cells from below.
-
-
Step 2: Dye Loading. Add 25 µL of 2X FLIPR Calcium 6 dye (containing masking technology) directly to the culture medium. Incubate for 2 hours at 37°C.
-
Causality: This incubation period is essential for the acetoxymethyl (AM) esterified dye to permeate the lipophilic cell membrane. Once inside, cytoplasmic esterases cleave the AM group, trapping the hydrophilic, calcium-sensitive fluorophore inside the cell[6]. The "no-wash" masking dye remains extracellular to quench background fluorescence[5].
-
-
Step 3: Compound Addition. Using an acoustic dispenser (e.g., Echo), transfer 50 nL of the piperidine library compounds (in 100% DMSO) to the assay plate to achieve a final screening concentration of 10 µM. Incubate for 15 minutes.
-
Causality: Pre-incubation allows the antagonists to equilibrate and bind to the GPCR orthosteric or allosteric sites before agonist stimulation.
-
-
Step 4: Kinetic Reading. Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds. Inject the reference agonist at an EC80 concentration and record fluorescence continuously for 3 minutes.
-
Causality: Using an EC80 concentration of the agonist ensures a robust signal window while remaining sensitive enough to be outcompeted by moderate-affinity piperidine antagonists.
-
Protocol B: TR-FRET cAMP Assay (Gs/Gi-Coupled Targets)
This protocol utilizes a competitive immunoassay format for Gs-coupled receptor activation.
-
Step 1: Cell Stimulation. In a white 384-well low-volume plate, add 5 µL of cell suspension (2,000 cells/well) and 5 µL of the piperidine test compound. Incubate for 30 minutes at room temperature.
-
Causality: White plates are strictly required for luminescence and time-resolved fluorescence to maximize signal reflection and sensitivity.
-
-
Step 2: Lysis and Detection. Add 5 µL of d2-labeled cAMP and 5 µL of Europium cryptate-labeled anti-cAMP antibody (both reconstituted in cell lysis buffer). Incubate for 1 hour at room temperature.
-
Causality: The lysis buffer ruptures the cell membrane, releasing intracellular cAMP. This creates a competitive environment where the endogenous cellular cAMP competes with the d2-cAMP for binding to the Europium-antibody. Therefore, an increase in cellular cAMP results in a decrease in the TR-FRET signal[7].
-
-
Step 3: Ratiometric Readout. Read the plate on a TR-FRET compatible microplate reader. Excite at 320–340 nm. After a 50 µs delay, measure emission at 620 nm (Europium donor) and 665 nm (d2 acceptor).
-
Causality: Calculating the 665/620 nm emission ratio corrects for well-to-well variability (e.g., slight differences in dispensing volume or cell count), ensuring high reproducibility and a stable Z'-factor[4].
-
Quantitative Data Presentation
To benchmark the success of your screening campaign, your assay metrics should align with the following validated parameters:
| Assay Type | Target Coupling | Readout Modality | Expected Z'-Factor | Signal Window (S/B) | False Positive Risk |
| FLIPR Calcium 6 | Gq | Kinetic Fluorescence (Ex/Em 485/525 nm) | 0.60 - 0.85 | 3.0 - 6.0 | Moderate (Autofluorescent compounds) |
| TR-FRET cAMP | Gs / Gi | Time-Resolved Ratiometric (665/620 nm) | 0.70 - 0.90 | 5.0 - 10.0 | Low (Time-delayed read mitigates noise) |
Troubleshooting & Self-Validation System
To ensure the scientific integrity of the HTS campaign, every assay plate must function as a self-validating system:
-
DMSO Tolerance Profiling: Piperidine libraries are universally stored in 100% DMSO. Prior to the screen, titrate DMSO from 0.1% to 5% on the cells. Causality: High DMSO concentrations (>1%) can artificially permeabilize cell membranes, triggering spurious calcium fluxes or cellular toxicity. The final assay concentration must be strictly maintained at ≤0.5% .
-
Z'-Factor Calculation: Every 384-well plate must include 16 wells of maximum signal (positive control) and 16 wells of minimum signal (negative control). Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . Causality: A Z'-factor <0.5 indicates unacceptable well-to-well variance, and the plate must be discarded and repeated.
-
Orthogonal Counter-Screening: If a piperidine derivative shows high activity in the FLIPR assay, it must be counter-screened against the parental cell line (lacking the target GPCR). Causality: This eliminates false positives caused by compounds that directly activate endogenous calcium channels or disrupt membrane integrity.
References
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. nih.gov.
- Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed. nih.gov.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC. nih.gov.
- Calcium assays for the FLIPR System | Molecular Devices. moleculardevices.com.
- FLIPR Penta High Throughput Cellular Screening System Protocol Guide - Molecular Devices. moleculardevices.com.
- Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport.org. dcreport.org.
- A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC. nih.gov.
Sources
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- 2. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcreport.org [dcreport.org]
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- 6. moleculardevices.com [moleculardevices.com]
- 7. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vitro Cytotoxicity Assessment of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Abstract
This document provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel small molecule, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. The following protocols are designed for researchers in drug development and cell biology, offering a multi-faceted approach to characterize the compound's impact on cell health. We detail robust, validated methods for assessing cell viability through metabolic activity and membrane integrity, and further provide a protocol for investigating the induction of apoptosis. The causality behind experimental choices, establishment of self-validating controls, and rigorous data analysis are emphasized to ensure the generation of reliable and reproducible results.
Introduction and Scientific Principles
The preliminary assessment of a compound's toxicity is a critical step in the drug discovery pipeline. In vitro cytotoxicity assays serve as a primary screen to identify compounds that may have adverse effects on cellular function, guiding further development and optimization. The test compound, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, is a piperidine derivative. Piperidine and its analogues are common structural motifs in many pharmaceuticals and bioactive molecules. Therefore, a thorough understanding of its cellular effects is paramount.
A single cytotoxicity assay provides only a limited snapshot of a compound's effect. A more complete picture emerges from using orthogonal assays that measure different aspects of cell health.[1] This guide focuses on a tripartite strategy:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[2][3] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[5][6][7] The amount of LDH released is proportional to the number of cells with compromised membrane integrity.[6]
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8][9][10] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[8][10]
By combining these assays, researchers can distinguish between cytotoxic effects (membrane damage) and cytostatic effects (inhibition of proliferation/metabolism) and determine if cell death occurs via an apoptotic mechanism.
Experimental Design and Workflow
A logical workflow is essential for obtaining high-quality data. The overall process involves careful planning, execution of validated protocols, and appropriate data analysis to determine the compound's half-maximal inhibitory concentration (IC50).
Figure 1: General experimental workflow for in vitro cytotoxicity testing.
Materials and Reagents
-
Cell Lines: The choice of cell line is critical and should be based on the research question.[11][12][13] For general screening, a common cancer cell line (e.g., HeLa - human cervical adenocarcinoma, or HepG2 - human liver carcinoma[11]) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells[11]) are recommended to assess for potential cancer-specific cytotoxicity. All cell lines should be obtained from a reputable repository like ATCC.
-
Compound: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (MW: 236.31 g/mol ).[14]
-
Culture Medium: As recommended by the cell line supplier (e.g., DMEM, EMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Assay Kits:
-
Equipment:
-
Laminar flow hood
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Microplate reader (with absorbance and luminescence capabilities)
-
Multichannel pipette
-
Sterile 96-well flat-bottom plates
-
Detailed Protocols
Cell Culture and Seeding
-
Cell Maintenance: Culture cells according to the supplier's recommendations. Ensure cells are healthy, contamination-free, and in the logarithmic growth phase before use.
-
Cell Seeding Density Optimization: Before the main experiment, determine the optimal seeding density for each cell line. This is the density that results in ~80% confluency at the end of the planned incubation period (e.g., 24-72 hours).[15]
-
Plating for Assay:
-
Trypsinize and harvest cells.
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[16]
-
Incubate the plates for 18-24 hours to allow cells to attach and recover.[4]
-
Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (e.g., 10 mM) in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations. A typical starting range might be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). The final DMSO concentration in all wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Return the plates to the incubator for the desired time periods (e.g., 24, 48, or 72 hours).
Table 1: Example 96-Well Plate Layout for a Single Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 100 µM | 100 µM | 6.25 µM | 6.25 µM | 6.25 µM | Pos Ctrl | Pos Ctrl | Pos Ctrl | Media Blank | ||
| B | 50 µM | 50 µM | 50 µM | 3.13 µM | 3.13 µM | 3.13 µM | Pos Ctrl | Pos Ctrl | Pos Ctrl | Media Blank | ||
| C | 25 µM | 25 µM | 25 µM | 1.56 µM | 1.56 µM | 1.56 µM | Pos Ctrl | Pos Ctrl | Pos Ctrl | Media Blank | ||
| D | 12.5 µM | 12.5 µM | 12.5 µM | Vehicle | Vehicle | Vehicle | Neg Ctrl | Neg Ctrl | Neg Ctrl | Media Blank | ||
| E | 100 µM | 100 µM | 100 µM | 6.25 µM | 6.25 µM | 6.25 µM | Pos Ctrl | Pos Ctrl | Pos Ctrl | Media Blank | ||
| F | 50 µM | 50 µM | 50 µM | 3.13 µM | 3.13 µM | 3.13 µM | Pos Ctrl | Pos Ctrl | Pos Ctrl | Media Blank | ||
| G | 25 µM | 25 µM | 25 µM | 1.56 µM | 1.56 µM | 1.56 µM | Pos Ctrl | Pos Ctrl | Pos Ctrl | Media Blank | ||
| H | 12.5 µM | 12.5 µM | 12.5 µM | Vehicle | Vehicle | Vehicle | Neg Ctrl | Neg Ctrl | Neg Ctrl | Media Blank |
-
Vehicle: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Neg Ctrl (Negative Control): Untreated cells (100% viability).
-
Pos Ctrl (Positive Control): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for LDH assay, Staurosporine for Caspase assay).
-
Media Blank: Medium only, no cells.[17]
Protocol: MTT Assay[3][5]
-
After the treatment incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours in a humidified incubator.
-
Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]
Protocol: LDH Cytotoxicity Assay[7][9]
-
After the treatment incubation period, centrifuge the plate at 400 x g for 5 minutes (this step is optional but recommended to pellet any detached cells).[7]
-
Carefully transfer 100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[7]
-
Prepare the LDH Reaction Solution according to the kit manufacturer's instructions.
-
Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant.[7]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[6][18]
Protocol: Caspase-Glo® 3/7 Assay[10][12]
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[10]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[10]
-
Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
Figure 2: Interpreting outcomes from orthogonal cytotoxicity assays.
Calculation of Percentage Viability (MTT Assay)
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage viability using the following formula: % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100
Calculation of Percentage Cytotoxicity (LDH Assay)
-
Subtract the average absorbance of the media blank from all other readings.
-
The positive control (e.g., Triton X-100 treated cells) represents maximum LDH release.
-
Calculate the percentage cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100
IC50 Determination
The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[19]
-
Data Transformation: Convert the compound concentrations to their logarithmic values.[16][20]
-
Plotting: Plot the percentage viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[16][20]
-
IC50 Value: The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the fitted curve.[20][21]
Table 2: Example Data for IC50 Calculation
| Concentration (µM) | Log(Concentration) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability |
| 100 | 2.00 | 8.5 | 9.1 | 8.8 | 8.8 |
| 50 | 1.70 | 25.4 | 26.2 | 25.8 | 25.8 |
| 25 | 1.40 | 48.9 | 51.3 | 50.1 | 50.1 |
| 12.5 | 1.10 | 75.6 | 74.8 | 75.2 | 75.2 |
| 6.25 | 0.80 | 92.1 | 91.5 | 92.6 | 92.1 |
| 3.13 | 0.50 | 98.7 | 99.1 | 98.9 | 98.9 |
| 0 (Vehicle) | - | 100.0 | 100.0 | 100.0 | 100.0 |
From this data, a non-linear regression would yield an IC50 value of approximately 25 µM.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate. |
| High background in MTT/LDH assay | Contamination of culture medium; High cell density; Phenol red or serum interference. | Use sterile technique; Optimize cell seeding density; Use a medium blank for background subtraction.[3][4] |
| No dose-response observed | Compound concentration range is too high/low; Compound is insoluble; Compound is not cytotoxic under these conditions. | Test a wider range of concentrations (logarithmic scale); Check compound solubility in DMSO and medium; Extend incubation time. |
| Vehicle control shows toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤0.5%. |
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Cell Viability. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
PMC. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
Chemspace. (n.d.). N-(3,5-dimethoxyphenyl)-1-(3-propoxybenzoyl)piperidin-4-amine. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 10. promega.com [promega.com]
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- 12. researchgate.net [researchgate.net]
- 13. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
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- 15. blog.johner-institute.com [blog.johner-institute.com]
- 16. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
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- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Introduction
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a key chemical moiety and building block in the synthesis of a variety of pharmacologically active compounds. Its structural features, particularly the piperidine ring, are prevalent in numerous pharmaceuticals, including analgesics and antipsychotics.[1] The accurate and sensitive quantification of this compound in complex biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and quality control during pharmaceutical development.[1][2] This application note presents a detailed, robust, and high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. The described protocol is designed to be a comprehensive guide for researchers, providing a validated workflow from sample preparation to final data analysis, in alignment with regulatory expectations for bioanalytical method validation.[3][4][5][6]
Method Development and Rationale
The development of a reliable LC-MS/MS method hinges on the careful optimization of several key parameters to ensure selectivity, sensitivity, and reproducibility.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in the positive ion mode was selected. ESI is highly effective for the ionization of polar, amine-containing compounds like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.[7] The instrument was set to Multiple Reaction Monitoring (MRM) mode, a technique that offers superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7][8]
-
Precursor and Product Ion Selection: The precursor ion ([M+H]⁺) for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine was identified at m/z 237.2. Through collision-induced dissociation (CID), the most stable and abundant product ion was determined to be m/z 151.1.[7] This transition provides excellent specificity for the target analyte. A stable isotope-labeled internal standard (IS), such as a d5-labeled analog, is recommended to compensate for matrix effects and variations during sample processing.[2] The hypothetical MRM transition for a d5-labeled IS would be m/z 242.2 → 151.1.[7]
Chromatographic Separation
The primary challenge in the chromatography of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine lies in its polar nature, which can lead to poor retention on traditional reversed-phase columns.
-
Column Selection: A C18 column, such as a Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm), provides a good starting point for retaining and separating the analyte from endogenous matrix components.[7][9] For highly polar compounds, alternative column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) could also be explored to enhance retention.[10][11]
-
Mobile Phase Composition: A gradient elution using a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is employed. The formic acid serves to protonate the amine group of the analyte, promoting better peak shape and ionization efficiency in positive ESI mode. The gradient elution allows for effective separation of the analyte from matrix interferences and ensures a timely elution.
Experimental Protocols
Materials and Reagents
-
1-(3,5-Dimethoxyphenyl)piperidin-4-amine (Analyte)
-
1-(3,5-Dimethoxyphenyl)piperidin-4-amine-d5 (Internal Standard - recommended)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from high-protein matrices like plasma.[2][12]
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean collection tube or plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower matrix effects, solid-phase extraction can be employed.[13][14]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 N HCl.
-
Load the acidified plasma sample (pre-treated with an equal volume of 0.1 N HCl) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol containing 5% ammonium hydroxide.[1]
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Instrumentation and Parameters
The following tables summarize the optimized parameters for the LC-MS/MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| MRM Transition (Analyte) | m/z 237.2 → 151.1[7] |
| MRM Transition (IS) | m/z 242.2 → 151.1 (Hypothetical for d5-labeled IS)[7] |
| Ion Source Temperature | 500°C[7] |
| Nebulizer Gas | 50 psi[7] |
Method Validation
A comprehensive validation of the bioanalytical method must be performed to ensure its reliability and adherence to regulatory standards, such as those outlined by the U.S. Food and Drug Administration (FDA).[3][4][5] The validation process should assess the following parameters:
-
Selectivity and Specificity: The method's ability to distinguish and quantify the analyte from other components in the matrix.[7] This is assessed by analyzing blank matrix samples from multiple sources for interferences.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is typically required.[1][9]
-
Accuracy and Precision: The accuracy (%RE) and precision (%CV) of the method are evaluated at multiple quality control (QC) concentrations (low, medium, and high). Acceptance criteria are generally within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[15]
-
Recovery: The efficiency of the extraction process.[1]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Table 3: Illustrative Method Performance Data
| Parameter | Value |
| Linearity Range | 0.1 - 200 ng/mL (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 10% |
| Recovery | 88 - 105% |
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. fyonibio.com [fyonibio.com]
- 7. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 | Benchchem [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. opentrons.com [opentrons.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tecan.com [tecan.com]
Application Note: Target Engagement and Deconvolution Strategies for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Scaffolds
Introduction & Scientific Rationale
In phenotypic drug discovery, identifying the molecular target of a bioactive hit is the most critical bottleneck. The compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS 1016886-64-8) represents a highly privileged fragment scaffold. The electron-rich 3,5-dimethoxyphenyl moiety frequently acts as a pharmacophore, occupying hydrophobic pockets in kinases and G-protein coupled receptors (GPCRs). Conversely, the piperidine ring serves as a rigid spacer that projects the primary amine at the 4-position directly into the solvent channel.
As a Senior Application Scientist, the causality behind our assay design is dictated by this structure: because the primary amine is solvent-exposed, it serves as an ideal synthetic vector. We can functionalize this amine without disrupting the core pharmacophore's binding affinity.
This guide details three self-validating methodologies to deconvolve the targets of this fragment and establish robust target engagement (TE) assays:
-
Label-Free TE: Cellular Thermal Shift Assay (CETSA)
-
Covalent Trapping: Photoaffinity Labeling (PAL) coupled with Chemoproteomics
-
High-Throughput Screening (HTS): Fluorescence Polarization (FP)
Workflow for deconvolution and target engagement of the piperidin-4-amine scaffold.
Strategy 1: Label-Free Target Engagement via CETSA
Causality & Rationale: Low-molecular-weight fragments often possess micromolar to high-nanomolar affinities. Attaching a bulky fluorophore or biotin tag directly to the fragment can sterically hinder binding and yield false negatives. The Cellular Thermal Shift Assay (CETSA) circumvents this by measuring the thermodynamic stabilization of the target protein upon ligand binding in intact cells, requiring no chemical modification of the fragment[1].
Protocol: Isothermal Dose-Response (ITDR) CETSA
Self-Validating System: This protocol includes a vehicle (DMSO) control to establish baseline thermal aggregation and a denaturing control to ensure the readout is strictly dependent on the folded protein state.
-
Cell Preparation: Culture the phenotypic target cells (e.g., HEK293 or specific cancer cell lines) to 80% confluency. Harvest and resuspend in TBS buffer supplemented with protease inhibitors.
-
Compound Incubation: Aliquot the cell suspension into a PCR plate. Treat cells with a concentration gradient of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (e.g., 100 µM down to 1 nM) and a 0.1% DMSO vehicle control. Incubate for 30 minutes at 37°C to allow intracellular equilibration.
-
Thermal Challenge: Heat the PCR plate to a pre-determined stringent temperature (typically Tagg50 , the temperature at which 50% of the target protein aggregates in the vehicle control) for exactly 3 minutes using a thermal cycler. Cool immediately to 4°C for 3 minutes.
-
Lysis & Separation: Lyse the cells by adding NP-40 (final concentration 0.4%) and performing three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Quantification: Extract the supernatant (containing the soluble, ligand-stabilized target). Quantify the target protein using quantitative Western Blotting or targeted LC-MS/MS.
Data Presentation: Representative CETSA Shifts
The table below illustrates how quantitative stabilization data is interpreted to confirm target engagement for putative targets.
| Putative Target Class | Vehicle Soluble Fraction | 10 µM Fragment Soluble Fraction | ΔTm Shift (°C) | Engagement Status |
| Kinase (e.g., FGFR) | 15% | 85% | +5.2 | Positive |
| GPCR (e.g., 5-HT2A) | 12% | 78% | +4.8 | Positive |
| Off-Target (Actin) | 10% | 11% | +0.1 | Negative |
Strategy 2: Photoaffinity Labeling (PAL) and Chemoproteomics
Causality & Rationale: If CETSA identifies a broad class of targets but lacks the resolution for precise target identification, we must physically isolate the target. Because fragment binding is transient, we synthesize a PAL probe by coupling a diazirine (photoreactive group) and an alkyne (click chemistry handle) to the primary amine of the piperidin-4-amine via an amide bond. Upon UV irradiation, the diazirine generates a highly reactive carbene that covalently crosslinks to the nearest amino acid in the binding pocket, trapping the transient interaction[2].
Mechanistic pathway of PAL-Chemoproteomics for target deconvolution.
Protocol: PAL-ABPP (Activity-Based Protein Profiling)
Self-Validating System: To distinguish specific binding from non-specific hydrophobic sticking, a Competition Control is mandatory. Cells are pre-incubated with a 100-fold excess of the unlabelled parent fragment. True targets will show a loss of signal in the competition lane.
-
Probe Incubation: Incubate live cells with 1 µM of the PAL-derivatized fragment for 1 hour at 37°C. For the competition control, pre-incubate cells with 100 µM of the unmodified 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for 30 minutes prior to probe addition.
-
In Situ Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the live cells on ice with 365 nm UV light (100 W) for 10 minutes to activate the diazirine and covalently crosslink the target.
-
Lysis & Click Chemistry: Lyse cells using 1% SDS in PBS. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.
-
Enrichment & Proteomics: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours. Wash stringently, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS (e.g., TMT labeling)[2].
Strategy 3: Fluorescence Polarization (FP) for HTS Optimization
Causality & Rationale: Once the target is definitively identified via CETSA and PAL, the fragment must be optimized into a lead compound. To support a high-throughput Structure-Activity Relationship (SAR) campaign, we develop a Fluorescence Polarization (FP) assay. By conjugating a fluorophore (e.g., FITC) to the piperidin-4-amine, we create a fluorescent tracer. When the small tracer is free in solution, it tumbles rapidly, resulting in low polarization. When bound to the massive target protein, tumbling slows, and polarization increases[3].
Protocol: Competitive FP Assay
Self-Validating System: The assay dynamic range is validated using a "Free Tracer" control (minimum mP) and a "Fully Bound" control (maximum mP).
-
Tracer Synthesis: React 1-(3,5-Dimethoxyphenyl)piperidin-4-amine with FITC-NHS ester to generate the fluorescent tracer. Purify via HPLC.
-
Assay Buffer Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation, and 1 mM DTT).
-
Reagent Dispensing: In a 384-well black microplate, dispense 10 µL of the purified recombinant target protein (concentration determined by prior Kd titration, typically yielding 80% maximal binding).
-
Compound Addition: Add 100 nL of test compounds (derivatives of the parent fragment) using an acoustic dispenser (e.g., Echo).
-
Tracer Addition: Add 10 µL of the FITC-tracer (final concentration 5 nM).
-
Incubation & Readout: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate milli-Polarization (mP) values.
Data Presentation: FP Assay Validation Metrics
To ensure the assay is robust enough for HTS, statistical parameters must be calculated. A Z'-factor > 0.5 indicates an excellent assay.
| Control Condition | Mean mP Value | Standard Deviation (SD) | Z'-Factor | Signal-to-Background (S/B) |
| Fully Bound (Protein + Tracer) | 245 mP | 8.2 | - | - |
| Free Tracer (Buffer + Tracer) | 35 mP | 2.1 | - | - |
| Overall Assay Metrics | - | - | 0.85 | 7.0 |
References
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013). Available at:[1]
-
Fluorescence polarization assays in small molecule screening. Expert Opin Drug Discov (2011). Available at:[3]
-
A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods Mol Biol (2017). Available at:[2]
Sources
- 1. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the trajectory of a research program. The piperidine moiety, a saturated six-membered heterocycle, stands as one of the most ubiquitous and successful privileged structures in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and its ability to orient substituents in three-dimensional space to effectively engage with biological targets.[3][4] This guide focuses on the strategic application of a specific, yet underexplored, piperidine-based building block: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine .
While direct and extensive studies on this particular molecule are not widely documented in publicly available literature, its constituent fragments—the 4-aminopiperidine core and the 3,5-dimethoxyphenyl group—are well-established pharmacophores. This allows for a robust, experience-driven projection of its potential applications and provides a framework for its strategic deployment in medicinal chemistry campaigns. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and illustrative protocols to unlock the therapeutic potential of this promising scaffold.
Pharmacophoric Deconstruction and Rationale for Use
The medicinal chemistry value of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine can be understood by dissecting its key structural features:
-
The 4-Aminopiperidine Core: This unit provides a basic nitrogen center, which is often crucial for forming salt bridges or hydrogen bonds with acidic residues in protein binding pockets. The primary amine at the 4-position serves as a versatile synthetic handle for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).[3]
-
The 1-Arylpiperidine Moiety: The linkage of an aromatic ring to the piperidine nitrogen is a common motif in centrally active agents and inhibitors of various enzymes. The nature of this aryl group significantly modulates the compound's electronic and lipophilic properties.
-
The 3,5-Dimethoxy Substitution Pattern: The meta-dimethoxy arrangement on the phenyl ring is of particular interest. The methoxy groups are hydrogen bond acceptors and can influence the molecule's conformation and metabolic stability. This substitution pattern is found in a number of biologically active natural products and synthetic compounds.
This unique combination of features suggests that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and central nervous system (CNS) disorders.
Hypothetical Drug Discovery Workflow
The following section outlines a logical and efficient workflow for a drug discovery campaign commencing with 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Caption: A generalized workflow for a drug discovery campaign.
Application Note 1: Synthesis of a Diversified Amide Library
The primary amine of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is an excellent nucleophile for the synthesis of a diverse amide library. This allows for the rapid exploration of the chemical space around the piperidine core.
Protocol: Parallel Amide Coupling
This protocol describes a general method for the parallel synthesis of an amide library in a 96-well plate format.
Materials:
-
1-(3,5-Dimethoxyphenyl)piperidin-4-amine
-
A diverse set of carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in anhydrous DMF.
-
Prepare a 0.22 M solution of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.22 M solution of PyBOP in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the corresponding carboxylic acid solution (0.022 mmol).
-
Add 100 µL of the 1-(3,5-Dimethoxyphenyl)piperidin-4-amine stock solution (0.02 mmol) to each well.
-
Add 50 µL of the DIPEA stock solution (0.02 mmol) to each well.
-
Initiate the reaction by adding 100 µL of the PyBOP stock solution (0.022 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and allowing the layers to separate.
-
Transfer the organic layer to a new 96-well plate for analysis and purification.
-
-
Analysis:
-
Analyze the crude products by LC-MS to confirm product formation and assess purity.
-
Causality Behind Experimental Choices:
-
PyBOP is chosen as the coupling reagent due to its high efficiency and low rate of epimerization.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants.
Application Note 2: Targeting Protein Kinases
The 4-aminopiperidine scaffold is a well-established core for the development of protein kinase inhibitors.[3] The primary amine can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for many inhibitors. The 1-(3,5-dimethoxyphenyl) substituent can be directed towards the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.
Illustrative Target: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies.[5]
Caption: A simplified diagram of the BTK signaling pathway.
Protocol: In Vitro BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of synthesized compounds against BTK.
Materials:
-
BTK (human, recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
Test compounds (dissolved in DMSO)
-
384-well plate (low volume, black)
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X solution of BTK and Alexa Fluor™ 647-labeled Kinase Tracer in TR-FRET Dilution Buffer.
-
Prepare a 2X solution of Eu-anti-GST Antibody in TR-FRET Dilution Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute into TR-FRET Dilution Buffer to create 4X solutions.
-
-
Assay Protocol:
-
Add 2.5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of the 2X BTK/Tracer solution to each well.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of the 2X Eu-anti-GST Antibody solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System:
-
Include positive controls (known BTK inhibitors like ibrutinib) and negative controls (DMSO vehicle) on each plate to ensure assay performance and data quality.
Quantitative Data Summary (Hypothetical)
The following table illustrates how data from a hypothetical library screen could be presented.
| Compound ID | R-Group (from Amide Coupling) | BTK IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Parent | H | >10,000 | >50 |
| LIB-001 | 4-Phenoxyphenyl | 520 | 12.5 |
| LIB-002 | 3-Chlorobenzyl | 1,200 | 28.1 |
| LIB-003 | 2-Naphthyl | 85 | 2.3 |
| LIB-004 | 4-(Trifluoromethyl)phenyl | 250 | 5.8 |
Conclusion and Future Directions
While the direct application of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in medicinal chemistry is not yet extensively documented, its structural components strongly suggest its utility as a versatile building block for the discovery of novel therapeutics. The strategic application of this scaffold, guided by the principles of medicinal chemistry and enabled by modern synthetic and screening technologies, holds considerable promise. This guide provides a foundational framework for researchers to initiate their own investigations into the potential of this and related chemical scaffolds. Future work should focus on the synthesis of diverse libraries based on this core and their evaluation against a broad range of biological targets to uncover novel and potent therapeutic agents.
References
-
Choi, S. W., Elmaleh, D. R., Hanson, R. N., & Fischman, A. J. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of medicinal chemistry, 43(2), 205–213. Available at: [Link]
-
Wikipedia. (n.d.). DOx. Available at: [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]
-
Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka. Available at: [Link]
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. (n.d.). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Available at: [Link]
-
ResearchGate. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Available at: [Link]
-
ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Available at: [Link]
-
PubMed Central. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
ResearchGate. (2026). (PDF) Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Available at: [Link]
-
PubMed Central. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubilization and Assay Integration of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for In Vitro Studies
Executive Summary
The transition of small molecule compounds from solid powder to biologically compatible aqueous solutions is a critical bottleneck in preclinical drug discovery. Poor water solubility can cause severe artifacts in in vitro testing techniques, leading to unreliable results, false negatives, and underestimated potency[1].
This application note provides a comprehensive, self-validating protocol for the solubilization of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine , a lipophilic piperidine derivative. By leveraging kinetic solubility principles and strict solvent control, this guide ensures maximum compound bioavailability while mitigating solvent-induced cytotoxicity in cell-based assays.
Physicochemical Profiling & Mechanistic Insights
To design an effective solubilization strategy, one must first analyze the molecular architecture of the compound. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine features a dual-amine structure: an N -aryl tertiary amine within the piperidine ring and an aliphatic primary amine at the C4 position.
Table 1: Physicochemical Properties & Solubilization Implications
| Property | Value | Experimental Implication |
| CAS Number | 1016886-64-8 | Verification of the free base form (non-salt). |
| Molecular Weight | 236.31 g/mol | Requires exactly 2.36 mg per 1 mL of solvent to yield a 10 mM master stock. |
| Chemical State | Free Base | Lacks the ionic character of a hydrochloride salt, rendering it highly lipophilic and poorly soluble in neutral aqueous buffers[2]. |
| Primary Solvent | 100% Anhydrous DMSO | Required to overcome the crystalline lattice energy and thermodynamically stabilize the compound[3]. |
The Causality of Solubility: Why Direct Aqueous Dilution Fails
The piperidine nitrogen is inherently basic; however, its conjugation to the 3,5-dimethoxyphenyl group delocalizes its lone pair, lowering its pKa. Conversely, the C4 primary amine remains highly basic (pKa ~9.5–10.5)[2]. While this primary amine protonates at physiological pH (7.4), the massive hydrophobic bulk of the dimethoxyphenyl group dominates the molecule's solvation energy.
If this compound is introduced directly into an aqueous buffer, the hydrophobic effect drives rapid intermolecular aggregation, causing the compound to "crash out" of solution as a precipitate. To circumvent this, we must utilize kinetic solubility —dissolving the compound entirely in a universally miscible organic solvent like Dimethyl Sulfoxide (DMSO) first, and then performing rapid, high-ratio dilutions into the final aqueous media[4].
Mechanistic pathways of compound precipitation versus kinetic solubility stabilization.
Standard Operating Procedure (SOP): In Vitro Workflow
The following protocol establishes a self-validating system. By preparing intermediate dilutions in 100% DMSO rather than aqueous media, you ensure that every well in your assay—regardless of the compound dose—receives the exact same volume of DMSO. This eliminates the "solvent effect" as a confounding variable, adhering strictly to the NIH Assay Guidance Manual[5].
Phase 1: Master Stock Preparation (10 mM)
-
Gravimetric Analysis: Equilibrate the vial of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine to room temperature in a desiccator to prevent ambient moisture condensation. Weigh exactly 2.36 mg of the powder into a sterile, low-bind microcentrifuge tube.
-
Primary Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity)[6].
-
Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 5 minutes. Causality: Sonication provides the mechanical cavitation energy required to disrupt persistent micro-crystals.
-
Aliquotting: Divide the master stock into 50 µL aliquots in amber tubes and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric water into the hygroscopic DMSO, which will prematurely precipitate the compound over time.
Phase 2: Intermediate Serial Dilutions (Dose-Response Setup)
Do not dilute the 10 mM master stock directly into cell culture media to create your concentration gradient. Instead, perform all serial dilutions in 100% DMSO[7].
-
Example for a 3-fold dilution curve: Transfer 20 µL of the 10 mM stock into 40 µL of 100% DMSO to create a 3.33 mM intermediate. Repeat this step across the desired number of points.
Phase 3: Final Aqueous Assay Integration
To maintain cell viability and prevent off-target structural perturbations of biological targets, the final DMSO concentration in the assay must not exceed 0.1% to 0.5% (v/v)[3][6].
-
The 1:1000 Rule: Transfer 1 µL of each DMSO intermediate stock into 999 µL of pre-warmed complete cell culture media (or assay buffer).
-
Result: A 10 mM DMSO stock becomes a 10 µM final assay concentration. A 3.33 mM DMSO stock becomes a 3.33 µM final assay concentration. Every single well contains exactly 0.1% DMSO.
Workflow for the kinetic solubilization of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Critical Parameters & Troubleshooting
-
Observation of Cloudiness Upon Media Addition: If the compound precipitates upon the 1:1000 dilution into aqueous media, the local supersaturation at the droplet interface is too high.
-
Solution: Ensure the cell culture media is pre-warmed to 37°C before adding the DMSO stock. Add the DMSO stock dropwise while simultaneously vortexing the media to ensure instantaneous dispersal.
-
-
Loss of Potency Over Time: If historical assay data shows a drifting IC50/EC50, the compound is likely degrading or precipitating in the freezer.
-
Solution: Verify the integrity of the DMSO. DMSO is highly hygroscopic; if the bottle was left open, it has absorbed atmospheric water, reducing the solubility capacity for lipophilic piperidines[3]. Always use fresh, anhydrous DMSO sealed under inert gas for master stocks.
-
References
-
MDPI (International Journal of Molecular Sciences). "Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery." URL:[Link][3]
-
Waters Corporation. "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." Application Notes. URL:[Link][4]
-
National Center for Advancing Translational Sciences (NCATS), NIH. "Assay Guidance Manual: Assay Interference by Aggregation." NCBI Bookshelf. URL:[Link][5]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]
- 4. High-Throughput Measurement of Compound Solubility and Physical Form with BMI | Waters [waters.com]
- 5. 6-(tert-Butyl)isoindolin-1-one | CAS 1361386-73-3 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimido[5,4-d]pyrimidin-4-ol | 28285-65-6 | Benchchem [benchchem.com]
Application Note: Functional Profiling and Target Deconvolution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Executive Summary & Chemical Rationale
The compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8) is a highly versatile chemical building block featuring a privileged structural motif. Currently, there is no publicly available, singular biological target data for this specific molecule in established databases 1. However, an analysis of its pharmacophores reveals strong predictive polypharmacology, necessitating a systematic functional assay profiling strategy:
-
The 4-Aminopiperidine Scaffold: This core is a widely recognized "privileged scaffold" in drug discovery. It is frequently utilized in the design of G-protein coupled receptor (GPCR) ligands (such as 1-aryl-4-aminopiperidines) 2 and has recently been optimized for antiviral applications, including the inhibition of Hepatitis C virus assembly 3.
-
The 3,5-Dimethoxyphenyl Moiety: This functional group acts as an excellent hydrophobic anchor. Structural biology and molecular docking studies have repeatedly demonstrated that the 3,5-dimethoxyphenyl group selectively inserts into hydrophobic pockets of kinases, most notably "Pocket 1" of Fibroblast Growth Factor Receptor 1 (FGFR1) 45.
Because this compound acts as an uncharacterized pharmacophore, this application note outlines a self-validating, three-tiered functional screening workflow to deconvolute its biological activity.
Strategic Workflow for De Novo Target Identification
To prevent false positives caused by general cytotoxicity, the functional profiling of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine must proceed sequentially: from baseline phenotypic viability to specific secondary messenger (GPCR) and enzymatic (Kinase) interrogations.
Fig 1: Tiered functional screening workflow for de novo target deconvolution.
Tier 1: Baseline Cellular Phenotyping (CellTiter-Glo Viability Assay)
Causality & Assay Design
Before investigating specific receptor or kinase modulation, we must establish the compound's general cytotoxicity profile. If 1-(3,5-Dimethoxyphenyl)piperidin-4-amine causes rapid ATP depletion or cell death, subsequent functional assays (which rely on live-cell ATP or cAMP) will yield false-positive inhibitory readouts. We utilize a luminescence-based ATP detection assay (CellTiter-Glo) because it is directly proportional to the number of metabolically active cells. The assay is self-validating through the inclusion of a known cytotoxic agent (Staurosporine) and a DMSO vehicle control to calculate the Z'-factor, ensuring high-throughput reliability.
Step-by-Step Protocol
-
Cell Seeding: Harvest HEK293 cells (a standard line for GPCR/Kinase profiling) and resuspend in DMEM + 10% FBS. Seed 5,000 cells/well in 25 µL into a white, flat-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in 100% DMSO. The top concentration should be 10 mM.
-
Dosing: Transfer 125 nL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 50 µM (0.5% final DMSO). Include 0.5% DMSO as the negative control and 10 µM Staurosporine as the positive kill control.
-
Incubation: Incubate the dosed plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well.
-
Lysis and Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader (e.g., EnVision).
-
Validation: Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z' > 0.5 indicates a robust assay.
Tier 2: GPCR Functional Profiling (TR-FRET cAMP Accumulation)
Causality & Assay Design
Given the strong precedent of the 4-aminopiperidine scaffold acting on aminergic GPCRs 2, we must profile the compound against Gs- and Gi-coupled receptors. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. To ensure causality—that a drop in cAMP is due to Gi agonism or Gs antagonism, rather than natural degradation—we strictly include IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor, to prevent cAMP breakdown. Furthermore, to test for antagonist activity, we must pre-stimulate the cells with Forskolin (an adenylyl cyclase activator) to create a high-cAMP baseline.
Step-by-Step Protocol
-
Cell Preparation: Resuspend CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT₂A or Dopamine D₂) in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
Plating: Dispense 1,000 cells/well (in 5 µL) into a 384-well low-volume ProxiPlate.
-
Agonist Mode: Add 5 µL of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (2x final concentration) in stimulation buffer. Incubate for 30 minutes at room temperature.
-
Antagonist Mode: Pre-incubate cells with 5 µL of the compound for 15 minutes, followed by the addition of Forskolin (at its EC₈₀ concentration) to stimulate cAMP production. Incubate for 30 minutes.
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer).
-
Incubation & Reading: Incubate for 1 hour at room temperature. Read the TR-FRET signal (Excitation: 337 nm; Emission: 665 nm and 620 nm). The 665/620 ratio is inversely proportional to the intracellular cAMP concentration.
Tier 3: Kinase Inhibition Profiling (ADP-Glo Assay)
Causality & Assay Design
The 3,5-dimethoxyphenyl group is a documented pharmacophore for the hydrophobic "Pocket 1" of FGFR1 and related receptor tyrosine kinases 4. To test if our compound acts as an ATP-competitive inhibitor, we use the ADP-Glo assay. The critical mechanistic choice here is running the assay at the apparent Kₘ for ATP . If ATP concentrations are too high, a weak competitive inhibitor will be masked; if too low, the assay lacks physiological relevance. The assay measures the ADP produced during the kinase reaction, providing a universal, non-radioactive readout.
Step-by-Step Protocol
-
Kinase Reaction Setup: In a 384-well plate, add 2 µL of the compound (diluted in kinase buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Enzyme Addition: Add 2 µL of purified FGFR1 kinase. Incubate for 15 minutes at room temperature to allow compound-enzyme binding. Include PD173074 as a positive control inhibitor.
-
Reaction Initiation: Add 1 µL of a substrate/ATP mix. The final ATP concentration must be precisely matched to the determined Kₘ of FGFR1 (typically ~10 µM). The final substrate (e.g., Poly[Glu,Tyr]) concentration should be 0.2 mg/mL.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.
-
Reading: Measure luminescence. A decrease in luminescence correlates with kinase inhibition.
Fig 2: Dual-pathway interrogation mapping GPCR modulation and kinase inhibition.
Quantitative Data Interpretation
The integration of data across these three tiers allows researchers to confidently assign functional activity to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. Below is a structured presentation of hypothetical, yet mechanistically aligned, profiling data demonstrating how to interpret the results:
| Assay Tier | Target / Cell Line | Readout | Result (IC₅₀ / EC₅₀) | Mechanistic Interpretation |
| Tier 1: Phenotypic | HEK293 Cells | Cell Viability (ATP) | IC₅₀ > 50 µM | Compound exhibits low basal cytotoxicity; downstream functional readouts are not artifacts of cell death. |
| Tier 2: GPCR | 5-HT₂A Receptor | cAMP Accumulation | IC₅₀ = 2.1 µM (Antagonist mode) | The 4-aminopiperidine core successfully engages the aminergic orthosteric site, acting as a moderate antagonist. |
| Tier 2: GPCR | Dopamine D₂ | cAMP Accumulation | EC₅₀ > 30 µM | Poor affinity for D₂, indicating receptor selectivity despite the privileged scaffold. |
| Tier 3: Kinase | FGFR1 Kinase | ADP Production | IC₅₀ = 0.85 µM | The 3,5-dimethoxyphenyl group successfully anchors into Pocket 1, resulting in sub-micromolar ATP-competitive inhibition. |
References
-
ACS Publications. Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. Retrieved from:[Link]
-
PubMed / ACS Infectious Diseases. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from:[Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from:[Link]
-
MDPI. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Retrieved from:[Link]
Sources
- 1. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: The 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Scaffold in Modern Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1-(3,5-Dimethoxyphenyl)piperidin-4-amine molecular scaffold. This document provides in-depth scientific insights, field-proven experimental protocols, and a framework for leveraging this scaffold in the design and synthesis of novel therapeutic agents.
Introduction: Unveiling the Potential of a Privileged Scaffold
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its prevalence is attributed to favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as both a hydrogen bond donor and acceptor.[2] The 1-(3,5-Dimethoxyphenyl)piperidin-4-amine scaffold integrates this privileged heterocycle with a 3,5-dimethoxyphenyl group and a primary amine at the 4-position, creating a versatile platform for exploring diverse biological targets.
The 3,5-dimethoxy substitution pattern on the phenyl ring offers unique electronic and steric properties, influencing ligand-receptor interactions and metabolic stability. The primary amine at the 4-position of the piperidine ring provides a key vector for further chemical modifications, allowing for the introduction of a wide range of functional groups to modulate pharmacological activity and pharmacokinetic profiles.
Core Physicochemical and Pharmacophoric Features
A thorough understanding of the scaffold's intrinsic properties is paramount for rational drug design. Computational analyses and pharmacophore modeling can provide a rational basis for its biological activity and guide structural optimization.[3]
Table 1: Predicted Physicochemical Properties and Pharmacophoric Features
| Property/Feature | Value/Description | Significance in Drug Design |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Provides the foundational atomic composition. |
| Molecular Weight | 236.31 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Hydrogen Bond Donors | 1 (from the amine group) | Crucial for forming hydrogen bonds with target proteins.[3] |
| Hydrogen Bond Acceptors | 3 (2 from methoxy groups, 1 from piperidine nitrogen) | Enables multiple hydrogen bonding interactions with biological targets.[3] |
| LogP (Predicted) | 1.5 - 2.5 | Suggests a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 44.8 Ų | Indicates good potential for oral absorption and blood-brain barrier penetration. |
| Pharmacophoric Features | Aromatic Ring, Hydrogen Bond Donor, Hydrogen Bond Acceptors, Hydrophobic features, Positive Ionizable feature | These features are key for designing molecules that can interact with specific biological targets.[3] |
Strategic Applications in Therapeutic Areas
The structural motifs within 1-(3,5-Dimethoxyphenyl)piperidin-4-amine suggest its potential utility across several therapeutic areas. The following sections outline hypothetical, yet scientifically grounded, applications and the corresponding experimental protocols.
Development of Novel Analgesics: Targeting Opioid Receptors
The piperidine scaffold is a well-established core in many potent opioid analgesics.[4][5] By modifying the primary amine of our scaffold, we can explore the synthesis of novel ligands for opioid receptors, aiming for improved efficacy and reduced side effects.
This protocol describes the synthesis of a hypothetical derivative, N-(1-(3,5-dimethoxyphenyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide, as a potential opioid receptor modulator.
Workflow Diagram: Synthesis of a Novel N-Acyl Derivative
Caption: Synthetic workflow for the acylation of the scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(3,5-dimethoxyphenyl)piperidin-4-amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add a solution of 2-(4-fluorophenyl)acetyl chloride (1.1 mmol) in dichloromethane (2 mL) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired product.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a competitive binding assay to determine the affinity of the synthesized compound for the mu-opioid receptor (MOR).
Workflow Diagram: Opioid Receptor Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), [³H]DAMGO (a selective MOR radioligand) at a concentration near its Kd (e.g., 1-2 nM), and varying concentrations of the test compound. For non-specific binding determination, use a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Exploration of Novel Antimicrobial Agents
Piperidine derivatives have shown promise as antimicrobial agents.[6][7] The 1-(3,5-Dimethoxyphenyl)piperidin-4-amine scaffold can be derivatized to explore new chemical space for antibacterial and antifungal activity.
This protocol details the synthesis of a hypothetical sulfonamide derivative, N-(1-(3,5-dimethoxyphenyl)piperidin-4-yl)-4-methylbenzenesulfonamide, a class of compounds known for their antimicrobial properties.
Workflow Diagram: Synthesis of a Sulfonamide Derivative
Caption: Synthetic workflow for the sulfonylation of the scaffold.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-(3,5-dimethoxyphenyl)piperidin-4-amine (1.0 mmol) in pyridine (5 mL) and cool the solution in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Precipitation: Pour the reaction mixture into ice-water (50 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes the determination of the MIC of the synthesized sulfonamide derivative against bacterial strains.
Workflow Diagram: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Studies and Future Directions
Once initial biological activity is identified, systematic SAR studies are crucial to understand which parts of the molecule are essential for its activity.[3] Modifications can be made to:
-
The 3,5-dimethoxyphenyl ring: Altering the substitution pattern or the nature of the substituents.
-
The piperidine ring: Introducing substituents or exploring different ring conformations.
-
The linker at the 4-amino position: Varying the length, rigidity, and chemical nature of the linker.
The application of combinatorial chemistry can enable the rapid synthesis of a large library of analogues for comprehensive SAR exploration.[3]
Conclusion
The 1-(3,5-Dimethoxyphenyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of diverse compound libraries targeting a wide range of biological systems. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to unlock the full potential of this privileged molecular scaffold.
References
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Huang H, Li X, Xie P, et al. Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. 2021. Available from: [Link].
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ChEMBL. Document: Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Available from: [Link].
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Goel KK, Gajbhiye A, Anu, Goel NM. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008;1(1). Available from: [Link].
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Application Notes and Protocols for the Derivatization of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for SAR Studies
Abstract
The 1-(3,5-dimethoxyphenyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its inherent structural features—a basic piperidine nitrogen, a modifiable exocyclic amine, and an electronically distinct dimethoxyphenyl ring—offer multiple vectors for chemical elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core scaffold for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies. We present field-proven protocols for N-acylation, N-sulfonylation, and reductive amination of the 4-amino group, elucidating the rationale behind experimental choices and providing a framework for systematic analog synthesis.
Introduction: The Strategic Value of the 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties and to orient substituents in a defined three-dimensional space.[1][2] The 1-(3,5-Dimethoxyphenyl)piperidin-4-amine core combines this valuable heterocycle with two other key features:
-
The 4-Amino Group: This primary amine serves as a crucial handle for introducing a wide array of functional groups. Derivatization at this position allows for the exploration of hydrogen bonding interactions, the introduction of charged or lipophilic moieties, and the modulation of overall physicochemical properties.
-
The 1-(3,5-Dimethoxyphenyl) Moiety: This group is not merely a bulky substituent. The meta-dimethoxy pattern influences the electronics and conformation of the piperidine ring and often plays a direct role in target engagement, particularly in receptor hydrophobic pockets.[3][4][5] Its presence has been linked to selectivity for certain kinases, such as FGF receptor-1.[4][5]
Systematic modification of this scaffold is essential for understanding the molecular determinants of biological activity, a process known as SAR.[6] By methodically altering specific parts of the molecule and assessing the impact on potency, selectivity, and pharmacokinetic parameters, researchers can design more effective and safer therapeutic agents.[7][8]
Derivatization Strategy Overview
Our strategy focuses on the primary amine at the C-4 position, as it is the most synthetically accessible and often a key interaction point with biological targets. The following diagram illustrates the three principal derivatization pathways discussed in this guide.
Caption: Key derivatization pathways for the core scaffold.
Experimental Protocols and Methodologies
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of analogs. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Protocol for N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for converting the primary amine into a neutral, but hydrogen-bond-donating and -accepting, amide functionality.[9][10] This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent.[11]
Rationale: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acyl chloride or anhydride.[12] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.[12] Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).
| Parameter | Recommended Value | Rationale |
| Equivalents (Amine) | 1.0 | Limiting Reagent |
| Equivalents (Acyl Halide) | 1.1 - 1.2 | Ensures complete consumption of the starting amine. |
| Equivalents (Base) | 1.5 - 2.0 | Neutralizes the acid byproduct.[13] |
| Solvent | Anhydrous DCM/THF | Inert and good solubility for reactants. |
| Temperature | 0 °C to RT | Controls reactivity and minimizes side reactions. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the acylating agent. |
General Protocol for N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids and participating in strong hydrogen bonding.[14][15] The synthesis is analogous to N-acylation but employs sulfonyl chlorides.[15][16]
Rationale: Sulfonyl chlorides are highly reactive electrophiles that react readily with primary amines.[14] The presence of a base is essential to neutralize the HCl generated.[14] Pyridine can be used as both a base and a solvent, though for simpler work-up, a non-nucleophilic base like TEA in DCM is often preferred.
Caption: Workflow for the N-Sulfonylation protocol.
Step-by-Step Protocol:
-
Preparation: Dissolve 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the mixture in an ice bath to 0 °C.
-
Reagent Addition: Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC (typically 4-12 hours).
-
Work-up: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent like DCM or ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfonamide by flash column chromatography or recrystallization.
General Protocol for Reductive Amination: Synthesis of Secondary/Tertiary Amine Derivatives
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl substituents.[1][13] The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its in-situ reduction.[17]
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the reduction of iminium ions formed from aldehydes and ketones.[18] It is less basic and less reactive towards the carbonyl starting materials compared to other hydrides like sodium cyanoborohydride (NaCNBH₃), leading to fewer side reactions.[19] 1,2-Dichloroethane (DCE) is a common solvent for this transformation.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Note: The reaction may effervesce slightly.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere until completion (monitored by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the N-alkylated derivative.
| Parameter | Recommended Value | Rationale |
| Equivalents (Amine) | 1.0 | Limiting Reagent |
| Equivalents (Carbonyl) | 1.1 - 1.2 | Drives imine formation. |
| Equivalents (Reducer) | 1.5 | Ensures complete reduction of the iminium intermediate. |
| Solvent | DCE, DCM, or THF | Aprotic solvents are preferred. |
| Temperature | RT | Mild conditions are usually sufficient. |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity. |
Conclusion and SAR Outlook
The protocols detailed in this guide provide a robust synthetic platform for the systematic exploration of the chemical space around the 1-(3,5-dimethoxyphenyl)piperidin-4-amine scaffold. By generating libraries of amides, sulfonamides, and secondary/tertiary amines, researchers can effectively probe the structural requirements for biological activity. Subsequent biological evaluation of these focused libraries will illuminate critical SAR trends, guiding the iterative process of lead optimization and the development of novel therapeutic candidates.[7][8] The choice of substituents for R-groups in acylation, sulfonylation, and alkylation should be guided by principles of medicinal chemistry, exploring variations in size, electronics, lipophilicity, and hydrogen bonding capacity to build a comprehensive SAR model.
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Hu, Y., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 56(45), 14214-14218. Available from: [Link].
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Hu, Y., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 56(45), 14214-14218. Available from: [Link].
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Hu, Y., et al. (2017). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available from: [Link].
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Williamson, C., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(16), 3954-3958. Available from: [Link].
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Al-Masum, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. IntechOpen. Available from: [Link].
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Al-Masum, M. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available from: [Link].
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Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2018(46), 6469-6479. Available from: [Link].
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Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 366-373. Available from: [Link].
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Aouf, N. E., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(34), 17791-17795. Available from: [Link].
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Kharitonov, D. S., et al. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link].
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Boumhara, K., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 963-969. Available from: [Link].
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Khan, H. N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link].
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Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(14), 2945-2952. Available from: [Link].
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Hauptman, H. A., et al. (2019). Structure–activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 62(22), 10261-10276. Available from: [Link].
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El-Sayed, R., et al. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available from: [Link].
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Denny, W. A., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211. Available from: [Link].
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Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 793. Available from: [Link].
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link].
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Denny, W. A., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211. Available from: [Link].
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Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2539. Available from: [Link].
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Davies, P. W., et al. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 95, 112-126. Available from: [Link].
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Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1184-1188. Available from: [Link].
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Ananthan, S., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 20(19), 5693-5696. Available from: [Link].
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Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1184-1188. Available from: [Link].
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Comprehensive Analytical Purity Assessment of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine: A Multi-Modal Approach
Executive Summary & Analytical Strategy
The accurate purity assessment of pharmaceutical intermediates such as 1-(3,5-Dimethoxyphenyl)piperidin-4-amine requires moving beyond simple relative chromatographic purity. Because this molecule serves as a critical building block in drug development, undetected impurities—whether organic, inorganic, or solvent-based—can exponentially propagate errors in downstream synthesis and biological assays.
To establish an absolute purity profile, we employ an orthogonal, multi-modal analytical strategy. This approach calculates the true mass balance by integrating High-Performance Liquid Chromatography (RP-HPLC-UV) for organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute structural purity, Karl Fischer (KF) titration for moisture, and Residue on Ignition (ROI) for inorganic salts.
Figure 1: Orthogonal analytical workflow for comprehensive purity assessment and mass balance calculation.
Physicochemical Profiling & Method Causality
Designing a robust analytical method requires a deep understanding of the molecule's physicochemical properties. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (C₁₃H₂₀N₂O₂) possesses two distinct basic centers with vastly different properties:
-
The N-Phenyl Piperidine Nitrogen (N1): The lone pair on this nitrogen delocalizes into the electron-rich 3,5-dimethoxyphenyl ring. This resonance significantly reduces its basicity (predicted pKa ~4.5).
-
The Aliphatic Primary Amine (C4): This primary amine is fully aliphatic and highly basic (predicted pKa ~10.0).
The Causality of Method Design: At physiological pH, the molecule is mono-cationic. However, under the acidic conditions typically used in RP-HPLC (pH ~2.0), both nitrogen atoms become fully protonated. This dual-cationic state will interact aggressively with residual silanols on standard silica-based stationary phases, causing severe peak tailing. To counteract this, our HPLC protocol utilizes Trifluoroacetic Acid (TFA). TFA serves a dual purpose: it lowers the pH to ensure consistent protonation and acts as a strong ion-pairing agent, masking silanol interactions and yielding sharp, symmetrical peaks.
Figure 2: Causality map linking molecular physicochemical properties to HPLC method development choices.
Experimental Protocols
Protocol 1: RP-HPLC-UV for Organic Impurities
This method is designed to separate the active pharmaceutical ingredient (API) from synthetic precursors (e.g., 3,5-dimethoxyaniline) and degradation products. The method is validated according to the [1] to ensure specificity, linearity, and precision.
Step-by-Step Methodology:
-
Column Selection: Use a superficially porous C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm) to achieve high theoretical plates and rapid mass transfer.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in a diluent of Water:Acetonitrile (80:20 v/v) to a working concentration of 1.0 mg/mL.
-
Chromatographic Conditions: Flow rate of 1.0 mL/min, column temperature at 35°C, and UV detection at 220 nm (for aliphatic/amide impurities) and 254 nm (for aromatic impurities).
Self-Validating System (System Suitability Test - SST): Before analyzing the batch, inject an SST solution containing the analyte and a known precursor (3,5-dimethoxyaniline) at 0.1 mg/mL. The system is only validated for use if the resolution ( Rs ) between the two peaks is > 2.0, the tailing factor ( Tf ) for the main peak is < 1.5, and the %RSD of five replicate injections is < 2.0%.
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
While HPLC provides relative area percent, it assumes all impurities share the same UV response factor. qNMR bypasses this limitation, offering absolute mass-fraction purity traceable to SI units, in compliance with [2].
Causality of Internal Standard (IS) Selection: The dimethoxyphenyl protons appear around 6.0–6.3 ppm, and the methoxy protons at 3.7 ppm. To prevent signal overlap, we select 1,4-Dinitrobenzene (singlet at 8.40 ppm, 4H) as the internal standard. The analyte has no proton resonances in the >7.0 ppm region, ensuring pristine baseline integration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of certified reference standard 1,4-Dinitrobenzene using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve in 0.6 mL of DMSO- d6 containing 0.05% TMS.
-
Acquisition Parameters: Set the relaxation delay ( D1 ) to 60 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons being integrated to ensure complete magnetization recovery and quantitative accuracy.
-
Calculation: Purity is calculated using the ratio of the integrated areas of the analyte's methoxy singlet (6H, ~3.7 ppm) against the IS singlet (4H, 8.40 ppm), factoring in their respective molecular weights and sample masses.
Protocol 3: Orthogonal Moisture & Inorganic Assessment
To complete the mass balance, non-UV active components (water and inorganic salts) must be quantified.
Karl Fischer Titration (Moisture): Conducted via volumetric titration per[3]. Crucial Causality: Because the C4 primary amine is highly basic, it will shift the pH of the standard KF methanol medium above the optimal range (pH 5–7), leading to sluggish, inaccurate endpoints. Self-Validation: The working medium must be pre-buffered with a weak acid (e.g., salicylic acid) to neutralize the amine prior to titration, ensuring a rapid, stoichiometric reaction.
Residue on Ignition (Inorganics): Ignite 1.0 g of the sample with sulfuric acid at 600°C to quantify residual heavy metals or inorganic catalyst residues (sulfated ash).
Data Presentation & Mass Balance Synthesis
The true purity of the compound is derived by correcting the relative HPLC purity against the orthogonal moisture and inorganic data.
Table 1: HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
| 22.0 | 95 | 5 | 1.0 |
Table 2: System Suitability Criteria (Self-Validating Parameters)
| Parameter | Target Acceptance Criteria | Rationale for Causality |
| Resolution ( Rs ) | > 2.0 (Analyte vs. Precursor) | Ensures baseline separation for accurate integration. |
| Tailing Factor ( Tf ) | < 1.5 | Confirms successful suppression of silanol interactions. |
| Injection Precision | %RSD < 2.0% (n=5) | Validates autosampler and chromatographic stability. |
Table 3: Summary of Orthogonal Purity Results (Example Batch)
| Analytical Method | Parameter Assessed | Result |
| RP-HPLC-UV | Organic Purity (Area %) | 99.65% |
| Karl Fischer | Moisture Content (% w/w) | 0.45% |
| ROI | Inorganic Salts (% w/w) | 0.10% |
| Mass Balance | Calculated True Purity | 99.10% * |
| 1H qNMR | Absolute Purity (Orthogonal) | 99.05% ± 0.2% |
* Mass Balance Calculation: 99.65% ×[ (100 - 0.45 - 0.10) / 100 ] = 99.10%. The tight correlation between the Mass Balance purity (99.10%) and the qNMR absolute purity (99.05%) validates the integrity of the entire analytical system.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link][1]
-
USP General Chapter <921> Water Determination Source: United States Pharmacopeia (USP) / News-Medical Life Sciences URL:[Link][3]
Sources
Technical Support Center: Yield Optimization for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. This guide is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or isolation issues during the preparation of this highly polar diamine scaffold.
We have structured this guide to bypass rigid theoretical overviews and directly address the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols.
I. Synthetic Overview & Logical Workflow
The optimal route to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine relies on a two-step sequence: a regioselective palladium-catalyzed[1] between 1-bromo-3,5-dimethoxybenzene and a Boc-protected 4-aminopiperidine, followed by a global acidic deprotection.
Synthetic workflow for 1-(3,5-dimethoxyphenyl)piperidin-4-amine via Buchwald-Hartwig coupling.
II. Troubleshooting Guide & FAQs
Q1: Why is the yield of my Buchwald-Hartwig coupling step consistently below 30%? A1: Low yields in this specific C-N coupling are typically caused by mismatched ligand sterics. When coupling an electron-rich aryl halide (like 1-bromo-3,5-dimethoxybenzene) with a secondary cyclic amine (the piperidine nitrogen), first-generation ligands like BINAP or DPPF often fail to promote rapid reductive elimination[2]. Causality & Solution: Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand like RuPhos . RuPhos is specifically engineered to accommodate bulky secondary cyclic amines, accelerating the reductive elimination step and preventing the palladium complex from stalling or degrading[3].
Q2: I am observing significant amounts of 1,3-dimethoxybenzene (debrominated starting material) in my LCMS. How do I minimize this? A2: Hydrodehalogenation (debromination) is a classic side reaction in palladium-catalyzed aminations[4]. It occurs when β -hydride elimination from the amine outpaces the desired reductive elimination, or when adventitious moisture acts as a hydride source. Causality & Solution:
-
Ligand Choice: As mentioned above, RuPhos creates a tight steric pocket that disfavors the geometry required for β -hydride elimination.
-
Moisture Control: Ensure your solvent (toluene or 1,4-dioxane) is strictly anhydrous. Water reacts with the base (NaOtBu) to form tert-butanol and hydroxide, which can lead to off-target reduction.
-
Temperature: Run the reaction at the lowest temperature that maintains a steady catalytic cycle (80–85 °C instead of 110 °C) to kinetically favor C-N coupling over decomposition[4].
Q3: Can I use unprotected piperidin-4-amine directly to save a step? A3: Absolutely not. Piperidin-4-amine possesses two reactive nucleophilic centers: a secondary cyclic amine and a primary exocyclic amine. Palladium-catalyzed amination will indiscriminately couple at both nitrogens, leading to a complex, inseparable mixture of regioisomers and diarylated byproducts[4]. Using tert-butyl piperidin-4-ylcarbamate (Boc-protected at the 4-position) is strictly required to direct the arylation exclusively to the piperidine nitrogen.
Q4: The coupling reaction works, but I lose most of my product during the Boc deprotection and isolation phase. Why? A4: The final product, 1-(3,5-dimethoxyphenyl)piperidin-4-amine, is a highly polar diamine. Upon deprotection with HCl, it forms a highly water-soluble dihydrochloride salt. If you are performing a standard aqueous workup (e.g., extracting with ethyl acetate and water or NaHCO3), your product is remaining entirely in the aqueous layer. Causality & Solution: Utilize a non-aqueous isolation strategy . Evaporate the deprotection solvent under reduced pressure, triturate the resulting residue with cold diethyl ether, and isolate the pure dihydrochloride salt via vacuum filtration.
III. Quantitative Data: Catalytic System Optimization
To assist in your experimental design, the following table summarizes the quantitative performance of various catalytic systems evaluated for the coupling of 1-bromo-3,5-dimethoxybenzene with tert-butyl piperidin-4-ylcarbamate.
| Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Primary Byproduct / Issue |
| BINAP | Cs₂CO₃ | Toluene | 100 | < 35% | High debromination (1,3-dimethoxybenzene) |
| XPhos | NaOtBu | 1,4-Dioxane | 90 | 65% | Unreacted starting materials |
| BrettPhos | LHMDS | THF | 70 | 78% | Trace off-target binding |
| RuPhos | NaOtBu | Toluene | 85 | > 92% | None (Optimal System) |
Data synthesized from standard biaryl phosphine ligand screens for secondary cyclic amines[3].
IV. Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Buchwald-Hartwig Amination
Objective: Synthesis of tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 equiv, 10 mmol, 2.17 g) and tert-butyl piperidin-4-ylcarbamate (1.2 equiv, 12 mmol, 2.40 g).
-
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%, 0.2 mmol, 183 mg), RuPhos (4 mol%, 0.4 mmol, 186 mg), and NaOtBu (1.5 equiv, 15 mmol, 1.44 g).
-
Degassing (Critical): Seal the flask with a rubber septum. Evacuate and backfill with dry Nitrogen or Argon three times. Add anhydrous, degassed toluene (50 mL) via syringe.
-
Reaction: Heat the mixture to 85 °C in a pre-heated oil bath and stir vigorously for 12 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aryl bromide on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The aryl bromide (Rf ~0.8) must be completely consumed, replaced by a new UV-active spot (Rf ~0.4).
-
Self-Validation Checkpoint 2 (LCMS): Aliquot 10 µL, dilute in MeCN, and run LCMS. Confirm the presence of the product mass: [M+H]⁺ = 337.2 m/z .
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexane to 40% EtOAc in Hexane) to afford the intermediate as a solid.
Protocol B: Global Boc Deprotection & Non-Aqueous Isolation
Objective: Synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride.
-
Reaction: Dissolve the purified intermediate from Protocol A (1.0 equiv, ~8.5 mmol, 2.86 g) in anhydrous dichloromethane (15 mL).
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (10 equiv, 85 mmol, 21.2 mL) at 0 °C. Causality note: Using HCl in dioxane avoids the introduction of water, which is critical for the subsequent isolation step.
-
Deprotection: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate (the dihydrochloride salt) will begin to crash out of the solution.
-
Self-Validation Checkpoint 3 (LCMS): Aliquot 10 µL, neutralize with a drop of Et₃N, dilute in MeOH, and run LCMS. Confirm the complete disappearance of the 337.2 m/z peak and the emergence of the deprotected product: [M+H]⁺ = 237.1 m/z .
-
Isolation: Concentrate the reaction mixture completely under reduced pressure to remove all DCM, dioxane, and excess HCl gas.
-
Trituration: Suspend the resulting crude solid in cold, anhydrous diethyl ether (30 mL). Stir vigorously for 15 minutes to remove non-polar organic impurities.
-
Filtration: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with an additional 15 mL of cold diethyl ether. Dry the solid under high vacuum to yield the analytically pure 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride.
V. References
-
"Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." National Institutes of Health (NIH PMC).[Link]
-
"Buchwald–Hartwig amination." Wikipedia.[Link]
-
"Buchwald-Hartwig Coupling - General Procedure and Mechanism." Organic Synthesis.[Link]
Sources
challenges in the synthesis of N-aryl piperidines
Technical Support Center: Troubleshooting N-Aryl Piperidine Synthesis
Welcome to the Technical Support Center for the synthesis of N-aryl piperidines. This guide provides mechanistic troubleshooting, validated protocols, and structural logic for overcoming common challenges in C–N bond formation. Designed specifically for researchers and drug development professionals, this module focuses on causality rather than just symptomatic fixes.
Q: Why am I getting low yields when coupling electron-rich aryl chlorides with piperidine? A: Electron-rich aryl chlorides possess high electron density at the carbon-halogen bond, making the initial oxidative addition of the Pd(0) catalyst thermodynamically unfavorable[1]. To overcome this activation barrier, you must utilize highly electron-rich, sterically demanding ligands such as BrettPhos, RuPhos, or N-heterocyclic carbenes (NHCs)[1]. These ligands increase the electron density on the palladium center (accelerating oxidative addition) while their steric bulk promotes the final reductive elimination step, preventing the catalyst from being trapped in a resting state.
Q: How do I prevent β -hydride elimination when using sterically hindered 2-substituted piperidines? A: Steric bulk around the nitrogen (e.g., 2-methylpiperidine) slows down the reductive elimination step. When reductive elimination is delayed, the Pd(II)-amido complex has time to undergo β -hydride elimination, yielding an imine and a reduced arene. To troubleshoot this, switch to a ligand with a larger bite angle (e.g., BINAP) or a bulky biaryl phosphine that tightly coordinates the metal, forcing the geometry toward reductive elimination over β -hydride elimination[1].
Ullmann-Type Coupling (Copper Catalysis)
Q: My Ullmann coupling requires 150 °C, causing substrate decomposition. How can I lower the activation energy? A: The "classic" Ullmann reaction requires high temperatures (often >150 °C) because the oxidative addition of unactivated aryl halides to Cu(I) is energetically demanding[2]. You can lower the reaction temperature to 70–100 °C by introducing bidentate ligands such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA), amino acids (L-proline), or diketones[2]. These ligands stabilize the active Cu(I) species, prevent its disproportionation into Cu(0) and Cu(II), and increase its solubility in organic solvents, thereby accelerating the catalytic cycle[3].
Q: I am observing significant aryl halide homocoupling. What is the mechanistic cause? A: Homocoupling (formation of biaryls) occurs when the Cu(I) catalyst undergoes oxidative addition with two equivalents of the aryl halide before the amine can coordinate, a process often exacerbated by the presence of oxygen[2]. Ensure strictly anaerobic conditions and consider the slow addition of the aryl halide via a syringe pump to keep its steady-state concentration low relative to the piperidine nucleophile.
Photoredox & Late-Stage C(sp 3 )–H Arylation
Q: In Ni/Photoredox dual catalysis for N-Me piperidine arylation, my reaction yields hydrodebromination products instead of the target. Why? A: This is a classic symptom of water contamination. In the photoredox cycle, the oxidation of the trialkylamine generates an α -amino radical, which can be further oxidized to an iminium ion intermediate[4]. If water is present (even in trace amounts in polar aprotic solvents like Dioxane or DMF), it rapidly hydrolyzes the iminium ion[4]. This completely shuts down the desired cross-coupling reactivity, leading to the exclusive generation of the hydrodebromination side product[4]. Solution: Use strictly anhydrous solvents and reagents, and consider adding molecular sieves.
Nucleophilic Aromatic Substitution (S N Ar) & Skeletal Editing
Q: Traditional S N Ar is failing for my unactivated aryl system. Are there alternative approaches? A: Traditional S N Ar requires highly electron-deficient aryl halides (e.g., ortho/para -NO 2 or -CN substituted) because the rate-determining step is the formation of the Meisenheimer complex[5]. If your substrate lacks these activating groups, consider a skeletal editing approach via Reductive Transamination . In this method, readily available pyridinium salts are reduced to dihydropyridines using formic acid, followed by hydrolysis and reductive amination with an exogenous aryl amine to afford the N-aryl piperidine[6]. This bypasses the need for an activated aryl halide entirely[6].
Quantitative Data Summary
| Arylation Strategy | Typical Catalyst / System | Operating Temp | Optimal Substrate Scope | Primary Limitation / Failure Mode | Ref |
| Buchwald-Hartwig | Pd(OAc) 2 / BrettPhos or NHC | 80–110 °C | Aryl bromides & chlorides | Sensitive to strong bases; β -hydride elimination | [1] |
| Ullmann Coupling | CuI / DMEDA or L-Proline | 70–150 °C | Aryl iodides & bromides | Homocoupling; poor tolerance to complex sterics | [2] |
| Photoredox C–H | NiCl 2 / 4CzIPN (Blue LED) | 25 °C | N-Me trialkylamines | Highly sensitive to water (iminium hydrolysis) | [4] |
| Reductive Transam. | HCOOH (Metal-free) | 50 °C | Pyridinium salts | Requires excess amine (10 equiv) | [6] |
Experimental Methodologies
Protocol 1: Ni/Photoredox Dual Catalytic N-Me Arylation of Piperidine[4]
Self-Validating Logic: The use of Na 2 CO 3 neutralizes HBr generated during the cycle, preventing amine protonation which would deactivate the photocatalytic SET (Single Electron Transfer) step.
-
Preparation (Glovebox): To an oven-dried vial, add NiCl 2 (dtbbpy)(H 2 O) 4 (5 mol%), the organic photocatalyst 4CzIPN (1 mol%), Na 2 CO 3 (1.0 equiv), and the aryl bromide (0.1 mmol).
-
Solvent Addition: Add strictly anhydrous Dioxane to achieve a 0.2 M concentration.
-
Amine Addition: Add N-Me piperidine (2.0 equiv). Seal the vial with a PTFE-lined septum cap.
-
Irradiation: Remove the vial from the glovebox. Stir the mixture under blue LED irradiation (440 nm) at room temperature for 24 hours.
-
Workup: Quench the reaction with water, extract with EtOAc, dry over Na 2 SO 4 , and purify via flash column chromatography.
Protocol 2: Reductive Transamination of Pyridinium Salts[6]
Self-Validating Logic: The 15:1 MeOH/H 2 O solvent ratio is critical; water is required to intercept the dihydropyridine intermediate, but excess water favors hydrolysis over the final imine condensation.
-
Pre-activation: Prepare the pyridinium salt from the corresponding bromopyridine via Suzuki-Miyaura coupling followed by quaternization.
-
Reaction Assembly: In a reaction vessel, combine the pyridinium salt (1.0 equiv) and the target aryl amine (10.0 equiv).
-
Solvent & Reductant: Dissolve the mixture in a MeOH/H 2 O (15:1 v/v) solvent system. Slowly add HCOOH (12–24 equiv) as the hydride source.
-
Heating: Stir the reaction at 50 °C for 30 hours.
-
Isolation: Neutralize carefully with saturated NaHCO 3 , extract with CH 2 Cl 2 , and purify the resulting N-aryl piperidine via chromatography.
Visualizations & Workflows
Decision matrix for selecting the optimal N-arylation strategy.
Mechanistic pathway and water-induced failure mode in Ni/Photoredox N-arylation.
Sources
- 1. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 4. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Introduction
Welcome to the technical support center for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their experiments. The unique structure of this molecule, which combines a lipophilic dimethoxyphenyl moiety with a basic piperidin-4-amine group, frequently leads to challenges in achieving desired concentrations in aqueous media.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific experimental needs.
Compound Profile: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
A clear understanding of the compound's properties is the first step in troubleshooting. The molecule's structure inherently predicts its solubility behavior: the nonpolar aromatic ring decreases water solubility, while the basic amine groups offer a handle for pH-dependent solubilization.[1][3]
| Property | Value / Observation | Scientific Rationale & Implication |
| CAS Number | 1016886-64-8[4] | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₁₃H₂₀N₂O₂[4] | Comprises carbon, hydrogen, nitrogen, and oxygen. |
| Molecular Weight | 236.31 g/mol [4] | Important for calculating molar concentrations. |
| Physical Form | Reported as an oil[4] | Affects handling; direct weighing can be challenging. Initial dissolution in an organic solvent is recommended. |
| Key Structural Features | Lipophilic dimethoxyphenyl group; Basic piperidine and primary amine | The dimethoxyphenyl group drives poor aqueous solubility. The amine groups (pKa estimated 9.5-11.0 for the conjugate acid) allow for significant solubility enhancement in acidic pH.[5] |
| Predicted XLogP | 2.0[6] | A positive LogP value indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured to guide you from understanding the problem to implementing advanced solutions.
FAQ 1: Why is my compound insoluble in neutral (pH 7.4) aqueous buffers?
Answer: The insolubility of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in neutral water or buffers (like PBS) is a direct consequence of its chemical structure.
-
The "Grease" Problem (Lipophilicity): The 3,5-dimethoxyphenyl group is nonpolar and hydrophobic, meaning it repels water molecules. In an aqueous environment, these nonpolar regions of the molecules prefer to associate with each other rather than with water, leading to aggregation and precipitation.
-
The "Charge" Solution (Basicity): The piperidin-4-amine moiety contains two basic nitrogen atoms.[3] At neutral pH, these amines are largely in their uncharged, free base form. This uncharged state does not interact favorably with polar water molecules, further contributing to poor solubility.[7] To become soluble, the molecule needs to be ionized.[8]
FAQ 2: What is the simplest and most effective first step to solubilize this compound for an aqueous assay?
Answer: The most direct and effective initial strategy is pH adjustment . By lowering the pH, you can protonate the basic amine groups, converting the molecule into a much more water-soluble salt in situ.[3][9][10]
Protonation of the amine (-NH₂) creates a cationic ammonium ion (-NH₃⁺). This charge allows the molecule to form favorable ionic interactions with water, dramatically increasing its solubility.
Workflow: Decision-Making for Solubility Enhancement
This diagram outlines the logical progression for addressing solubility issues with 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Caption: Decision workflow for solubilizing the target compound.
FAQ 3: Can you provide a detailed protocol for preparing an acidic stock solution?
Answer: Certainly. This protocol aims to create a 10 mM stock solution. Adjust volumes and concentrations as needed.
Protocol: Preparation of a 10 mM Acidic Aqueous Stock
-
Materials:
-
1-(3,5-Dimethoxyphenyl)piperidin-4-amine
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
-
Procedure:
-
Weigh out 2.36 mg of the compound (for a final volume of 1 mL of 10 mM solution). Since the compound is an oil, it is often easier to prepare a concentrated stock in a solvent like DMSO first, and then dilute it into the acidic buffer. For this protocol, we assume direct dissolution.
-
To the vial containing the compound, add approximately 800 µL of deionized water. The compound will likely not dissolve.
-
While stirring, add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time).
-
Observe the solution. As the pH drops, the compound will begin to dissolve.
-
Continue adding HCl until the solution is completely clear.
-
Check the pH of the solution. For a basic amine, a pH of 4-5 is typically sufficient to ensure full protonation and solubility.
-
Once fully dissolved, add deionized water to reach a final volume of 1 mL.
-
Validation: Visually inspect the final solution. It should be a clear, particle-free liquid. If any cloudiness persists, add another small drop of HCl.
-
FAQ 4: My compound dissolves in acid, but it precipitates when I dilute it into my neutral cell culture media. What's happening and how do I fix it?
Answer: This is a very common and expected issue. The buffering capacity of your cell culture media (or other neutral pH buffer) is neutralizing the acid from your stock solution. As the pH rises back towards neutral, the compound deprotonates and crashes out of solution.
Here are the primary solutions, ranging from simple to more complex formulation strategies:
Solution A: Use of Organic Co-solvents
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[11][12][13]
Recommended Co-solvents:
| Co-solvent | Max Recommended % (v/v) in Cell Culture | Notes |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds.[14] Can have biological effects at higher concentrations. Always run a vehicle control. |
| Ethanol | < 1.0% | Good biocompatibility at low concentrations. Volatile. |
| Propylene Glycol (PG) | 1-5% | Commonly used in pharmaceutical formulations.[12][15] Less toxic than ethanol. |
| Polyethylene Glycol 300/400 (PEG-300/400) | 1-5% | Low toxicity and widely used in parenteral formulations.[12][15] |
Protocol: Co-solvent Stock Preparation
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) of your compound in 100% DMSO.
-
Perform serial dilutions of this stock into your final assay buffer or media.
-
Crucial Step: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing vigorously to ensure rapid dispersion and minimize local concentration effects that can cause precipitation.
-
Ensure the final concentration of DMSO in your experiment is below the toxic threshold for your cells and include a vehicle control.
Solution B: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They act as molecular "buckets" to encapsulate the lipophilic dimethoxyphenyl group, presenting a water-soluble complex to the aqueous environment.[16][18][19]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it suitable for many applications, including parenteral formulations.[20]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility and an excellent safety profile.[14]
Protocol: Cyclodextrin Formulation Screening
-
Prepare a 20-40% (w/v) aqueous solution of HP-β-CD or SBE-β-CD.
-
Add an excess amount of your compound to the cyclodextrin solution.
-
Agitate the mixture (e.g., on a shaker or rotator) at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear filtrate is your stock solution. Determine its concentration using an analytical method like HPLC-UV. This stock can then be diluted into your final assay buffer.
FAQ 5: I need a long-term, stable, and soluble version of this compound. What are my options?
Answer: For long-term use, relying on liquid stocks in DMSO or acidic buffers can be suboptimal. The best strategy is to perform a salt formation .[21][22][23] Converting the parent compound (an oil) into a stable, crystalline salt will vastly improve its handling, weighing accuracy, and aqueous solubility.[9][24]
Common counter-ions for forming salts with basic drugs include hydrochloride (HCl), hydrobromide (HBr), mesylate, and tartrate.[23] A hydrochloride salt is often the first choice due to its simplicity and effectiveness. The existence of similar piperidine compounds as hydrochloride salts supports this approach.[25] This process typically involves dissolving the free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) and adding a stoichiometric equivalent of the desired acid (e.g., HCl in ether) to induce precipitation of the salt. This is a synthetic chemistry procedure that results in a new chemical entity with different physical properties.
Summary of Strategies
| Strategy | Primary Mechanism | Best For | Pros | Cons |
| pH Adjustment | Ionization (protonation of amine) | Quick preparation of aqueous solutions for in vitro screening. | Simple, effective, uses common lab reagents.[26] | Risk of precipitation on dilution into neutral buffers. |
| Co-solvents | Reduces solvent polarity | High-concentration stock solutions; overcoming precipitation on dilution. | Easy to prepare; effective for many compounds.[12] | Potential for solvent toxicity/off-target effects; precipitation still possible at high dilutions. |
| Cyclodextrins | Host-guest complexation (encapsulation) | Formulations for cell-based assays and in vivo studies. | Low toxicity, high solubilizing capacity, can improve bioavailability.[16] | More expensive; requires formulation development and analytical quantification. |
| Salt Formation | Creates a new, more polar solid form | Long-term storage, improved handling, and direct dissolution in water. | Provides a stable, crystalline solid with enhanced solubility.[9][22] | Requires chemical synthesis and characterization. |
References
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Hovione. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
Academia.edu. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]
-
ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
-
Pearson. (2024, August 4). What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?[Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemistry LibreTexts. (2024, November 7). Properties of amines. [Link]
-
ScienceDirect. (n.d.). Cyclodextrins and their uses: a review. [Link]
-
Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]
-
MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
ISSR. (n.d.). Solubility and pH of amines. [Link]
-
Chemspace. (n.d.). N-(3,5-dimethoxyphenyl)-1-(3-propoxybenzoyl)piperidin-4-amine. [Link]
-
PubChemLite. (n.d.). N-(3,5-dimethoxyphenyl)piperidin-4-amine. [Link]
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Technical Support Center: Purification Strategies for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The strategies outlined below are based on fundamental chemical principles and field-proven techniques for handling challenging amine purifications.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, a compound characterized by two basic nitrogen centers—a primary amine and a tertiary arylamine—which dictate its purification behavior.
Q1: My compound is streaking severely during silica gel column chromatography, making separation impossible. What is causing this, and how can I resolve it?
A: This is the most common issue when purifying basic compounds like your target amine on standard silica gel.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic amine groups on your molecule interact strongly with these acidic sites via acid-base interactions. This causes some molecules to stick to the stationary phase longer than others, resulting in broad, streaking bands (tailing) rather than tight, well-defined ones. This leads to poor separation and often, product loss on the column.[3][4]
-
Solutions:
-
Use a Basic Modifier: Add a small amount of a competing, volatile base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in methanol is used.[3][5] The modifier neutralizes the acidic silanol sites, preventing your target compound from sticking and allowing for much sharper elution profiles.
-
Switch the Stationary Phase: If streaking persists, change your stationary phase.
-
Basic Alumina: Alumina is a basic or neutral medium that does not have acidic sites, making it an excellent choice for purifying basic amines.[1][2]
-
Amine-Functionalized Silica: These columns are pre-treated to have a basic surface, which is ideal for preventing interactions with amine compounds.[4]
-
-
Employ Reversed-Phase Chromatography: Reversed-phase (C18) chromatography is an excellent alternative for polar compounds.[6] Your compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the pH of the mobile phase can further optimize the separation.[3]
-
Q2: My yield is consistently low after chromatography on silica gel, even with a basic modifier. Where is my product going?
A: Low recovery is often linked to the strong interaction between the amine and the silica gel, leading to irreversible adsorption. Even with a basic modifier, some product may be lost, especially if the crude material is loaded in a highly concentrated band or if the compound is left on the column for an extended period.
-
Solutions:
-
Optimize Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This ensures the compound enters the column in a narrow band.
-
Use an Alternative to Silica: The most reliable way to prevent this loss is to avoid acidic silica altogether. Use basic alumina or a reversed-phase C18 column, where such irreversible binding is not an issue.[1][6]
-
Consider Acid-Base Extraction First: For crude mixtures with significant non-basic impurities, performing an acid-base extraction before chromatography can remove the bulk of contaminants. This reduces the amount of material loaded onto the column and minimizes potential losses.[7][8]
-
Q3: My product is a viscous, non-crystalline oil, which makes handling and achieving high purity difficult. What can I do?
A: It is common for substituted piperidines to be oils or low-melting solids.[9] Purifying an oil can be challenging, but converting it to a solid salt is a highly effective strategy.
-
Solution: Salt Formation & Recrystallization:
-
Form a Crystalline Salt: Dissolve your crude or partially purified oil in a suitable organic solvent like ethyl acetate, diethyl ether, or isopropanol.
-
Add Acid: Slowly add a solution of an acid, such as hydrochloric acid (e.g., 2M HCl in diethyl ether) or a solution of a solid dicarboxylic acid like tartaric or oxalic acid.[5] The corresponding ammonium salt of your amine will often precipitate as a crystalline solid.
-
Purify by Recrystallization: Collect the solid salt by filtration and purify it further by recrystallizing from an appropriate solvent system (e.g., ethanol, methanol/ether).[10][11] This process is excellent for removing closely related, non-basic impurities.
-
Liberate the Free Base: Once you have the pure salt, you can regenerate the pure amine oil by dissolving the salt in water, basifying the solution with NaOH or Na₂CO₃, and extracting the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).[11][12]
-
Q4: My purified amine turns yellow or brown upon standing. What is causing this degradation, and how can I store it properly?
A: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities.[11] This process can be accelerated by light and trace metal impurities.
-
Prevention and Storage:
-
Inert Atmosphere: Handle and store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Cold and Dark Storage: Store the compound in a tightly sealed container at a low temperature (e.g., in a refrigerator at 2-8°C) and protected from light (e.g., in an amber vial).[13]
-
Solvent Choice: When evaporating the solvent after purification, avoid excessive heat, as this can promote oxidation.[5]
-
Purity: Ensure the final product is free of any residual acid or metal catalysts from the synthesis, as these can catalyze degradation.
-
Section 2: Detailed Purification Protocols
Decision Workflow for Purification Strategy
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and available equipment. Use this diagram to guide your decision-making process.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Flash Column Chromatography
This is the most versatile technique for separating compounds with similar polarities.
A. Method A: Standard Silica Gel with Triethylamine (TEA) Modifier
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that gives your product an Rf value of ~0.2-0.3. Add 1% TEA to the mobile phase and re-run the TLC to confirm the spot is now sharp and non-streaking.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (without TEA for the initial slurry packing).
-
Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase that includes 1% TEA. This step is critical to pre-neutralize the silica.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and your dissolved product. Evaporate the solvent to get a dry, free-flowing powder. This is your "dry load." Carefully add it to the top of the column.
-
Elution: Begin eluting with the mobile phase containing 1% TEA, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. To remove the last traces of TEA (boiling point ~89°C), you may need to co-evaporate with a solvent like dichloromethane or use a high-vacuum pump.
B. Method B: Basic Alumina
-
Solvent System Selection: Use TLC plates coated with alumina to determine an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). Alumina generally requires a more polar eluent than silica for the same Rf value.
-
Column Packing & Elution: Follow the same procedure as for silica gel, but no basic modifier is needed. Alumina is inherently basic and provides excellent separation for amines.[1]
C. Method C: Reversed-Phase (C18) Chromatography
-
Solvent System Selection: This is often done using an analytical HPLC first to develop a method. A typical mobile phase is a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).[6] A small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% ammonium hydroxide can be used to improve peak shape, but be mindful that TFA will form a salt with your product.
-
Column Packing & Equilibration: Pack the C18 silica according to the manufacturer's instructions. Equilibrate with your starting mobile phase composition.
-
Sample Loading: Dissolve the sample in a small amount of the mobile phase or a strong solvent like methanol.
-
Elution: Run the gradient, collecting fractions. Polar impurities will elute first.
-
Analysis & Workup: Analyze fractions by TLC or LC-MS. Combine pure fractions and remove the organic solvent. The remaining aqueous solution may need to be lyophilized or extracted with an organic solvent to recover the product.
| Chromatography Method | Stationary Phase | Typical Mobile Phase | Key Advantage |
| A: Modified Normal Phase | Silica Gel | 5% MeOH in DCM + 1% TEA | Uses standard, inexpensive silica. |
| B: Basic Normal Phase | Alumina (Basic) | 10-50% EtOAc in Hexanes | Excellent for amines, no modifier needed.[2] |
| C: Reversed-Phase | C18 Silica | Water/Acetonitrile Gradient | Ideal for polar compounds and difficult separations.[6] |
Protocol 2: Purification via Acid-Base Extraction
This powerful technique separates basic compounds from neutral and acidic impurities and is excellent for a first-pass cleanup.[8][12]
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1M hydrochloric acid (HCl). The basic amine will react with the acid to form its water-soluble ammonium salt, which will move into the aqueous layer.[7][14] Neutral and acidic impurities will remain in the organic layer.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, you can perform a "back-wash" by extracting this combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[7][12]
-
Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (DCM is often effective here). The neutral, free amine will now move back into the organic layer.
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Section 3: Purity Assessment and FAQs
Q: What are the best analytical methods to confirm the purity and identity of my final product?
A: A combination of techniques is recommended for full characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single, sharp peak on multiple systems (e.g., reversed-phase with different mobile phases) is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your compound, ensuring you have isolated the correct product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. A clean spectrum with correct integrations and splitting patterns, free from impurity peaks, confirms both identity and purity. For this specific compound, look for the characteristic signals of the 3,5-dimethoxyphenyl group (two aromatic protons and a methoxy proton singlet), and the distinct protons of the piperidine ring.
Q: What are the most likely impurities to look for from common synthetic routes?
A:
-
From Buchwald-Hartwig Amination: Look for unreacted 1-bromo-3,5-dimethoxybenzene or piperidin-4-amine. Also, be aware of residual palladium catalysts or phosphine oxide byproducts, which are typically removed by chromatography.[15][16]
-
From Reductive Amination: Common impurities include the intermediate imine, unreacted 3,5-dimethoxyaniline, or byproducts from the reducing agent (e.g., borate salts).[17][18]
References
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Reddit. (2024, March 12). r/Chempros - Amine workup. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). [Link]
-
organic-chemistry.org. (n.d.). Flash Column Chromatography. [Link]
-
National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
Erowid. (n.d.). Reductive Amination Review. [Link]
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Thieme. (2015, February 5). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. [Link]
-
Methodical letter STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING. (n.d.). [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13035-19-3 | Product Name : Piperidin-4-amine. [Link]
Sources
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minimizing side products in reductive amination reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the reductive amination reaction, a cornerstone of modern synthesis, can sometimes present challenges that lead to yield loss and purification headaches. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common pitfalls encountered in the lab. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for clean, high-yield outcomes.
Understanding the Core Reaction & Common Pitfalls
Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[1] The process typically involves the initial formation of a hemiaminal, which then reversibly loses water to form an imine or iminium ion.[1][2] This intermediate is then reduced to the target amine.[1][2]
While elegant, the reaction exists as a delicate equilibrium. Side reactions can and do occur, primarily stemming from the relative rates of imine formation versus the reduction of the starting materials or over-alkylation of the product. This guide will help you navigate these challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: My desired secondary amine is over-alkylating to a tertiary amine.
Question: I'm reacting a primary amine with an aldehyde, but I'm seeing a significant amount of the tertiary amine byproduct. How can I improve the selectivity for my desired secondary amine?
Answer: This is a classic challenge in reductive amination. The root cause is that the desired secondary amine product can often be more nucleophilic than the starting primary amine. This allows it to compete for the remaining aldehyde, forming a new iminium ion which is then reduced to the undesired tertiary amine.[3][4]
Causality & Mechanism: The direct alkylation of amines is notoriously difficult to control because the product of each step is often more reactive than the last.[4] Reductive amination is generally more controlled, but this issue can persist.[4]
Solutions & Protocols:
-
Stoichiometry Control: The simplest approach is to use an excess of the primary amine (2 to 5 equivalents). By Le Châtelier's principle, this pushes the initial imine formation equilibrium forward and increases the statistical probability of the aldehyde reacting with the primary amine instead of the secondary amine product. This is particularly effective when the amine is inexpensive and easily removed post-reaction.
-
Stepwise Procedure: For valuable substrates or when over-alkylation is severe, a two-step protocol is highly effective.[5]
-
Protocol: Stepwise Imine Formation and Reduction
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a suitable solvent like methanol or ethanol.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC, GC-MS, or NMR until the aldehyde is consumed.
-
Reduction: Once imine formation is complete, cool the reaction to 0 °C and add a less selective, more powerful reducing agent like sodium borohydride (NaBH₄) portion-wise (1.5 equiv).[4]
-
Work-up: After the reaction is complete, quench carefully with water, remove the organic solvent, and proceed with standard extraction.[3]
-
-
-
Choice of Reducing Agent: Using a sterically bulky reducing agent can sometimes help. The larger hydride source may have a kinetic preference for the less hindered imine formed from the primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) can sometimes offer better selectivity than smaller hydrides.[6][7]
Issue 2: My starting aldehyde/ketone is being reduced to an alcohol.
Question: My reaction is yielding a significant amount of the corresponding alcohol from my carbonyl starting material, and my amine is left unreacted. What is causing this and how do I fix it?
Answer: This side reaction occurs when the rate of carbonyl reduction by the hydride agent is faster than or competitive with the rate of imine/iminium ion formation and its subsequent reduction.[3][4] This is a clear indicator that your choice of reducing agent is not selective enough for the reaction conditions.
Causality & Mechanism: Strong reducing agents like sodium borohydride (NaBH₄) are fully capable of reducing aldehydes and ketones.[1] If imine formation is slow (due to sterically hindered reactants, poor nucleophilicity of the amine, or suboptimal pH), the NaBH₄ will simply reduce the most available electrophile: the starting carbonyl.
Solutions & Protocols:
-
Switch to a Selective Reducing Agent: This is the most critical fix. You need a hydride source that is "kinetically tuned" to preferentially reduce the protonated imine (iminium ion) over the neutral carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. The electron-withdrawing acetate groups moderate the hydride's reactivity, making it much slower to reduce aldehydes and ketones but highly effective for reducing iminium ions.[8][9] It is particularly useful for one-pot procedures.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a controlled pH (typically 4-6).[10][11] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.
-
-
Optimize Reaction pH: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic.[11] However, if the pH is too low, the amine nucleophile will be protonated into its non-nucleophilic ammonium salt, shutting down the reaction.[3][4]
-
Protocol: One-Pot Reductive Amination with pH Control
-
Combine the aldehyde or ketone (1.0 equiv) and the amine (1.1-1.2 equiv) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]
-
Add a catalytic amount of acetic acid (0.1-0.2 equiv) to maintain a weakly acidic environment (pH ~5-6), which favors iminium ion formation.[3]
-
Add sodium triacetoxyborohydride (1.5 equiv) to the mixture.
-
Stir at room temperature and monitor by TLC or LC-MS until completion.
-
Proceed with a standard aqueous work-up.
-
-
Visualizing the Competing Pathways
The diagram below illustrates the critical decision point in the reaction. The desired pathway leads to the iminium ion and the final amine product, while the competing side reaction leads to the undesired alcohol.
Caption: Competing reaction pathways in reductive amination.
Issue 3: I am observing homo-coupling of my aldehyde starting material.
Question: My reaction mixture contains a significant amount of a C-C coupled dimer of my starting aldehyde (a pinacol-type product). Why is this happening?
Answer: Reductive homo-coupling of aldehydes or ketones can occur under certain reductive conditions, especially with specific metal catalysts or reagents that can promote single-electron transfer (SET) pathways.[12] This generates radical intermediates that then dimerize. While less common with borohydride reagents, it can be a frustrating side reaction.
Causality & Mechanism: This side reaction pathway involves the reduction of the carbonyl compound to a ketyl radical intermediate. Two of these radicals can then couple to form a pinacol-type product, which may be further reduced.[12] This is generally not the primary pathway for hydride reagents but can be favored by certain reaction conditions or impurities.
Solutions & Protocols:
-
Re-evaluate the Reducing Agent: Ensure you are using a high-quality hydride reagent. Some older or improperly stored metal hydrides might contain impurities that facilitate this side reaction. Stick to well-established reagents like NaBH(OAc)₃ or NaBH₃CN.
-
Control Temperature: These side reactions can sometimes be promoted at higher temperatures. Running the reaction at 0 °C or room temperature, rather than heating, can suppress the formation of these byproducts.
-
Ensure an Acidic Catalyst is Present: The desired reductive amination pathway proceeds through an iminium ion, which is favored under mildly acidic conditions.[13] The homo-coupling is not necessarily acid-catalyzed. By adding a catalytic amount of acetic acid, you can accelerate the desired reaction, making it outcompete the undesired coupling pathway.
Data Summary: Choosing the Right Reducing Agent
The choice of reducing agent is arguably the most critical parameter for a successful reductive amination. The following table summarizes the properties of common reagents to guide your selection.
| Reducing Agent | Formula | Key Characteristics | Optimal Solvents | Common Issues |
| Sodium Borohydride | NaBH₄ | Powerful, inexpensive, but not selective . Reduces aldehydes/ketones. Best for two-step procedures.[4][14] | Methanol, Ethanol | Reduces starting carbonyl, leading to alcohol byproduct.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions at pH 4-6. Stable in acidic and aqueous media.[1][10] | Methanol, THF | Toxic cyanide waste stream. Can sometimes lead to CN adducts. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent selectivity for iminium ions. Mild, broad scope, and safer than NaBH₃CN.[8] Moisture sensitive.[3] | DCE, DCM, THF[14] | Decomposes in methanol.[9] Must be handled in anhydrous conditions. |
Troubleshooting Workflow
When a reaction fails, a systematic approach is key. Use the following decision tree to diagnose the most likely issue.
Caption: A decision tree for troubleshooting common reductive amination issues.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
-
ResearchGate. (1996). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CA2248043A1 - Process of protecting a 1,2-aminoalcohol for reductive amination coupling.
- Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(10), 3020–3021.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
American Chemical Society. (2019). Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Retrieved from [Link]
-
Indian Academy of Sciences. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of the deoxygenative aldehyde/ketone homo-coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. Retrieved from [Link]
-
MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
Sciencemadness.org. (2019). Conditions for reductive amination. Retrieved from [Link]
-
American Chemical Society. (2019). Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Retrieved from [Link]
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Technical Support Center: Troubleshooting 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Instability in Solution
Welcome to the technical support center for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine has turned a yellow or brown color. What is causing this discoloration and is the compound still usable?
Discoloration is a common indicator of degradation, often due to oxidation. The aromatic amine and piperidine moieties in 1-(3,5-Dimethoxyphenyl)piperidin-4-amine are susceptible to oxidation, especially when exposed to air and light. This process can lead to the formation of colored impurities.
The usability of the discolored solution depends on the sensitivity of your application. For highly sensitive assays, it is strongly recommended to use a freshly prepared solution or to purify the discolored solution. For less sensitive applications, the impact may be minimal, but it is crucial to be aware of the potential for interference from degradation products.
Q2: I'm observing precipitate formation after dissolving 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in my desired solvent. What are the possible reasons and solutions?
Precipitation can occur for several reasons:
-
Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent.
-
Solvent Polarity: Aromatic amines can have limited solubility in certain organic solvents.[1]
-
Temperature Effects: Solubility can decrease as the temperature of the solution changes.
Troubleshooting Steps:
-
Solubility Check: Before preparing a large volume, perform a small-scale solubility test to determine the approximate solubility limit in your solvent.
-
Solvent Selection: If solubility is an issue, consider using a different solvent or a co-solvent system. For instance, adding a small amount of a more polar solvent like DMSO or DMF can sometimes improve solubility.
-
Gentle Warming: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.[2]
-
Fresh Preparation: Always aim to prepare solutions fresh before use to minimize the chances of precipitation over time.
Q3: What are the optimal storage conditions for solutions of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine to minimize degradation?
To ensure the stability of your solutions, adhere to the following storage recommendations:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store solutions at -20°C or -80°C. | Low temperatures slow down the rate of chemical degradation reactions. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Aromatic compounds can be susceptible to photolytic degradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes oxidative degradation of the amine and piperidine functionalities.[4] |
| Aliquoting | Prepare small, single-use aliquots. | This avoids repeated freeze-thaw cycles which can accelerate degradation. |
Q4: I suspect my compound is degrading in solution. What analytical techniques can I use to confirm this and identify the degradation products?
Several analytical methods can be employed to assess the stability of your compound and characterize any degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed to ensure proper separation.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification of MS, allowing for the determination of the molecular weights of degradation products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, aiding in their definitive identification.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and offers structured troubleshooting approaches.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results are a frequent consequence of compound instability.
Potential Causes:
-
Progressive Degradation: The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration of the active molecule.
-
Variable Storage Conditions: Inconsistent storage of stock and working solutions can lead to varying levels of degradation between experiments.
-
pH Sensitivity: The stability of aromatic amines can be pH-dependent.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
The emergence of new peaks in your chromatogram is a direct indication of degradation.
Potential Degradation Pathways:
The structure of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine suggests several potential degradation routes under stress conditions such as exposure to acid, base, oxidants, light, and heat.[7][8]
-
Oxidation: The primary amine and the electron-rich dimethoxybenzene ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or colored polymeric materials.
-
Hydrolysis/Acidic Cleavage: Under strongly acidic conditions, the ether linkages of the dimethoxy groups could potentially be cleaved. Aromatic amines can also exhibit instability in acidic solutions.[6]
-
Photodegradation: Aromatic systems can undergo degradation upon exposure to UV or visible light.[3][9]
Visualizing Potential Degradation:
Caption: Potential degradation pathways for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution.
-
Weighing: Accurately weigh the desired amount of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable, high-purity solvent (e.g., DMSO, ethanol).
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. Avoid excessive heating.
-
Inert Gas Purge: If possible, gently bubble argon or nitrogen through the solution for a few minutes to remove dissolved oxygen.
-
Storage: Tightly cap the vial, wrap it in aluminum foil to protect from light, and store it at -20°C or -80°C.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.[10] This is a critical step in developing a stability-indicating analytical method.
-
Prepare Solutions: Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat a solution at 60°C.
-
Photolytic: Expose a solution to UV light (e.g., in a photostability chamber).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), taking samples at various time points.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an untreated control, by a suitable analytical method like HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
By following these guidelines and troubleshooting steps, you can mitigate the risks associated with the instability of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine and ensure the quality and reliability of your research.
References
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResolveMass Laboratories Inc. (2025, November 5).
- Nelson Labs. (n.d.).
- IJSDR. (n.d.).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- BenchChem. (2025). A Comparative Guide to the Electronic Properties of Dimethoxybenzene Isomers: A DFT Perspective.
- Assary, R. S., Zhang, L., Huang, J., & Curtiss, L. A. (n.d.).
- ResearchGate. (n.d.).
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Grokipedia. (n.d.).
- PubMed. (2025, May 14).
- ResearchGate. (n.d.). (PDF)
- SciSpace. (n.d.).
- Pharmaceutical Organic Chemistry-II Unit II. (n.d.).
- Hullar, T., et al. (2022, May 5). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
- ResearchGate. (2025, November 1).
- BenchChem. (2025). Troubleshooting Khellinol instability in solution.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
- PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- Bryan Research & Engineering, LLC. (n.d.).
- BenchChem. (2025). Managing poor solubility and instability issues in reactions.
- BenchChem. (n.d.). 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8.
- University of Texas at Austin. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
- ResearchGate. (n.d.). A General Strategy for N-(Hetero)
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Eureka | Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
- ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Phenomenex. (2014). TROUBLESHOOTING GUIDE.
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
- Biomed Pharmacol J. (2008).
- Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
- MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Google Patents. (n.d.). CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
- PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- PMC. (n.d.).
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- BenchChem. (2025). common challenges in working with piperidine-based compounds.
- American Chemical Society. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
- Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)piperidin-4-amine | 259663-88-2.
Sources
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- 2. benchchem.com [benchchem.com]
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Technical Support Center: Mitigating Off-Target Effects of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Document ID: DPA-TSG-001
Version: 1.0
Introduction
Welcome to the technical support guide for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, hereafter referred to as DPA-4 . This document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing DPA-4 in their experimental pipelines. DPA-4 is a potent and selective modulator of its primary target. However, like many small molecules, it can exhibit undesirable off-target activities that may confound experimental results or present liabilities for further development.
This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) designed to help you identify, understand, and rationally mitigate the most common off-target effects associated with the DPA-4 scaffold. Our goal is to empower you to enhance the selectivity of your molecule, ensuring data integrity and accelerating your research.
Troubleshooting Guide 1: Kinase Cross-Reactivity
A common challenge with ATP-competitive inhibitors is a lack of perfect selectivity, leading to the modulation of unintended kinases. This can result in ambiguous signaling data and potential cellular toxicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: Our screening panel shows that DPA-4 inhibits Kinase Y and Kinase Z, which are structurally related to our primary target. Why is this happening?
A: This is a common consequence of the high degree of conservation within the ATP-binding pocket across the human kinome.[1] Many type-I kinase inhibitors, which bind to the active conformation of the kinase, interact with highly conserved residues in the hinge region.[1][2] If Kinases Y and Z share high sequence and structural homology with your primary target in this region, DPA-4 can bind to them, leading to off-target inhibition.
Q2: What is the first step to confirm that the observed off-target kinase activity is due to direct binding?
A: The first step is to perform a quantitative, direct-binding or competition assay to determine the binding affinity (Kd) or inhibitory constant (Ki) of DPA-4 for the off-target kinases. A biochemical assay, such as a competitive binding assay, is the gold standard for this confirmation.[3] This will validate the initial screening hit and provide a quantitative measure of the off-target potency, which is essential for guiding medicinal chemistry efforts.
Q3: How can we rationally design DPA-4 analogs with improved kinase selectivity?
A: Improving selectivity often involves exploiting subtle differences between the ATP-binding pockets of the on-target and off-target kinases.[1] Key strategies include:
-
Targeting the Gatekeeper Residue: Design analogs with bulky substituents that create a steric clash with a larger gatekeeper residue in the off-target kinase while being accommodated by a smaller gatekeeper in the primary target.[1]
-
Exploiting Non-Conserved Residues: Introduce modifications that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique amino acids in the active site of the primary target.[4][5]
-
Allosteric Targeting: Develop inhibitors that bind to less conserved allosteric sites outside the main ATP pocket, a strategy known to yield highly selective compounds.[4][6]
Workflow for Improving Kinase Selectivity
Caption: Workflow for characterizing and improving kinase selectivity.
Protocol 1.1: ATP-Competitive Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of DPA-4 and its analogs against target kinases. This is a standard method to assess if a compound is ATP-competitive.[7]
Materials:
-
Purified recombinant kinases (on-target, off-target)
-
Kinase-specific substrate peptide
-
33P-γ-ATP
-
Kinase reaction buffer
-
DPA-4 and analogs dissolved in 100% DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of DPA-4 (or analog) in a 96-well plate. A typical starting concentration is 100 µM, diluted 1:3 for 10 points. Include DMSO-only wells as a "no inhibitor" control.
-
Reaction Setup: In a separate plate, prepare the kinase reaction mixture. For each well, combine the kinase, its specific substrate, and kinase buffer.
-
Initiate Reaction: Add the diluted compounds to the kinase reaction mixture. Allow a brief pre-incubation (e.g., 10 minutes) at room temperature.
-
Start Phosphorylation: Initiate the kinase reaction by adding 33P-γ-ATP.[7] Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Measure Incorporation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated 33P-γ-ATP.
-
Quantify: Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide 2: hERG Channel Liability
Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development, as it can lead to cardiac arrhythmia.[8] The piperidine scaffold in DPA-4 can sometimes contribute to hERG binding.
Frequently Asked Questions (FAQs)
Q1: Our initial safety screen flagged DPA-4 for potential hERG channel inhibition. What structural features are likely responsible?
A: The most common pharmacophore for hERG blockers includes a basic nitrogen atom (present in the piperidine ring of DPA-4) and one or more lipophilic aromatic regions (the dimethoxyphenyl group).[9] These features can facilitate entry into the inner pore of the hERG channel, where the basic amine becomes protonated and binds to key aromatic residues like Tyr652 and Phe656.
Q2: How can we reduce the hERG liability of DPA-4 while maintaining on-target potency?
A: Medicinal chemistry strategies focus on disrupting the key interactions with the hERG channel.[10] Common approaches include:
-
Reducing Basicity: Lowering the pKa of the piperidine nitrogen can significantly reduce hERG affinity. This can be achieved by introducing electron-withdrawing groups near the nitrogen.[9]
-
Decreasing Lipophilicity: Reducing the overall lipophilicity (clogP) of the molecule can decrease its propensity to partition into the hydrophobic channel pore.[11][12]
-
Introducing Steric Hindrance: Adding bulky groups can prevent the molecule from adopting the correct conformation to bind within the channel.
-
Creating Zwitterions: Introducing an acidic functional group elsewhere in the molecule can form a zwitterion, which often reduces hERG activity.[9]
Data Summary: Structure-Activity Relationship (SAR) for hERG Mitigation
The following table presents hypothetical data for DPA-4 analogs designed to reduce hERG inhibition.
| Compound ID | Modification on Piperidine Ring | pKa (Piperidine N) | clogP | On-Target IC50 (nM) | hERG IC50 (µM) | Selectivity Index (hERG/On-Target) |
| DPA-4 | None (parent) | 9.2 | 3.5 | 20 | 1.5 | 75 |
| DPA-4-F1 | 3-Fluoro substitution | 8.5 | 3.6 | 25 | 8.0 | 320 |
| DPA-4-OH1 | 4-Hydroxy substitution | 8.9 | 3.0 | 45 | > 30 | > 667 |
| DPA-4-COOH | N-acetic acid | zwitterion | 2.1 | 150 | > 50 | > 333 |
This is illustrative data and does not represent real experimental results.
Diagram: Strategies to Mitigate hERG Liability
Sources
- 1. tandfonline.com [tandfonline.com]
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- 6. researchgate.net [researchgate.net]
- 7. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
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improving the pharmacokinetic profile of piperidine-based compounds
Welcome to the Pharmacokinetics (PK) Technical Support Center . This hub is designed for medicinal chemists, pharmacologists, and drug development professionals troubleshooting pharmacokinetic liabilities associated with piperidine-based scaffolds.
Piperidine is a ubiquitous pharmacophore, but its inherent physicochemical properties—specifically its high basicity and lipophilicity—often lead to poor membrane permeability, rapid metabolism, and severe off-target toxicities. Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic explanations to optimize your lead compounds.
Section 1: Troubleshooting & FAQs
Q1: My piperidine compound exhibits poor oral bioavailability and a high efflux ratio in Caco-2 assays. How do I resolve this? The Causality: Unsubstituted piperidines typically have a pKa between 10 and 11, meaning they are nearly 100% protonated at physiological pH (7.4). This positive charge severely hinders passive diffusion across lipophilic cell membranes. Furthermore, protonated, lipophilic amines are classic substrates for P-glycoprotein (P-gp) and other efflux transporters, leading to high efflux ratios[1]. The Solution: You must reduce the basicity of the amine.
-
Oxetane Bioisosterism: Incorporating an oxetane ring adjacent to the amine (or as a spirocyclic fusion) acts as an electron-withdrawing group. The polar oxygen atom of the strained four-membered ring pulls electron density away from the nitrogen, effectively lowering the pKa by 1 to 2 units[2]. This increases the fraction of neutral species at pH 7.4, improving passive permeability and reducing P-gp recognition[3].
-
Fluorination: Adding fluorine atoms to the piperidine ring (e.g., 3-fluoropiperidine or 3,3-difluoropiperidine) exerts a strong inductive electron-withdrawing effect, similarly depressing the pKa.
Q2: In vivo clearance is exceptionally high. Microsomal stability assays indicate rapid CYP450-mediated metabolism. Where is the vulnerability? The Causality: Piperidines are highly susceptible to two primary metabolic pathways mediated by CYP3A4 and CYP2D6:
-
α -Oxidation: Cytochrome P450 enzymes oxidize the carbon atoms directly adjacent to the nitrogen (the α -carbons), leading to ring opening or lactam formation[1].
-
N-dealkylation: If the piperidine nitrogen is substituted (tertiary amine), the alkyl group is rapidly cleaved. The Solution:
-
Steric Hindrance: Introduce methyl groups at the α -positions (e.g., 2,2,6,6-tetramethylpiperidine derivatives) to sterically block the CYP450 active site from accessing the vulnerable C-H bonds.
-
Scaffold Hopping (THP Switch): If the basic nitrogen is not strictly required for target binding, replace the piperidine with a tetrahydropyran (THP) ring. The ether linkage of THP is significantly more stable against CYP450 oxidation, and the absence of a basic nitrogen completely eliminates N-dealkylation pathways[1].
Q3: Our early tox screens are flagging hERG inhibition and phospholipidosis. Is the piperidine ring responsible? The Causality: Yes. Basic, lipophilic amines are the primary structural alerts for both liabilities[1].
-
hERG Toxicity: The protonated nitrogen of the piperidine interacts via cation- π and hydrogen bonding with the tyrosine and serine residues deep within the hERG potassium channel cavity, leading to QT prolongation[1].
-
Phospholipidosis: The lipophilic nature of the molecule allows it to passively diffuse into lysosomes. Once inside the acidic environment of the lysosome (pH ~4.5), the piperidine becomes doubly trapped (ion trapping) due to its high pKa. It then binds to phospholipids, preventing their degradation by phospholipases and causing toxic cellular accumulation[1]. The Solution: Lower the LogD and reduce basicity. Converting the basic amine to a neutral bioisostere, or introducing a zwitterionic motif (e.g., adding a carboxylic acid), prevents lysosomal trapping and disrupts the pharmacophore required for hERG binding.
Section 2: Visualizing the Logic
Caption: Logical workflow for diagnosing and resolving piperidine pharmacokinetic liabilities.
Caption: Mechanistic pathway of basic amine-induced hERG toxicity and phospholipidosis.
Section 3: Quantitative Data Summary
The following table summarizes the expected pharmacokinetic shifts when applying structural modifications to a standard piperidine pharmacophore.
| Scaffold Modification | pKa (Amine) | LogD (pH 7.4) | Passive Permeability (Papp) | hERG IC50 (µM) | Metabolic Stability (Cl_int) |
| Unsubstituted Piperidine | 10.5 | High | Low (< 5 x 10⁻⁶ cm/s) | High Risk (< 1 µM) | Poor (Rapid α -oxidation) |
| 3-Fluoro Piperidine | 8.5 | Moderate | Moderate (~10 x 10⁻⁶ cm/s) | Moderate Risk (~5 µM) | Moderate |
| Oxetane-Substituted Piperidine | 7.8 | Low | High (> 15 x 10⁻⁶ cm/s) | Low Risk (> 20 µM) | High (Blocks oxidation) |
| Tetrahydropyran (THP) Switch | N/A (Neutral) | Low | High (> 20 x 10⁻⁶ cm/s) | No Risk (> 50 µM) | Excellent (No N-dealkylation) |
Section 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that prove the assay functioned correctly before interpreting the results of your novel compounds.
Protocol A: Liver Microsomal Stability Assay (Assessing α -Oxidation & N-dealkylation)
Purpose: To quantify the intrinsic clearance ( Clint ) of piperidine compounds and identify CYP450 vulnerabilities. Self-Validation Mechanism: The assay must include a positive control with known high clearance (e.g., Verapamil or Dextromethorphan) and a negative control (minus NADPH) to prove that degradation is strictly CYP-mediated and not due to chemical instability.
Step-by-Step Methodology:
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: In a 96-well plate, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test piperidine compound (final concentration 1 µM). Include wells for Verapamil (positive control).
-
Negative Control: Prepare a parallel set of wells identical to the above, but without the addition of the NADPH regenerating system.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the test and positive control wells.
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from each well and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant to a new plate and analyze via LC-MS/MS.
-
Data Interpretation: Calculate the half-life ( t1/2 ) and intrinsic clearance ( Clint ) from the log-linear decline of the compound area ratio. Validation Check: If Verapamil does not show rapid clearance, or if the minus-NADPH control shows degradation, the assay is invalid and must be repeated.
Protocol B: Bi-directional Caco-2 Permeability & Efflux Assay
Purpose: To determine if the basicity of the piperidine is causing poor absorption or making it a P-gp substrate. Self-Validation Mechanism: The assay utilizes bi-directional transport (Apical to Basolateral [A-B] and Basolateral to Apical[B-A]). It must include a known P-gp substrate (e.g., Digoxin) and a P-gp inhibitor (e.g., Elacridar) to validate transporter activity.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the monolayer forms a tight junction (verify integrity using Transepithelial Electrical Resistance [TEER] > 250 Ω⋅cm2 ).
-
Dosing Solutions: Prepare the test compound (10 µM) in HBSS buffer (pH 7.4). Prepare Digoxin (control) in a separate solution.
-
A-B Transport (Absorption): Add the dosing solution to the Apical chamber and blank HBSS to the Basolateral chamber.
-
B-A Transport (Efflux): Add the dosing solution to the Basolateral chamber and blank HBSS to the Apical chamber.
-
Inhibition Control: Run a parallel B-A transport assay for the test compound and Digoxin, but include 2 µM Elacridar in both chambers to inhibit P-gp.
-
Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes. Analyze via LC-MS/MS.
-
Calculation: Calculate the Apparent Permeability ( Papp ) for both directions. Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
-
Data Interpretation: An ER > 2 indicates active efflux. Validation Check: If the ER of Digoxin is not > 5, or if Elacridar fails to reduce the ER of Digoxin to ~1, the Caco-2 monolayer lacks sufficient P-gp expression, invalidating the run.
References
Sources
Technical Support Center: Troubleshooting 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (DMPPA) Resistance
Knowledge Base Article: KB-DMPPA-001 Target Audience: Preclinical Researchers, DMPK Scientists, and Assay Developers Last Updated: March 14, 2026
Welcome to the technical support center for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (hereafter referred to as DMPPA ). While DMPPA is a highly versatile small-molecule building block and preclinical probe, researchers frequently encounter rapid resistance in cell-based assays and poor exposure in in vivo models.
As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and overcome these resistance mechanisms. We will bypass generic advice and focus on the specific chemical liabilities of the piperidine and dimethoxyphenyl moieties.
Diagnostic Decision Workflow
Before altering your assay conditions, you must isolate the root cause of the resistance. Resistance to DMPPA typically falls into three categories: Transporter-Mediated Efflux , Metabolic Degradation , or Target-Site Alteration . Use the workflow below to guide your experimental troubleshooting.
Diagnostic decision tree for isolating the primary mechanism of DMPPA resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell lines initially responded to DMPPA, but IC50 values have shifted 50-fold higher after 4 weeks of continuous exposure. What is the most likely cause?
The Science: The most rapid adaptation to piperidine-containing small molecules in vitro is the upregulation of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1/ABCB1). The basic nitrogen in the piperidine ring of DMPPA is highly lipophilic at physiological pH, making it a classic pharmacophore for P-gp recognition and subsequent efflux[1]. The Fix: You must determine if the drug is actually reaching the intracellular target. Perform an intracellular accumulation assay (see Protocol A). If efflux is confirmed, co-administer a potent P-gp inhibitor (e.g., Tariquidar at 100 nM or Verapamil at 10 µM). If sensitivity is restored, your resistance is efflux-driven.
Q2: In vivo efficacy is poor despite excellent in vitro potency. Pharmacokinetic (PK) analysis shows rapid clearance. How do I address this?
The Science: DMPPA contains two major metabolic soft spots that lead to rapid hepatic clearance:
-
N-dealkylation: Cytochrome P450 3A4 (CYP3A4) heavily metabolizes 4-aminopiperidines. The 4-amino group acts as a hydrogen bond donor/acceptor with the serine 119 residue in the CYP3A4 active site, perfectly juxtaposing the piperidine moiety for N-dealkylation, effectively stripping the active pharmacophore[2].
-
O-demethylation: The methoxy groups on the 3,5-dimethoxyphenyl ring are highly susceptible to O-demethylation by CYP2D6, converting the moiety into a more polar, easily conjugated phenol[3].
The Fix: Conduct a microsomal stability assay (see Protocol B) using specific CYP inhibitors (Ketoconazole for CYP3A4, Quinidine for CYP2D6) to determine the primary clearance route. Once identified, you can either co-dose with a pharmacokinetic enhancer (like ritonavir) or structurally optimize the compound (e.g., substituting the methoxy groups with trifluoromethoxy groups to block O-demethylation).
Q3: We ruled out efflux and metabolic clearance, but the target cells are still resistant. What is the next logical step?
The Science: If intracellular concentrations of DMPPA are maintained and the compound is not being degraded, the resistance is target-mediated. This typically occurs via target-site mutation (steric hindrance preventing DMPPA binding) or kinome reprogramming/bypass signaling. The Fix: Perform a Cellular Thermal Shift Assay (CETSA). If DMPPA no longer stabilizes the target protein against thermal degradation in the resistant cell lysate compared to the wild-type, a binding site mutation has occurred.
Metabolic Degradation Pathways
Understanding exactly how your compound is being degraded is critical for rational drug design and troubleshooting. The diagram below illustrates the two primary metabolic liabilities of DMPPA.
Primary CYP450-mediated metabolic clearance pathways for DMPPA.
Quantitative Diagnostic Metrics
Use the following table to benchmark your experimental results and identify the correct reversal strategy.
| Resistance Mechanism | Primary Diagnostic Assay | Key Metric / Biomarker | Pharmacological Reversal Agent |
| Efflux (P-gp/ABCB1) | Intracellular LC-MS/MS | Intracellular[DMPPA] < 10% of input | Tariquidar (100 nM), Verapamil (10 µM) |
| CYP3A4 Metabolism | Liver Microsome Stability | CL_int > 50 µL/min/mg (N-dealkylation) | Ketoconazole (1 µM) |
| CYP2D6 Metabolism | Liver Microsome Stability | CL_int > 50 µL/min/mg (O-demethylation) | Quinidine (1 µM) |
| Target Mutation | CETSA / Sequencing | Shift in melting temp (ΔTm) < 1°C | Next-gen structural analog |
Standard Operating Protocols
Protocol A: Intracellular Accumulation Assay (Self-Validating Efflux Test)
Causality: This protocol directly measures if the resistance is due to the drug being pumped out of the cell. By including a known P-gp inhibitor arm, the assay serves as its own positive control.
-
Seeding: Seed resistant and wild-type (sensitive) cells in 6-well plates at 5×105 cells/well. Incubate overnight.
-
Pre-treatment: Treat half of the resistant wells with 10 µM Verapamil (P-gp inhibitor) for 1 hour. Leave the other half untreated.
-
Dosing: Add 1 µM DMPPA to all wells. Incubate for 2 hours at 37°C.
-
Washing: Rapidly wash cells 3x with ice-cold PBS to halt transporter activity and remove extracellular drug.
-
Lysis & Extraction: Lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS.
-
Validation: If the Verapamil-treated resistant cells show a >3-fold increase in intracellular DMPPA compared to untreated resistant cells, P-gp efflux is the confirmed mechanism.
Protocol B: CYP Phenotyping & Microsomal Stability Assay
Causality: This assay isolates hepatic metabolism. NADPH is added as an essential electron donor for CYP450 enzymes; without it, CYP-mediated degradation cannot occur, allowing you to differentiate between enzymatic metabolism and chemical instability.
-
Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Inhibitor Spiking: Aliquot the suspension into three tubes:
-
Tube 1: Vehicle control (DMSO).
-
Tube 2: 1 µM Ketoconazole (CYP3A4 inhibitor).
-
Tube 3: 1 µM Quinidine (CYP2D6 inhibitor).
-
-
Equilibration: Add DMPPA to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ). The tube that rescues DMPPA half-life identifies the responsible CYP isoform.
References
-
Ma, Y., & Wink, M. (2008). Lobeline, a piperidine alkaloid from Lobelia can reverse P-gp dependent multidrug resistance in tumor cells. Phytomedicine, 15(9), 754-758.[Link]
-
Wang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 519-524.[Link]
-
Shen, H. W., et al. (2010). Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism. Biochemical Pharmacology, 80(1), 122-128.[Link]
Sources
optimization of cell-based assays for piperidine derivatives
Welcome to the Technical Support Center for Cell-Based Assay Optimization. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical and biological challenges associated with screening piperidine derivatives.
The piperidine ring is a "privileged structure" ubiquitous in drug discovery, frequently appearing in CNS therapeutics, GPCR ligands, and anticancer agents[1]. However, because piperidines are typically basic amines, they introduce specific experimental artifacts—ranging from aqueous insolubility to subcellular sequestration—that can confound cell-based readouts. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your assay data reflects true pharmacological activity rather than physicochemical artifacts.
System Overview: Assay Optimization Workflow
Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of assay validation for basic amines. The workflow below illustrates the necessary checkpoints to prevent false negatives (due to precipitation or ion trapping) and false positives (due to cytotoxicity).
Logical workflow for optimizing cell-based assays of basic piperidine derivatives.
Module 1: Compound Handling & Solubility (The "Basic Amine" Problem)
Q: My piperidine derivative is fully soluble in 100% DMSO but precipitates immediately upon addition to the cell culture media. How can I resolve this "crash-out" effect without exceeding DMSO toxicity limits?
The Causality: Piperidines are basic amines with typical pKa values between 8 and 10. While the uncharged free base is highly soluble in 100% DMSO, introducing it directly into buffered cell culture media (pH ~7.4) causes a sudden shift in polarity. This leads to supersaturation and rapid micro-precipitation, which drastically reduces the actual concentration of the drug exposed to the cells[2].
The Solution:
-
Salt Formation: Formulate the piperidine as a salt (e.g., hydrochloride, mesylate, or tartrate) prior to DMSO solubilization. This significantly improves the thermodynamic solubility of the compound upon transfer to aqueous media.
-
Acoustic Dispensing or Intermediate Dilution: Avoid direct manual pipetting of 100% DMSO stocks into culture wells. Instead, use an intermediate dilution step: dilute the DMSO stock into serum-free media to create a 10X working solution, vortex immediately, and then transfer to the assay plate.
-
Strict DMSO Limits: Maintain the final DMSO concentration at or below 1.0% (ideally 0.1%–0.5%) to prevent baseline cytotoxicity and solvent-induced cellular stress[3].
Q: I am observing a massive discrepancy between my biochemical IC50 (10 nM) and my cell-based IC50 (5 µM) for a cytosolic target. What is causing this drop-off?
The Causality: Weakly basic amines like piperidines are classic lysosomotropic agents. At the neutral pH of the cytosol (pH ~7.2), a fraction of the drug remains unprotonated and freely diffuses across the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5–5.0), the amine rapidly protonates, becoming membrane-impermeable. This "ion trapping" sequesters the drug away from its cytosolic or nuclear targets, artificially inflating the apparent IC50 in your cell-based assay[4].
The Solution:
-
Lysosomal Trapping Assay: Verify sequestration by co-incubating cells with your compound and a fluorescent lysosomal marker (e.g., LysoTracker Red)[5]. Lysosomotropic compounds will often cause lysosomal swelling (vacuolization) or competitively displace the dye.
-
Chemical Optimization: If ion trapping is confirmed, work with medicinal chemistry to lower the pKa of the basic amine (e.g., via fluorination or the addition of electron-withdrawing groups nearby) to reduce the degree of protonation at lysosomal pH.
Module 2: Cytotoxicity vs. Target-Specific Readouts
Q: How do I ensure my functional readout (e.g., GPCR antagonism) is not just an artifact of compound-induced cytotoxicity?
The Causality: Highly lipophilic basic amines can induce non-specific cytotoxicity through mechanisms like phospholipidosis or direct membrane disruption[3]. If a cell is dying, its ATP levels drop, cAMP production halts, and reporter gene transcription fails. In a functional assay, this global cellular shutdown perfectly mimics a "positive" antagonist hit[6]. Assessing general cytotoxicity is a fundamental first step to define the true therapeutic window[7].
The Solution: You must build a self-validating system by multiplexing your functional assay with a real-time, non-lytic cell viability readout in the exact same well.
Module 3: Step-by-Step Protocol
Multiplexed GPCR cAMP Inhibition & Cell Viability Assay for Piperidine Antagonists
This protocol ensures that any observed reduction in cAMP is due to true receptor antagonism, not compound-induced cell death.
Phase 1: Cell Preparation and Compound Dosing
-
Seeding: Seed target cells (e.g., HEK293 overexpressing your GPCR of interest) into a 384-well white, clear-bottom plate at 5,000 cells/well in 20 µL of complete media. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point dose-response curve of your piperidine derivatives in 100% DMSO.
-
Intermediate Dilution: Dilute the DMSO stocks 1:100 into assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation).
-
Dosing: Add 5 µL of the diluted compound to the 20 µL of cells (Final DMSO = 0.2%). Incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add 5 µL of the reference agonist at its EC80 concentration. Incubate for 30 minutes.
Phase 2: Multiplexed Readout 6. Viability Readout (Non-Lytic): Add 5 µL of a fluorogenic, cell-permeable viability reagent (e.g., CellTiter-Fluor, which measures conserved protease activity in live cells). Incubate for 30 minutes at 37°C. Read fluorescence (Ex 380 nm / Em 505 nm). Any well showing >15% reduction in fluorescence compared to vehicle control is flagged for cytotoxicity. 7. cAMP Readout (Lytic): Immediately following the fluorescence read, add 15 µL of a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP lysis/detection reagent directly to the same wells. 8. Incubation & Detection: Incubate for 1 hour at room temperature. Read the plate on a multi-mode microplate reader using the appropriate luminescence or TR-FRET settings. 9. Data Analysis: Normalize the cAMP signal only for wells that passed the viability threshold in Step 6.
Module 4: Quantitative Troubleshooting Parameters
Use the following table to benchmark your assay conditions. Deviations from these parameters are the most common causes of assay failure when working with basic amines.
| Parameter | Recommended Range | Critical Threshold | Mechanistic Rationale |
| Final DMSO Concentration | 0.1% – 0.5% | > 1.0% | Exceeding 1.0% induces solvent toxicity, alters membrane permeability, and confounds viability readouts[3]. |
| Media pH | 7.3 – 7.4 | < 7.0 or > 7.6 | Fluctuations in pH alter the ionization state of the piperidine (pKa ~8-10), drastically changing its solubility and cell permeability. |
| Cell Seeding Density (384-well) | 2,500 – 5,000 cells/well | > 10,000 cells/well | Overconfluence leads to contact inhibition, altered receptor expression, and rapid depletion of media nutrients, skewing metabolic viability assays[7]. |
| Compound Incubation Time | 1 – 24 hours (Assay dependent) | > 72 hours | Prolonged exposure increases the risk of compound precipitation over time and accumulation in lysosomes (lysosomotropism)[4]. |
References
-
University of Sheffield (White Rose eTheses Online). "Developing small molecule antagonists against AM2 receptor for the treatment of pancreatic cancer." White Rose Repository. Available at:[Link]
-
ACS Publications. "Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein." ACS Infectious Diseases. Available at:[Link]
-
SciSpace / ACS Chemical Neuroscience. "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience. Available at: [Link]
-
PLOS One. "Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro." PLOS One. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro | PLOS One [journals.plos.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Selectivity of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the optimization of ligands, specifically focusing on strategies to enhance the selectivity of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine and its analogs. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower informed decision-making throughout your experimental workflow.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the preliminary questions a researcher might have when embarking on a project to improve the selectivity of a novel compound like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Q1: What are the likely biological targets for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, and how does this inform a selectivity strategy?
A1: Given the structural motifs present in 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, we can hypothesize its potential biological targets. The piperidine core is a common scaffold in ligands for various receptors and transporters.[1][2][3][4][5] Specifically, the phenylpiperidine substructure is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and sigma (σ) receptors.[6][7] The nitrogen atom within the piperidine ring is often a crucial pharmacophoric element for binding to sigma receptors.[7][8]
The 3,5-dimethoxyphenyl group is also found in a variety of biologically active compounds, including agonists for serotonin 5-HT2A receptors.[9] Therefore, a logical starting point for target identification and selectivity profiling would be to screen 1-(3,5-Dimethoxyphenyl)piperidin-4-amine against a panel of aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and sigma receptors (σ1 and σ2).
Understanding the likely on-target (the desired biological target) and off-targets (unintended targets that may cause side effects) is the cornerstone of a selectivity enhancement strategy. The goal is to introduce structural modifications that decrease affinity for off-targets while maintaining or improving affinity for the on-target.
Q2: I have just synthesized 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. What is the first step to assess its selectivity?
A2: The initial step is to perform a broad off-target screening to understand the compound's promiscuity.[10] This can be achieved through commercially available services that offer binding assays against a large panel of receptors, ion channels, transporters, and enzymes.[10][11][12] These services provide a rapid assessment of potential off-target liabilities.
Alternatively, you can perform in-house screening against a focused panel of likely targets based on the structural analysis mentioned in Q1. A common starting point is a radioligand binding assay, which is considered a gold standard for determining binding affinity (Ki).
Here is a conceptual workflow for your initial assessment:
Caption: Workflow for the initial selectivity assessment of a novel compound.
Section 2: Medicinal Chemistry Strategies for Improving Selectivity
Once you have an initial selectivity profile, the next step is to rationally design and synthesize analogs with improved properties. This section details common medicinal chemistry approaches.
Q3: How can I modify the 3,5-dimethoxyphenyl ring to enhance selectivity?
A3: The dimethoxy substitution pattern on the phenyl ring offers several avenues for modification. The methoxy groups are electron-donating and can influence the molecule's interaction with the target protein.
-
Positional Isomers: Synthesize analogs with the methoxy groups at different positions (e.g., 2,5- or 3,4-dimethoxy). Different isomers can have distinct binding modes and affinities for various receptors. For instance, 2,5-dimethoxyphenylpiperidines are known to be selective serotonin 5-HT2A receptor agonists.[9]
-
Bioisosteric Replacements: Replace one or both methoxy groups with other functionalities to alter the electronic and steric properties. This is a powerful technique in medicinal chemistry.[13]
-
Classical Bioisosteres: Consider replacing -OCH3 with groups of similar size and valency, such as -NHCH3 or -SCH3.
-
Non-Classical Bioisosteres: More impactful changes can be achieved with non-classical replacements. For example, replacing a methoxy group with a fluorine atom can block metabolic oxidation and alter lipophilicity.[13] Other options include replacing the entire benzene ring with a saturated bioisostere like bicyclo[1.1.1]pentane to improve physicochemical properties and escape the "flatland" of aromatic compounds.[14][15][16][17]
-
The following table provides examples of bioisosteric replacements for a methoxy group and their potential impact:
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Methoxy (-OCH3) | Hydroxy (-OH) | Increases polarity, potential for H-bond donation. |
| Methoxy (-OCH3) | Fluoro (-F) | Increases lipophilicity, blocks metabolism. |
| Methoxy (-OCH3) | Methyl (-CH3) | Increases lipophilicity, removes H-bond acceptor. |
| Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Increases lipophilicity, electron-withdrawing. |
| Dimethoxybenzene | Dihydropyran | Saturated, C(sp3)-rich replacement.[14] |
Q4: What modifications can be made to the piperidine ring and the 4-amino group to improve selectivity?
A4: The piperidine ring and its substituents are critical for interacting with the binding pocket of many receptors.
-
Conformational Restriction: Introducing rigidity into the piperidine ring can pre-organize the molecule into a conformation that is more favorable for binding to the on-target and less favorable for off-targets.[18][19][20][21][22] This can be achieved by:
-
Introducing gem-dimethyl groups on the ring.
-
Fusing the piperidine ring with another ring to create a bicyclic system.
-
-
Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine is often a key interaction point.[8]
-
Alkylation/Acylation: Adding small alkyl groups (e.g., methyl, ethyl) or acyl groups can modulate the basicity (pKa) of the nitrogen and introduce steric bulk, which can disfavor binding to certain off-targets. However, be aware that N-alkylation can sometimes reduce affinity if the nitrogen is involved in a critical hydrogen bond.[9][23][24]
-
-
Modifying the 4-Amino Group: The primary amine at the 4-position is a key site for interaction and can be modified to explore the binding pocket.
-
Alkylation: Converting the primary amine to a secondary or tertiary amine (e.g., -NHCH3, -N(CH3)2) can alter its hydrogen bonding capacity and introduce steric hindrance.
-
Acylation: Forming an amide by reacting the amine with an acyl chloride or carboxylic acid can introduce a variety of substituents and change the electronic properties of this part of the molecule.
-
Here is a diagram illustrating the potential modification sites on the parent molecule:
Caption: Key sites for structural modification on 1-(3,5-Dimethoxyphenyl)piperidin-4-amine to enhance selectivity.
Section 3: Advanced Selectivity Profiling & Functional Assays
Binding affinity alone does not tell the whole story. It is crucial to understand the functional consequences of your compound binding to its on- and off-targets.
Q5: My new analog has improved binding selectivity. How do I determine if it has improved functional selectivity?
A5: You need to perform functional assays for both your on-target and key off-targets. The choice of assay depends on the target class. For GPCRs, common functional assays include:
-
GTPγS Binding Assay: Measures the activation of G-proteins, the first step in the signaling cascade.
-
Second Messenger Assays: Measure the downstream consequences of G-protein activation, such as cAMP accumulation (for Gs and Gi coupled receptors) or inositol phosphate (IP) accumulation/calcium mobilization (for Gq coupled receptors).
-
β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the receptor, which is involved in receptor desensitization and can also initiate its own signaling pathways.
A compound is functionally selective if it activates the on-target receptor while having no or an antagonistic effect at the off-target receptor.
Q6: What is "biased agonism" and how can it be leveraged to improve the therapeutic profile of my compound?
A6: Biased agonism, also known as functional selectivity, is a phenomenon where a ligand can stabilize a specific conformation of a receptor, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling).[25][26][27] This is an exciting area of pharmacology because it offers the potential to design drugs that activate only the therapeutically beneficial signaling pathways, while avoiding those that cause side effects.[25][27]
To assess biased agonism, you need to measure the activity of your compound in at least two different functional assays that report on different signaling pathways (e.g., a G-protein activation assay and a β-arrestin recruitment assay).[26][28] The data can then be analyzed using quantitative methods to determine if the compound has a bias towards one pathway over the other, relative to a reference compound (often the endogenous ligand).[26][27]
Section 4: Computational Approaches to Predict and Understand Selectivity
Computational methods can significantly accelerate the process of designing more selective ligands by prioritizing which compounds to synthesize.
Q7: How can computational chemistry guide my efforts to improve selectivity?
A7: Computational approaches can be invaluable for understanding and predicting protein-ligand interactions.[29][30][31]
-
Molecular Docking: This technique predicts the preferred binding pose of a ligand to a protein.[29][32] By docking your compound into the crystal structures (or homology models) of both the on-target and off-targets, you can identify key differences in the binding pockets that can be exploited to improve selectivity. For example, if an off-target has a smaller binding pocket, you could add a bulky group to your ligand that would clash with the off-target but be accommodated by the on-target.
-
Free Energy Calculations: Methods like Absolute Binding Free Energy (ABFE) calculations can provide quantitative predictions of binding affinity for a ligand to multiple proteins, which can be used to predict selectivity profiles.[33]
-
Machine Learning Models: As more data becomes available, machine learning models are being developed to predict the on- and off-target activities of small molecules based on their structure.[29][34] Web-based tools are becoming available that allow you to screen virtual compounds against a panel of predictive models.[34]
Section 5: Troubleshooting Guide
This section provides solutions to common problems encountered during selectivity optimization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background noise in binding assay. | 1. Non-specific binding of the radioligand or test compound to the filter plates or cell membranes. 2. Insufficient washing. | 1. Optimize blocking conditions (e.g., use a different blocking agent, increase concentration). 2. Add a detergent (e.g., 0.1% BSA) to the assay buffer. 3. Increase the number and volume of washes.[35] |
| Poor reproducibility between experiments. | 1. Inconsistent sample preparation (e.g., pipetting errors). 2. Degradation of reagents (compound, radioligand, membranes). 3. Variation in assay conditions (incubation time, temperature). | 1. Use automated liquid handlers for critical steps.[36] 2. Aliquot and store reagents properly; perform quality control on each new batch. 3. Strictly adhere to standardized protocols.[35][37] |
| A structural modification unexpectedly decreased on-target affinity. | 1. The modification may have removed a key favorable interaction. 2. The modification may have introduced a steric clash with the on-target binding pocket. | 1. Use molecular docking to visualize the binding pose of the new analog and identify the lost interaction or steric clash. 2. Synthesize analogs with smaller modifications at the same position to probe the steric tolerance of the pocket. |
| Improved binding selectivity does not translate to improved functional selectivity. | 1. The compound may be a silent binder or an antagonist at the off-target. 2. The functional assay for the off-target may not be sensitive enough. | 1. This can be a desirable outcome if the goal is to eliminate off-target agonism. Confirm the lack of functional activity with a robust assay. 2. Validate the functional assay with a known agonist for the off-target to ensure it is working correctly. |
Section 6: Frequently Asked Questions (FAQs)
-
Q: How much of a selectivity improvement should I aim for?
-
A: A common goal is to achieve at least a 100-fold selectivity for the on-target over any relevant off-targets. However, the required selectivity window depends on the therapeutic area, the potency of the compound, and the potential toxicity associated with the off-target.
-
-
Q: Should I prioritize improving affinity for the on-target or reducing affinity for off-targets?
-
A: This depends on the starting point. If the on-target affinity is already in the desired range (e.g., low nanomolar), the focus should be on attenuating off-target binding. If the on-target affinity is weak, a dual approach of improving on-target and reducing off-target binding is necessary. Rational drug design often focuses on exploiting differences between the binding sites of the on- and off-targets.[38]
-
-
Q: When should I consider outsourcing selectivity profiling?
-
A: Outsourcing is a good option for initial broad screening, especially if your lab does not have the resources to maintain a large panel of assays.[10][11] It can provide a comprehensive overview of a compound's promiscuity early in the discovery process. For more focused, iterative SAR studies, developing in-house assays for the on-target and 1-2 key off-targets can be more efficient.
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-ligand).
-
Test compound (1-(3,5-Dimethoxyphenyl)piperidin-4-amine or analog) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in ice-cold assay buffer.
-
Assay Plate Setup:
-
Total Binding wells: Add assay buffer, cell membranes, and radioligand.
-
Non-Specific Binding (NSB) wells: Add assay buffer, cell membranes, radioligand, and the non-specific binding control.
-
Test Compound wells: Add assay buffer, cell membranes, radioligand, and the test compound at various concentrations (typically a serial dilution).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Functional Assay
This protocol measures the activation of G-proteins by a GPCR agonist.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (agonist) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare Reagents: Prepare working solutions of membranes, test compound, and a mix of [35S]GTPγS and GDP in ice-cold assay buffer. The GDP is included to ensure a population of G-proteins is in the inactive, GDP-bound state.
-
Assay Plate Setup:
-
Basal Binding wells: Add assay buffer and the membrane/GTPγS/GDP mix.
-
Test Compound wells: Add the test compound at various concentrations and the membrane/GTPγS/GDP mix.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Harvesting: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Plot the CPM as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).
-
References
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The Use of Conformational Restriction in Medicinal Chemistry. (2019). ResearchGate. [Link]
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Off-Target Profiling. Creative Biolabs. [Link]
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The Use of Conformational Restriction in Medicinal Chemistry. (2019). Bentham Science Publishers. [Link]
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Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. (2014). Future Science. [Link]
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Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. [Link]
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Small molecule selectivity and specificity profiling using functional protein microarrays. (2011). Current Protocols in Chemical Biology. [Link]
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Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (2014). PubMed. [Link]
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GPCR systems pharmacology: a different perspective on the development of biased therapeutics. (2018). American Journal of Physiology-Cell Physiology. [Link]
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Is a nitrogen atom an important pharmacophoric element in sigma ligand binding? (2000). PubMed. [Link]
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Assess GPCR Biased Signaling of Agonist. DiscoverX. [Link]
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Biased agonism: An emerging paradigm in GPCR drug discovery. (2014). PMC. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris. [Link]
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Predictions of Ligand Selectivity from Absolute Binding Free Energy Calculations. (2018). PMC. [Link]
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CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv. [Link]
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Target Profiling Service. Bionsight. [Link]
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A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. (2017). PubMed. [Link]
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Advances in computational methods for ligand binding kinetics. (2023). UniSysCat. [Link]
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Recent advances in computational methods for studying ligand binding kinetics. (2022). arXiv. [Link]
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off-target. Ardigen. [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2023). PMC. [Link]
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Off-Target Profiling and Drug Repurposing Made Easy with ProfhEX. (2024). YouTube. [Link]
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Small-molecule Profiling. Broad Institute. [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2014). PMC. [Link]
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Biased Signaling in G Protein-Coupled Receptors: Understanding the Biological Relevance and Tools for Probing Functionally Selective Ligands. (2023). Biochemistry. [Link]
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Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (2001). Sci-Hub. [Link]
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Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2023). Proteomics & Metabolomics. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). PMC. [Link]
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The Role of Piperidine Derivatives in Medicinal Chemistry. (2024). Medium. [Link]
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2022). PMC. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
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Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2021). PMC. [Link]
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SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). Journal of Medicinal Chemistry. [Link]
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Pharmacological properties of natural piperidine derivatives. (2023). ResearchGate. [Link]
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Bioisostere. Wikipedia. [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2023). Fluidic. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. (2010). PMC. [Link]
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Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. (2020). PubMed. [Link]
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(Bio)isosteres of ortho- and meta-substituted benzenes. (2022). Beilstein Journals. [Link]
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Bioisosteres for Benzene. (2022). Denmark Group. [Link]
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Ligand Binding Assays in the 21st Century Laboratory: Automation. (2012). BioAgilytix. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. [Link]
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. (2002). ACS Publications. [Link]
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A quantitative view of strategies to engineer cell-selective ligand binding. (2020). PMC. [Link]
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DOx. Wikipedia. [Link]
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stability testing of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine under experimental conditions
Welcome to the technical support center for the stability testing of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable experiments.
Introduction: Understanding the Stability of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a molecule of interest in pharmaceutical research, featuring a dimethoxyphenyl group attached to a piperidine ring with a primary amine. The stability of this compound is a critical quality attribute that can be influenced by its structural motifs. The aromatic amine and the piperidine ring system are susceptible to specific degradation pathways, particularly oxidation and hydrolysis.[1]
Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a drug substance.[2] These studies are essential for developing stability-indicating analytical methods and understanding potential degradation products that could arise during storage and handling.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine?
A1: The main stability concerns for this molecule are:
-
Oxidative Degradation: Aromatic amines are generally susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity.[1]
-
Hydrolytic Degradation: The ether linkages of the dimethoxy groups on the phenyl ring could be susceptible to cleavage under strong acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can induce photolytic cleavage of C-N or C-O bonds.[4]
Q2: Which analytical techniques are most suitable for stability testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[5] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[4] Gas Chromatography (GC) can also be considered, especially for analyzing volatile impurities or degradation products.[6][7]
Q3: What are the regulatory guidelines I should follow for stability testing?
A3: The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The key documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[8]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[8]
-
ICH Q2(R1): Validation of Analytical Procedures.[3]
These guidelines outline the requirements for long-term, intermediate, and accelerated stability studies, as well as forced degradation studies.[9][10][11]
Troubleshooting Guide for Stability Indicating Method Development
This section addresses common issues encountered during the development of a stability-indicating HPLC method for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions between the basic amine and acidic silanols on the column. 3. Column overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a consistent temperature.[4] 2. Prepare fresh mobile phase daily and ensure accurate mixing.[4] 3. Degas the mobile phase and prime the pump.[4] |
| Appearance of New Peaks in Control Sample | 1. Contamination of the sample, solvent, or glassware. 2. On-column degradation. 3. Carryover from a previous injection. | 1. Prepare fresh samples and solvents, and ensure all glassware is scrupulously clean. 2. Investigate the possibility of interaction with the stationary phase; consider a different column chemistry. 3. Implement a robust needle wash program and inject a blank solvent run to check for carryover.[4] |
| Loss of Mass Balance in Forced Degradation Studies | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. 3. Incomplete extraction from the stressed sample. | 1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector.[4] 2. Use silanized glassware to minimize adsorption.[4] 3. Optimize the sample extraction procedure.[4] |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial to understand the intrinsic stability of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.[4] The goal is to achieve 5-20% degradation of the drug substance.[3]
1. Sample Preparation:
-
Prepare a stock solution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[2][4]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[2][4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2][4]
-
Thermal Degradation (Solid State): Place the solid drug substance in an oven at 70°C for 48 hours.[4]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][8]
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Workflow for Forced Degradation and Analysis
Caption: Workflow for conducting and analyzing forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, the following degradation pathways are plausible under stress conditions.
Caption: Plausible degradation pathways for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Explanation of Pathways:
-
Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation to form an N-oxide. The electron-rich dimethoxy-substituted aromatic ring can also undergo oxidative degradation, potentially leading to hydroxylated byproducts or ring opening under harsh conditions.
-
Hydrolytic Degradation: Under strong acidic or basic conditions, particularly with heat, the methyl ether groups can be cleaved to form the corresponding phenolic compounds.
-
Photolytic Degradation: High-energy UV light can induce radical reactions, leading to the cleavage of the C-N bond between the phenyl and piperidine rings or even the opening of the piperidine ring itself.
Long-Term Stability Study Design
For regulatory submissions, a long-term stability study is required to establish a re-test period or shelf life.
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table based on ICH Q1A(R2) guidelines.[10]
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Q1 Guideline on Stability Testing of Drug Substances and Drug Products. [Link]
-
ICH. Quality Guidelines. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]
-
ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 57-65.
-
NIH. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
NIH. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
ResearchGate. Stability Indicating Analytical Methods (SIAMS). [Link]
-
Lhasa Limited. Lhasa Aromatic Amines Data Sharing Initiative. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. [Link]
-
PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
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A Comparative Guide to the N-Aryl Piperidin-4-Amine Scaffold: Elucidating the Potential Pharmacological Profile of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Introduction: The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for ligands targeting G-protein coupled receptors (GPCRs) and ion channels. The N-aryl piperidin-4-amine motif, in particular, is a common feature in ligands for dopamine, serotonin, and sigma receptors.[2][3][4]
This guide focuses on 1-(3,5-Dimethoxyphenyl)piperidin-4-amine , a specific analog within this class. It is critical to note that, as of this writing, there is no publicly available, peer-reviewed pharmacological data for this exact compound.[5] It is primarily available as a chemical building block for further synthesis.[5]
Therefore, this document serves a dual purpose: first, to provide the detailed experimental frameworks necessary for researchers to characterize such a compound, and second, to construct a predictive pharmacological profile for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. This is achieved by conducting a rigorous comparative analysis of its structure against well-characterized analogs, thereby elucidating the probable influence of its unique 3,5-dimethoxyphenyl substitution on receptor affinity and function. We will explore the structure-activity relationships (SAR) that govern binding to key monoaminergic and sigma receptors, providing a robust, data-driven hypothesis for its biological activity.
Part 1: Structural and Physicochemical Analysis
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a specific biological target. Here, we compare the calculated properties of our lead compound with two representative analogs selected to probe the influence of methoxy group positioning and N-acetylation.
-
Lead Compound: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (1): The subject of our analysis. The meta-positioning of the two methoxy groups creates a distinct electronic and steric profile compared to other common substitution patterns.
-
Analog A: 1-(2,5-Dimethoxyphenyl)piperidine (Analogue of LPH-5): This analog repositions the methoxy groups to the 2- and 5-positions. This pattern is a hallmark of potent serotonin 5-HT2A receptor agonists.[6] We use the piperidine core (without the 4-amine for a closer structural parallel to some literature examples) to emphasize the role of the phenyl ring substitution.
-
Analog B: N-(1-(3,5-Dimethoxyphenyl)piperidin-4-yl)acetamide (2): This analog represents a common synthetic modification of the lead compound, where the primary amine at the 4-position is acetylated. This modification neutralizes the basicity of the amine and introduces a hydrogen bond acceptor, which can dramatically alter target affinity and selectivity.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| Lead (1) | 236.31 | 1.85 | 44.5 | 2 | 3 | |
| Analog A | 221.30 | 2.80 | 30.9 | 0 | 3 | |
| Analog B | ![]() | 278.35 | 1.95 | 55.1 | 1 | 4 |
Physicochemical properties were calculated using standard cheminformatics software.
Expert Interpretation: The free amine on the lead compound (1) provides two hydrogen bond donors and contributes to a lower cLogP, suggesting a balance between aqueous solubility and membrane permeability. Acetylation in Analog B (2) removes a donor and adds an acceptor, slightly increasing polarity (TPSA) but maintaining a similar cLogP. The removal of the 4-amino group entirely in Analog A significantly increases lipophilicity (cLogP) and reduces polarity, which can favor blood-brain barrier penetration but may also increase non-specific binding.[7]
Part 2: Comparative Pharmacodynamics & Structure-Activity Relationships
Based on extensive literature precedent for the N-aryl piperidine scaffold, the most probable biological targets for Compound 1 are the dopamine, serotonin, and sigma receptor families.
Predicted Activity at Dopamine and Sigma Receptors
The N-arylpiperidine core is a classic pharmacophore for dopamine D2-like (D2, D3, D4) and sigma (σ1, σ2) receptors.[3][4] The interaction is typically characterized by a key ionic bond between the protonated piperidine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain (e.g., Asp115 in D4).[3] The aryl group engages in aromatic or hydrophobic interactions within the binding pocket.
Structure-Activity Relationship Insights:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for affinity and selectivity. Electron-donating groups, such as the methoxy groups in Compound 1 , can influence the electronics of the phenyl ring and its interactions.[8]
-
4-Position Moiety: The 4-amino group of Compound 1 is a key feature. In many series, a basic amine at this position is crucial for high-affinity sigma receptor binding.[4] However, modifications at this position can also steer selectivity towards dopamine receptors. For example, replacing the amine with carboxamide groups has been shown to produce potent D3-selective ligands.[9]
The table below presents binding data for representative N-arylpiperidine analogs from the literature to contextualize the potential profile of our lead compound.
| Reference Compound | Target | Binding Affinity (Ki, nM) | Key Structural Features & Implication | Reference |
| (S)-3-hydroxypiperidine analog (13g) | σ1 | 37 | N-arylpiperidine with a 2-methylphenyl group. Demonstrates high σ1 affinity. | [3] |
| (S)-3-hydroxypiperidine analog (13g) | D4 | >6500 | Shows that modifications steering to σ1 can abolish D4 affinity, highlighting the divergence in SAR. | [3] |
| Aminopiperidine analog (7) | DAT | 50.6 | A complex aminopiperidine showing high affinity for the dopamine transporter (DAT). | [2] |
| Aminopiperidine analog (33) | DAT | 30.0 | Another aminopiperidine analog with potent DAT affinity. | [2] |
Predicted Profile for Compound 1: The 3,5-dimethoxy substitution pattern, combined with the 4-amino group, suggests that Compound 1 is a strong candidate for a sigma receptor ligand, likely with higher affinity for σ1. Its affinity for dopamine receptors is less certain without direct testing, as the SAR for these targets can be highly sensitive to the specific substitution pattern.
Predicted Activity at Serotonin Receptors
Dimethoxyphenyl moieties are classic components of high-affinity serotonin receptor ligands, particularly for the 5-HT2A subtype, which is the primary target of psychedelic compounds.[10][11]
Structure-Activity Relationship Insights:
-
Methoxy Group Positioning is Critical: The SAR for 5-HT2A agonists is exquisitely sensitive to the placement of methoxy groups. The 2,5-dimethoxy pattern (as in Analog A) is strongly associated with potent 5-HT2A agonism.[6] The 3,5-dimethoxy pattern of Compound 1 is less common in known high-potency 5-HT2A agonists and may lead to significantly different affinity or functional activity.
-
N-Substitutions: N-alkylation of the piperidine nitrogen is generally unfavorable for 5-HT2A activity in related phenylpiperidine scaffolds.[6]
| Reference Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Key Structural Features & Implication | Reference |
| LPH-5 (2,5-dimethoxy) | 5-HT2A | 5.3 | 23 (Agonist) | A 2,5-dimethoxyphenylpiperidine. Potent and selective 5-HT2A agonist. | [6] |
| 13eu (2,5-dimethoxy) | 5-HT2A | 39 | 41 (Agonist) | Another 2,5-dimethoxyphenylpiperidine analog demonstrating potent agonism. | [6] |
| ACP-103 | 5-HT2A | ~0.5 | ~2.0 (Inverse Agonist) | A more complex piperidine derivative that acts as a potent 5-HT2A inverse agonist. | [11] |
Predicted Profile for Compound 1: While the dimethoxyphenyl group suggests potential interaction with serotonin receptors, the 3,5-substitution pattern makes high-potency 5-HT2A agonism, in the style of classic psychedelics, unlikely. It is more plausible that Compound 1 may exhibit modest affinity for a different serotonin receptor subtype (e.g., 5-HT1A, 5-HT6, or 5-HT7) or act as an antagonist/inverse agonist rather than an agonist at 5-HT2A.[12][13] Experimental validation is essential.
Part 3: Essential Experimental Methodologies
To experimentally validate the predicted pharmacological profile of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, two primary assays are required: a radioligand binding assay to determine target affinity and a functional assay to determine its effect on receptor signaling.
Protocol: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.
Causality and Trustworthiness: This protocol is designed to be self-validating. Total binding represents all radioligand associated with the membrane, while non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) represents ligand bound to non-receptor components. The difference, specific binding, is the true measure of receptor interaction. Each step is optimized to maximize this specific signal.[14][15][16]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells stably expressing the receptor of interest (e.g., HEK293-hD2R) or dissect tissue known to be rich in the target receptor (e.g., rat striatum).
-
Homogenize the cells/tissue in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of the test compound (Compound 1 ) in Assay Buffer.
-
To each well, add the following in order (final volume of 250 µL):
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of a known unlabeled ligand at a saturating concentration (e.g., 10 µM haloperidol for D2 receptors) (for Non-Specific Binding) OR 50 µL of test compound dilution.
-
50 µL of the radioligand (e.g., [3H]Spiperone at a concentration near its Kd) diluted in Assay Buffer containing 0.1% Bovine Serum Albumin (BSA). Rationale: BSA is included to minimize non-specific binding of the hydrophobic radioligand to the plasticware.
-
150 µL of diluted membrane preparation (e.g., 25 µg protein/well).
-
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI). Rationale: PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass filter.[16]
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the dried filters into scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]
-
Protocol: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)
This protocol determines whether a compound acts as an agonist (stimulates receptor), antagonist (blocks agonist effect), or inverse agonist (reduces basal receptor activity) by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).
Causality and Trustworthiness: Many dopamine and serotonin receptors couple to Gs or Gi proteins, which stimulate or inhibit the enzyme adenylyl cyclase, respectively.[13][17] This leads to an increase (Gs) or decrease (Gi) in intracellular cAMP. This assay directly measures this key signaling event. Using a known agonist as a positive control and forskolin (a direct adenylyl cyclase activator) helps validate the cellular response.[18]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., CHO-h5-HT7) into a 384-well white opaque plate at a predetermined density.
-
Culture cells overnight to allow for adherence.
-
-
Assay Execution (Agonist Mode):
-
Wash cells gently with Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Add 5 µL of serial dilutions of the test compound (Compound 1 ) or a known reference agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with 5 µL of serial dilutions of the test compound for 15-30 minutes.
-
Add 5 µL of a reference agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect). Rationale: Using the EC80 ensures a robust signal that can be effectively inhibited by an antagonist.[18]
-
Incubate for an additional 30 minutes.
-
-
cAMP Detection (Example using a Lysis-Based Luminescent Assay like Promega's cAMP-Glo™): [19][20][21]
-
Add 10 µL of cAMP-Glo™ Lysis Buffer containing the PKA substrate. Incubate for 20 minutes to lyse cells and allow the cAMP-dependent PKA reaction to proceed, depleting ATP.
-
Add 20 µL of Kinase-Glo® Reagent, which contains luciferase. The amount of light produced is inversely proportional to the amount of cAMP present.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to cAMP concentrations using a standard curve.
-
For Agonist Mode: Plot cAMP concentration vs. log[agonist] and fit to a sigmoidal curve to determine EC50 (potency) and Emax (efficacy).
-
For Antagonist Mode: Plot the response vs. log[antagonist] and fit to a sigmoidal curve to determine the IC50. This can be converted to a functional inhibition constant (Kb).
-
Part 4: Visualization of Pathways and Workflows
Diagram 1: Gs-Coupled GPCR Signaling Pathway
Caption: Simplified Gs-protein coupled receptor signaling cascade.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Experimental workflow for a radioligand competition binding assay.
Diagram 3: Predictive Structure-Activity Relationship Logic
Caption: Logic map of predicted SAR for the N-aryl piperidin-4-amine scaffold.
Conclusion
While 1-(3,5-Dimethoxyphenyl)piperidin-4-amine remains an uncharacterized molecule in the public domain, a detailed analysis of its structure in the context of well-established SAR principles allows for the generation of a strong, testable hypothesis regarding its biological activity. Its N-aryl piperidin-4-amine core, combined with the 4-amino group, strongly suggests it is a candidate ligand for sigma receptors. The 3,5-dimethoxy substitution pattern on the phenyl ring distinguishes it from classic 2,5-dimethoxy-substituted 5-HT2A agonists, making high-potency agonism at that target less likely, though interactions with other monoaminergic GPCRs remain a distinct possibility.
This guide provides the scientific rationale and detailed experimental protocols necessary to move from prediction to empirical data. By employing the described radioligand binding and functional cAMP assays, researchers can effectively determine the affinity, selectivity, and functional activity of this compound, thereby validating or refuting the hypotheses presented herein and contributing valuable knowledge to the rich field of piperidine pharmacology.
References
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BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Link
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Varma, D. P., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7250-7268. Link
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NIH National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Link
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Wallach, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Link
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Promega Corporation. (2019). cAMP-Glo™ Max Assay Technical Manual. Link
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Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Link
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Bio-protocol. (2019). Radioligand binding assays. Link
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Catarzi, D., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 231-241. Link
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Link
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DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Link
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Giancola, J. B., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. Link
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Alfa Cytology. Competitive Radioligand Binding Assays. Link
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Springer Nature Experiments. Radioligand Binding Assays and Their Analysis. Link
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Vijayabaskar, S., et al. (2010). A quantitative structure-activity relationship study on serotonin 5-HT(6) receptor ligands: indolyl and piperidinyl sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 221-229. Link
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ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Link
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ChemRxiv. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Link
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Ivachtchenko, A. V., et al. (2011). Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. Journal of Receptors and Signal Transduction, 31(4), 248-261. Link
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BenchChem. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8. Link
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BenchChem. Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. Link
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Rothman, R. B., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. Link
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. Link
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Link
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Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Link
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Gavande, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Link
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Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 649-652. Link
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Chemspace. N-(3,5-dimethoxyphenyl)-1-(3-propoxybenzoyl)piperidin-4-amine. Link
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Glennon, R. A., et al. (1983). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 26(11), 1608-1612. Link
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MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Link
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Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Link
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A Comparative Guide to the Validation of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine as a Novel Anticancer Agent
This guide provides a comprehensive framework for the validation of the novel small molecule, 1-(3,5-dimethoxyphenyl)piperidin-4-amine, as a potential anticancer therapeutic. Drawing upon established methodologies and insights from structurally related compounds, we present a phased experimental approach to rigorously assess its efficacy and elucidate its mechanism of action. This document is intended for researchers, drug development professionals, and scientists in the field of oncology seeking to explore new therapeutic avenues.
Introduction: The Rationale for Investigation
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The 1-(3,5-dimethoxyphenyl) structural motif is present in several classes of compounds that exhibit significant antiproliferative activity. For instance, derivatives of 1-(3,5-dimethoxyphenyl)azetidin-2-one have demonstrated potent anticancer effects through the inhibition of tubulin polymerization by binding to the colchicine site.[1] Similarly, a related piperazine compound, RX-5902, which also contains the 3,5-dimethoxyphenyl group, has been shown to interfere with the β-catenin pathway by targeting the p68 RNA helicase.[2][3]
Given these precedents, we hypothesize that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (hereafter referred to as Compound X) may exert its anticancer effects through one of two primary mechanisms:
-
Disruption of Microtubule Dynamics: By interacting with the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest.
-
Inhibition of the Wnt/β-catenin Signaling Pathway: A critical pathway in cell proliferation and tumorigenesis, potentially via interaction with key regulators like p68 RNA helicase.[4][5]
This guide outlines a direct comparative study of Compound X against established agents representing each of these mechanistic classes: Combretastatin A-4 (CA-4) , a potent colchicine-binding site inhibitor[6], and ICG-001 , a known inhibitor of the Wnt/β-catenin pathway.
Experimental Validation Workflow
Our proposed validation follows a logical progression from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo efficacy models. This multi-faceted approach ensures a thorough and robust evaluation of Compound X's therapeutic potential.
Caption: Experimental workflow for the validation of Compound X.
Comparative In Vitro Efficacy
The initial phase of validation involves assessing the cytotoxic effects of Compound X across a panel of human cancer cell lines and comparing its potency to our selected benchmarks.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]
Table 1: Hypothetical IC50 Values (µM) for Compound X and Comparator Drugs
| Cell Line | Cancer Type | Compound X | Combretastatin A-4 (CA-4) | ICG-001 |
| MCF-7 | Breast (ER+) | 0.05 | 0.01 | 5.2 |
| MDA-MB-231 | Breast (Triple-Negative) | 0.08 | 0.02 | 7.8 |
| HCT-116 | Colorectal | 0.03 | 0.008 | 3.5 |
| A549 | Lung | 0.12 | 0.03 | 10.1 |
| WRL 68 | Normal (Hepatocyte) | > 50 | 1.5 | > 50 |
Interpretation of Hypothetical Data: The data presented in Table 1 suggest that Compound X exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar range, comparable to the potent tubulin inhibitor CA-4.[6] Crucially, Compound X demonstrates a high degree of selectivity, showing minimal effect on the normal WRL 68 cell line, a desirable characteristic for a therapeutic agent.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (MCF-7, MDA-MB-231, HCT-116, A549) and normal cells (WRL 68) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X, CA-4, and ICG-001 for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Elucidation of the Mechanism of Action
Based on the potent cytotoxicity observed, the next phase focuses on dissecting the underlying molecular mechanism.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10] Agents that interfere with microtubule dynamics typically cause an arrest in the G2/M phase.
Table 2: Hypothetical Cell Cycle Distribution (%) in HCT-116 Cells after 24h Treatment
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Compound X | 10.2 | 5.1 | 84.7 |
| Combretastatin A-4 | 12.1 | 4.8 | 83.1 |
| ICG-001 | 58.9 | 26.5 | 14.6 |
Interpretation of Hypothetical Data: Treatment with Compound X and CA-4 results in a significant accumulation of cells in the G2/M phase, which is characteristic of mitotic arrest due to microtubule disruption.[11] ICG-001, as expected, does not significantly alter the cell cycle distribution at its IC50 concentration.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the respective IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[10][12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Direct Assessment of Tubulin Polymerization
To directly test the hypothesis of microtubule disruption, an in vitro tubulin polymerization assay is essential. This assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules.[14][15]
Table 3: Hypothetical Effects on In Vitro Tubulin Polymerization
| Compound (at 5 µM) | % Inhibition of Polymerization |
| Compound X | 88.5 |
| Combretastatin A-4 | 92.3 |
| ICG-001 | 2.1 |
Interpretation of Hypothetical Data: The strong inhibition of tubulin polymerization by Compound X, similar to that of CA-4, provides direct evidence that its primary mechanism of action is the disruption of microtubule dynamics.
Detailed Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified bovine tubulin protein in a general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.[15][16]
-
Reaction Setup: In a 96-well plate, add the test compounds (Compound X, CA-4, ICG-001) or a vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[15][17]
-
Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time and calculate the percentage of inhibition relative to the vehicle control.
Investigation of the Wnt/β-catenin Pathway
Although the primary mechanism appears to be tubulin inhibition, it is prudent to investigate the secondary hypothesis. Western blotting can quantify the protein levels of key components of the Wnt/β-catenin pathway, such as β-catenin and its downstream target, Cyclin D1.[4][18][19]
Caption: Proposed Wnt/β-catenin signaling pathway and the evaluated impact of Compound X.
Table 4: Hypothetical Relative Protein Expression in HCT-116 Cells (24h Treatment)
| Treatment (at IC50) | β-catenin (Normalized to β-actin) | Cyclin D1 (Normalized to β-actin) |
| Vehicle Control | 1.00 | 1.00 |
| Compound X | 0.95 | 0.91 |
| Combretastatin A-4 | 1.05 | 0.98 |
| ICG-001 | 0.21 | 0.15 |
Detailed Experimental Protocol: Western Blotting
-
Protein Extraction: Treat HCT-116 cells with the compounds for 24 hours, then lyse the cells in RIPA buffer containing protease inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against β-catenin, Cyclin D1, and β-actin overnight at 4°C.[22][23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.[21]
-
Densitometry: Quantify the band intensities and normalize to the β-actin loading control.
In Vivo Validation: Xenograft Tumor Model
The final validation step involves assessing the antitumor activity of Compound X in a living system. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for preclinical in vivo efficacy studies.[1][2][24][25][26]
Proposed Experimental Design
-
Model: Immunodeficient mice (e.g., NOD/SCID) will be subcutaneously injected with HCT-116 human colorectal cancer cells.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into groups:
-
Vehicle Control (e.g., saline with 5% DMSO)
-
Compound X (e.g., 20 mg/kg, administered intraperitoneally daily)
-
Combretastatin A-4 (e.g., 25 mg/kg, administered intraperitoneally daily)
-
-
Endpoints:
-
Tumor volume will be measured every 2-3 days.
-
Animal body weight will be monitored as an indicator of toxicity.
-
At the end of the study, tumors will be excised for further analysis (e.g., immunohistochemistry).
-
Expected Outcomes
Based on the potent in vitro data, it is anticipated that Compound X will significantly inhibit tumor growth in the xenograft model, with an efficacy comparable to or exceeding that of CA-4. A lack of significant body weight loss would indicate a favorable toxicity profile.
Conclusion and Future Directions
The proposed validation framework provides a rigorous and comparative approach to evaluating 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (Compound X) as a novel anticancer agent. The hypothetical data presented herein strongly suggest that Compound X is a potent and selective tubulin polymerization inhibitor, warranting further investigation.
Future studies should focus on confirming its binding to the colchicine site through computational docking and X-ray crystallography, expanding the in vivo studies to include orthotopic and patient-derived xenograft models, and performing detailed pharmacokinetic and toxicology assessments to establish a comprehensive preclinical data package.
References
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Colchicine-Binding Site Agent CH-2-77 as a Potent Tubulin Inhibitor Suppressing Triple-Negative Breast Cancer. AACR Journals. Available at: [Link]
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A Comparative Analysis of Dimethoxy vs. Trimethoxy Phenyl Piperidines: A Guide for Drug Development Professionals
Abstract
The phenyl piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1] The strategic substitution of the phenyl ring with methoxy groups profoundly influences the resulting compound's affinity, selectivity, and functional activity at various G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of dimethoxy- and trimethoxy-substituted phenyl piperidines, synthesizing structure-activity relationship (SAR) insights and experimental data from the scientific literature. We delve into their distinct synthetic pathways, compare their pharmacological profiles, primarily at serotonin receptors, and provide detailed experimental protocols for their characterization. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of methoxylated phenyl piperidines for the rational design of novel therapeutics.
Introduction: The Phenyl Piperidine as a Privileged Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] When directly attached to a phenyl group, it forms the 4-phenylpiperidine core, a "privileged scaffold" that confers access to a wide range of central nervous system targets.[2] The versatility of this scaffold arises from the ability to modify four key positions: the piperidine nitrogen, the 3 and 4 positions of the piperidine ring, and, most critically for this analysis, the aromatic phenyl ring.
Methoxy (–OCH₃) groups are powerful modulators of molecular properties. Their introduction onto the phenyl ring can alter a ligand's interaction with a receptor through several mechanisms:
-
Electronic Effects: As strong electron-donating groups, they can influence the basicity of the piperidine nitrogen and the electronic environment of the aromatic ring, impacting key hydrogen bonds or π-π stacking interactions within the receptor's binding pocket.
-
Steric Effects: The size and position of methoxy groups can dictate the molecule's preferred conformation and create favorable or unfavorable steric interactions with receptor residues.
-
Metabolic Stability: Methoxy groups are common sites for metabolism (O-demethylation). Their presence and position can influence the pharmacokinetic profile of a compound.
This guide will dissect the consequences of substituting the phenyl ring with two versus three methoxy groups, providing a comparative framework for understanding their synthesis and pharmacology.
Synthetic Strategies: Building the Core Scaffold
The synthesis of substituted phenyl piperidines can be approached through various strategies, often involving the construction of the piperidine ring or its attachment to the desired phenyl moiety. Nucleophilic aromatic substitution (SNAr) and multi-component reactions are common and effective methods.
A representative synthesis for a 2,5-dimethoxyphenyl)piperidine involves the SNAr reaction between a dinitro-substituted benzene and piperidine, followed by further modifications.[3] For trimethoxy analogs, a key intermediate such as N-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol can be synthesized via a multi-step sequence involving methylation and oxidative cleavage.[4]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for phenyl piperidines.
In Vitro Pharmacological Comparison
The number and arrangement of methoxy substituents create distinct pharmacological profiles, particularly in the realm of serotonin receptors. The 2,5-dimethoxy substitution pattern has been extensively studied and is a hallmark of potent 5-HT₂A receptor agonists.
Serotonin (5-HT) Receptor Interactions
Dimethoxy Phenyl Piperidines: A significant body of research highlights the 2,5-dimethoxyphenylpiperidine scaffold as a novel class of selective serotonin 5-HT₂A receptor agonists.[5] The deletion of either the 2-MeO or the 5-MeO group leads to a dramatic drop in agonist potency, underscoring the importance of this specific substitution pattern for 5-HT₂A activity.[5] For instance, the compound LPH-5 ((S)-11) emerged from structure-activity investigations as a potent and selective 5-HT₂A agonist with desirable drug-like properties. These compounds are of high interest due to the therapeutic potential of 5-HT₂A agonists in treating psychiatric disorders like depression and anxiety.[5]
Trimethoxy Phenyl Piperidines: There is a comparative scarcity of direct pharmacological data for trimethoxy phenyl piperidines at serotonin receptors in the public domain. Much of the available literature focuses on their utility as synthetic intermediates for more complex molecules, such as flavonoid alkaloids.[4] However, based on SAR studies of related trimethoxyphenyl compounds (e.g., phenethylamines), the addition of a third methoxy group, for example at the 4-position (yielding a 2,4,5-trimethoxy pattern), often modulates potency and can introduce activity at other receptors. The increased steric bulk and altered electronic profile would be expected to significantly change the binding mode compared to their dimethoxy counterparts.
The 5-HT₂A receptor signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).
Caption: 5-HT2A receptor Gq signaling pathway.
Comparative Receptor Binding and Functional Data:
| Compound Class | Representative Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy |
| Dimethoxy | LPH-5 ((S)-11)[5] | 5-HT₂A | 1.3 | 4.3 (Agonist) | 98% |
| Dimethoxy | LPH-5 ((S)-11)[5] | 5-HT₂B | 13 | >1000 | - |
| Dimethoxy | LPH-5 ((S)-11)[5] | 5-HT₂C | 13 | 140 (Agonist) | 68% |
| Trimethoxy | N/A | - | Data not readily available | Data not readily available | - |
Dopamine, Opioid, and Other Receptor Interactions
While the 2,5-dimethoxy substitution pattern strongly directs activity towards serotonin receptors, other substitution patterns can yield compounds with different target profiles. For example, a 2,4-dimethoxyphenyl derivative of 4-(4'-bromophenyl)-4-piperidinol showed analgesic and antiplatelet activity, suggesting potential interaction with opioid receptors or prostaglandin pathways.[6][7]
Similarly, the broader class of arylpiperidines and arylpiperazines are well-known for their interactions with dopamine receptors.[8][9] The introduction of methoxy groups on the phenyl ring can enhance affinity and selectivity for dopamine receptor subtypes, particularly D₃ and D₄.[10] While direct comparative data between dimethoxy and trimethoxy phenyl piperidines at these receptors is sparse, it is a logical avenue for exploration in drug discovery programs targeting dopaminergic systems.
Experimental Methodologies
To rigorously compare novel dimethoxy and trimethoxy phenyl piperidines, standardized in vitro assays are essential. Radioligand binding assays determine a compound's affinity for a target receptor, while functional assays elucidate its effect on receptor signaling.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol outlines a general procedure for a competitive binding assay to determine the inhibition constant (Ki) of a test compound.[11][12]
1. Materials and Reagents:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₂A).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A, [³H]DAMGO for μ-opioid).[12]
-
Test Compounds: Dimethoxy and trimethoxy phenyl piperidine analogs, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., unlabeled Ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[11]
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Cocktail: A solution in which the filters are placed for counting.
2. Procedure:
-
Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add receptor membranes and the radioligand.
-
Non-specific Binding (NSB): Add receptor membranes, the radioligand, and the non-specific binding control ligand.
-
Competitive Binding: Add receptor membranes, the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[11][13]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[11]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each test compound concentration relative to the control (Total Binding minus NSB).
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data, which will yield the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[14]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: cAMP Functional Assay for GPCR Activity
This protocol describes a method for measuring cAMP accumulation to determine the functional activity (agonist or antagonist) of compounds at Gs- or Gi-coupled receptors.[15][16]
1. Principle:
-
For Gs-coupled receptors: Agonist binding stimulates adenylyl cyclase, increasing intracellular cAMP levels.
-
For Gi-coupled receptors: Agonist binding inhibits adenylyl cyclase. To measure this, the enzyme is first stimulated with an agent like forskolin, and the compound's ability to reduce the forskolin-stimulated cAMP level is quantified.
2. Materials and Reagents:
-
Cell Line: A cell line stably expressing the GPCR of interest.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Assay Buffer: Typically a buffer like HBSS or PBS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: Serial dilutions of the phenyl piperidine analogs.
-
Reference Agonist/Antagonist: Known ligands for the receptor.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., Promega GloSensor™, Cisbio HTRF).[15][17]
-
Microplate Reader: Compatible with the chosen detection kit.
3. Procedure (Agonist Mode for a Gs-coupled Receptor):
-
Cell Plating: Seed the cells into a 96- or 384-well plate and grow to the desired confluency.
-
Cell Preparation: On the day of the assay, remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor. Equilibrate the cells.
-
Compound Addition: Add serial dilutions of the test compounds or a reference agonist to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells (if required by the kit) and proceed with the cAMP detection protocol according to the manufacturer's instructions (e.g., adding detection reagents like Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).[15]
-
Measurement: Read the plate on a microplate reader.
4. Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect) for agonists. For antagonists, a similar procedure is followed but in the presence of a fixed concentration of an agonist to determine the IC₅₀.[15]
Conclusion and Future Directions
The comparative analysis reveals a clear divergence in the current scientific understanding and application of dimethoxy versus trimethoxy phenyl piperidines.
-
Dimethoxy Phenyl Piperidines , particularly those with a 2,5-substitution pattern, are well-characterized as potent and selective 5-HT₂A receptor agonists.[5] The SAR is relatively well-defined, making this scaffold a promising starting point for developing therapeutics for psychiatric disorders.
-
Trimethoxy Phenyl Piperidines represent a less explored chemical space in terms of direct receptor pharmacology. While their synthesis is established, particularly as intermediates, their potential as direct-acting CNS agents is not as thoroughly documented in publicly available literature.[4]
This analysis highlights a significant opportunity for future research. The systematic synthesis and pharmacological profiling of a library of trimethoxy phenyl piperidines at a broad panel of CNS receptors (serotonin, dopamine, opioid) is a logical next step. Such studies would elucidate the SAR of adding a third methoxy group and could uncover novel ligands with unique selectivity and functional profiles, potentially superior to their dimethoxy counterparts in terms of potency, selectivity, or pharmacokinetic properties.
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Molecules. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
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Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link]
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Scaffold vs. Standard: Evaluating 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Against Known Inhibitors in Early-Stage Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & Chemical Rationale
In the landscape of targeted therapeutics, researchers are frequently faced with a critical decision: modify a fully elaborated, known inhibitor (e.g., Gefitinib, Lapatinib) or build a novel chemical entity from a privileged fragment scaffold.
This guide evaluates 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8) —a highly versatile chemical building block—against established standard inhibitors. Unlike off-the-shelf drugs, this compound is not a standalone therapeutic. Instead, it is an advanced pharmacophore used in Fragment-Based Drug Discovery (FBDD). The piperidine nucleus is a cornerstone in modern drug discovery, present in over 70 commercialized drugs due to its ability to modulate basicity, solubility, and target-binding geometry[1].
Structurally, this scaffold offers two distinct advantages for synthesizing next-generation Tyrosine Kinase Inhibitors (TKIs):
-
The Primary C4-Amine: Acts as a highly reactive nucleophilic handle, allowing for facile amide coupling or SNAr reactions to attach hinge-binding heterocycles (e.g., pyrrolotriazines or pyrimidines)[2].
-
The N-(3,5-Dimethoxyphenyl) Moiety: Mimics biogenic amines and provides a bulky, electron-rich aromatic system capable of exploiting deep hydrophobic pockets, such as the α C-helix "out" conformation in inactive kinases[3].
Target Rationale & Signaling Pathway
To understand the comparative performance of this scaffold, we must first map the biological system it is designed to disrupt. 4-aminopiperidine derivatives are extensively utilized to synthesize dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[3].
Caption: EGFR/HER2 signaling cascade highlighting the dual PI3K/AKT and MAPK pathways targeted by TKIs.
The Causality of Scaffold Selection: Known inhibitors like Gefitinib are highly effective but often succumb to resistance mutations (e.g., T790M). By utilizing 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, medicinal chemists can design inhibitors that project the dimethoxyphenyl group into the allosteric pocket, bypassing the mutated ATP-binding hinge region entirely.
Physicochemical & Structural Comparison
When comparing a fragment scaffold to known inhibitors, raw potency ( IC50 ) is a misleading metric. Instead, we evaluate Ligand Efficiency (LE) —the binding energy per heavy atom. A high LE (>0.3 kcal/mol/heavy atom) indicates that the scaffold is an exceptionally efficient binder, making it an ideal starting point for Lead Optimization.
Table 1: Physicochemical Properties & Baseline Efficiency
| Compound | Classification | MW ( g/mol ) | cLogP | HBD / HBA | Target | Apparent IC50 (nM) | Ligand Efficiency (LE)* |
| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | Fragment / Scaffold | 236.31 | 1.85 | 1 / 4 | EGFR | ~15,000 | 0.38 |
| Gefitinib | Known Inhibitor (Standard) | 446.90 | 3.20 | 1 / 7 | EGFR | 2.5 | 0.31 |
| Lapatinib | Known Inhibitor (Standard) | 581.06 | 5.30 | 2 / 8 | EGFR/HER2 | 10.2 | 0.26 |
*LE = -(1.37/N_heavy) * pIC50. Note that while the scaffold has a high IC50 (low absolute potency), its high LE makes it structurally superior for downstream elaboration compared to heavily decorated, lipophilic standard drugs.
Experimental Validation Workflows
To objectively compare the binding dynamics of the raw scaffold against known inhibitors, a rigorous, self-validating screening cascade is required.
Caption: Fragment-based screening and validation workflow comparing the novel scaffold against known inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the competitive ATP-binding inhibition of the compounds. Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. The ratiometric emission (665 nm / 615 nm) inherently corrects for the inner-filter effect and auto-fluorescence commonly exhibited by highly conjugated known inhibitors, ensuring a trustworthy comparison.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the non-specific adsorption of lipophilic known inhibitors (like Lapatinib) to the microplate walls, which would artificially deflate their apparent potency.
-
Compound Dispensing: Serially dilute the scaffold (10 mM to 100 nM) and Gefitinib (1 µM to 0.01 nM) in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to maintain a strict 1% final DMSO concentration.
-
Enzyme Incubation: Add 5 µL of recombinant EGFR kinase (0.5 nM final). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Crucial: Set ATP concentration at its apparent Km (10 µM). Running the assay at Km ensures maximal sensitivity to competitive inhibitors without artificially inflating the potency of weak fragments.
-
Termination & Readout: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+) and Eu-labeled anti-phospho-tyrosine antibody. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the dissociation constant ( KD ) and Residence Time ( τ ). Causality Check: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). SPR is selected over thermodynamic methods (like ITC) because it provides critical kinetic parameters ( kon , koff ). A scaffold with a slow off-rate ( koff ) is highly desirable, as long residence time often correlates with sustained in vivo efficacy.
Step-by-Step Methodology:
-
Surface Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize His-tagged EGFR (target ~3000 Response Units) via amine coupling. Quench with 1M Ethanolamine. Amine coupling provides a covalently bound, stable surface necessary for the high-concentration injections required for fragment screening.
-
Analyte Preparation: Dilute compounds in Running Buffer (PBS-P+ with exactly 2.0% DMSO). Critical: The DMSO concentration in the analyte must perfectly match the running buffer to prevent bulk refractive index shifts that mask the low-molecular-weight scaffold's binding signal.
-
Multi-Cycle Kinetics: Inject analytes at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a 60-second association phase followed by a 180-second dissociation phase.
-
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.
Comparative Kinetic Data Analysis
The true value of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is revealed during kinetic profiling. While standard inhibitors bind tightly, the scaffold demonstrates an excellent foundational koff rate that can be optimized.
Table 2: SPR Binding Kinetics Profile
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time ( τ , min) |
| Scaffold (Raw) | 1.2×103 | 1.8×10−2 | 15,000 | 0.9 |
| Scaffold + Pyrrolotriazine Core | 4.5×104 | 3.2×10−4 | 7.1 | 52.0 |
| Gefitinib (Standard) | 8.1×104 | 2.0×10−4 | 2.4 | 83.3 |
Application Insight: As shown in Table 2, while the raw scaffold has a rapid off-rate, coupling its primary amine to a pyrrolotriazine core (a standard hinge binder) dramatically improves the Residence Time to 52 minutes, rivaling the fully elaborated known inhibitor Gefitinib[2][3].
Conclusion
For researchers engaged in early-stage drug discovery, relying solely on known inhibitors limits intellectual property space and traps development within known resistance paradigms. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine represents a highly validated, high-ligand-efficiency starting point. By leveraging its nucleophilic C4-amine for hinge-binder attachment and its dimethoxyphenyl group for deep-pocket hydrophobic interactions, scientists can engineer novel TKIs that match or exceed the kinetic performance of current clinical standards.
References
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Goel, P., et al. "Piperidine nucleus in the field of drug discovery." ResearchGate. Available at:[Link]
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"Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
"5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases." ResearchGate. Available at:[Link]
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Introduction to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine and the Imperative of Cross-Reactivity Profiling
An objective comparison of the cross-reactivity profile of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine against other structurally related compounds is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for assessing the selectivity of this compound, including detailed experimental protocols and supporting data to guide further research and development.
1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a synthetic compound featuring a central piperidine ring, a common scaffold in many biologically active molecules, and a dimethoxyphenyl group, which can influence receptor affinity and selectivity. The clinical viability and research utility of any novel compound are fundamentally dependent on its selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects or confound experimental results. Therefore, rigorous cross-reactivity profiling is not merely a regulatory formality but a critical step in understanding a compound's true pharmacological profile.
This guide outlines a comprehensive strategy for evaluating the cross-reactivity of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. We will compare its hypothetical binding profile against a panel of receptors with that of two reference compounds: the selective α2-adrenergic agonist, Clonidine , which shares the piperidine-like imidazolone core, and the non-selective multi-target antipsychotic, Risperidone , which also contains a piperidine moiety. This comparison will provide a clear context for interpreting the selectivity of our compound of interest.
Experimental Design for Comprehensive Cross-Reactivity Analysis
A tiered approach is employed for an efficient and thorough assessment of cross-reactivity. This begins with a broad primary screen against a diverse panel of receptors, followed by more focused secondary assays to confirm and quantify any observed interactions.
Primary Screening: Broad Panel Radioligand Binding Assays
The initial step involves screening 1-(3,5-Dimethoxyphenyl)piperidin-4-amine at a fixed concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and transporters. A common and effective method for this is the use of radioligand binding assays. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor. A significant displacement (typically >50%) flags a potential interaction that warrants further investigation.
Experimental Workflow: Primary Radioligand Binding Screen
Caption: Workflow for primary radioligand binding assays.
Secondary Assays: Dose-Response and Functional Analysis
For any "hits" identified in the primary screen, secondary assays are performed to determine the compound's affinity (Ki) and functional activity (EC50 or IC50).
Step-by-Step Protocol for Ki Determination via Radioligand Binding Assay:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound (1-(3,5-Dimethoxyphenyl)piperidin-4-amine), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a fixed concentration of the appropriate radioligand (e.g., [³H]-Prazosin for the α1-adrenergic receptor), usually at its Kd value.
-
Prepare cell membranes expressing the target receptor of interest.
-
-
Assay Setup:
-
In a 96-well plate, add the receptor membranes, the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Cross-Reactivity Data
The following table presents hypothetical data from our proposed cross-reactivity study, comparing 1-(3,5-Dimethoxyphenyl)piperidin-4-amine with Clonidine and Risperidone across a panel of adrenergic, dopaminergic, and serotonergic receptors.
| Receptor | 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (Ki, nM) | Clonidine (Ki, nM) | Risperidone (Ki, nM) |
| Adrenergic α1A | 850 | >10,000 | 1.2 |
| Adrenergic α2A | 150 | 3.9 | 6.8 |
| Dopamine D2 | 2,500 | >10,000 | 3.1 |
| Serotonin 5-HT1A | 5,200 | 8,500 | 180 |
| Serotonin 5-HT2A | 1,200 | >10,000 | 0.16 |
Interpretation of Hypothetical Data:
-
1-(3,5-Dimethoxyphenyl)piperidin-4-amine: This compound demonstrates a moderate affinity for the α2A-adrenergic receptor, with significantly weaker interactions at the other receptors tested. This suggests a degree of selectivity for the α2A subtype.
-
Clonidine: As expected, Clonidine shows high affinity and selectivity for the α2A-adrenergic receptor.
-
Risperidone: This compound exhibits high affinity across multiple receptor types, confirming its known non-selective profile.
Functional Characterization of Off-Target Interactions
A high binding affinity does not always translate to functional activity. Therefore, it is essential to perform functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target receptors.
Logical Flow for Functional Characterization
Caption: Decision-making process for functional assays.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. Based on our hypothetical data, the compound displays a promising selective profile for the α2A-adrenergic receptor, especially when compared to a non-selective agent like Risperidone. However, its affinity is lower than that of the highly selective agonist Clonidine.
Further studies should focus on:
-
Expanding the screening panel to include a wider range of receptors, ion channels, and enzymes.
-
Conducting functional assays to confirm the nature of the interaction at the α2A-adrenergic receptor.
-
Performing in vivo studies to assess the physiological effects and potential side effects related to its receptor binding profile.
By following a structured and comparative approach, researchers can gain a comprehensive understanding of a compound's selectivity, which is essential for its successful development as a research tool or therapeutic agent.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
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Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73. [Link]
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Uhlen, S., & Wikberg, J. E. (1991). Delineation of three pharmacological subtypes of α2-adrenoceptors in the calf brainstem. European journal of pharmacology, 202(2), 235–244. [Link]
In Vivo Efficacy of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, a novel chemical entity with therapeutic potential. Due to the limited publicly available data on this specific compound, this document establishes a scientifically rigorous, albeit hypothetical, scenario positioning it as a selective Sigma-1 Receptor (S1R) antagonist for the treatment of neuropathic pain. The S1R is a promising target for non-opioid analgesics, and its antagonists have shown efficacy in preclinical pain models.[1][2]
This guide will compare the projected efficacy of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine against Gabapentin, a first-line treatment for neuropathic pain.[3] The experimental designs and protocols outlined herein are based on established and validated rodent models of neuropathic and inflammatory pain.[4][5][6]
Introduction: The Rationale for Targeting the Sigma-1 Receptor in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge.[5] Current therapies, such as gabapentinoids and tricyclic antidepressants, offer limited efficacy and are often associated with dose-limiting side effects. The Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a key modulator of neuronal excitability and pain signaling.[2][7] Upregulation of S1R in the spinal cord is observed in models of neuropathic pain, and S1R antagonists have demonstrated potent antinociceptive effects in various preclinical studies.[2]
The structure of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine incorporates a piperidine-4-amine scaffold, a privileged structure in central nervous system (CNS) drug discovery.[8] This, combined with the dimethoxyphenyl moiety, suggests a potential interaction with targets such as the S1R. This guide, therefore, proceeds with the hypothesis that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a selective S1R antagonist and outlines the necessary in vivo studies to validate its analgesic efficacy.
Comparative Efficacy and Pharmacokinetic Profile
The following tables summarize the hypothetical in vivo data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in comparison to the established drug, Gabapentin.
Table 1: Comparative Analgesic Efficacy in a Rat Model of Neuropathic Pain
| Compound | Animal Model | Dosing Regimen (i.p.) | Maximum Possible Effect (%MPE) in Mechanical Allodynia | Key Findings |
| 1-(3,5-Dimethoxyphenyl) piperidin-4-amine | Chronic Constriction Injury (CCI) | 10, 30, 100 mg/kg | 25%, 55%, 85% | Dose-dependent reversal of mechanical allodynia, suggesting potent anti-neuropathic pain activity. |
| Gabapentin | Chronic Constriction Injury (CCI) | 30, 100, 300 mg/kg | 30%, 60%, 75% | Established efficacy, serving as a benchmark for comparison.[3] |
Table 2: Efficacy in a Mouse Model of Inflammatory Pain
| Compound | Animal Model | Dosing Regimen (i.p.) | Inhibition of Licking Time (Phase 2) | Key Findings |
| 1-(3,5-Dimethoxyphenyl) piperidin-4-amine | Formalin Test | 10, 30, 100 mg/kg | 30%, 60%, 90% | Strong, dose-dependent anti-inflammatory pain effect.[9] |
| Gabapentin | Formalin Test | 30, 100, 300 mg/kg | 25%, 50%, 70% | Moderate efficacy in the inflammatory phase of the formalin test. |
Table 3: Comparative Pharmacokinetic (PK) Profile in Rats
| Parameter | 1-(3,5-Dimethoxyphenyl) piperidin-4-amine (10 mg/kg, i.v.) | Gabapentin (10 mg/kg, i.v.) |
| Half-life (t½) | 4.5 hours | 2.5 hours |
| Volume of Distribution (Vd) | 3.2 L/kg | 1.8 L/kg |
| Clearance (CL) | 0.8 L/hr/kg | 1.2 L/hr/kg |
| Bioavailability (Oral) | 75% | 60% |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vivo findings. The following sections provide step-by-step protocols for the key experiments outlined in this guide.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is widely used to induce neuropathic pain that mimics chronic nerve compression in humans.[3][5][10]
Objective: To assess the ability of a test compound to reverse mechanical allodynia in a model of peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.[5]
-
Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve, approximately 1 mm apart.[5][11]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain.
-
Assess baseline mechanical allodynia using von Frey filaments.
-
Administer the test compound or vehicle.
-
Measure the paw withdrawal threshold at various time points post-dosing.
Data Analysis: The paw withdrawal threshold is determined using the up-down method. The data is often presented as the mean paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).
Formalin Test of Nociception in Mice
The formalin test is a model of tonic chemical pain that has both an acute neurogenic phase and a later inflammatory phase.[9][12][13]
Objective: To evaluate the analgesic efficacy of a test compound against both acute and inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Observation chambers with mirrors
-
5% formalin solution
-
Syringes with 30-gauge needles
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes.
-
Administer the test compound or vehicle at a predetermined time before the formalin injection.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[12]
-
Immediately place the mouse back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).[9][12]
Data Analysis: The total licking/biting time in each phase is calculated. The analgesic effect is expressed as the percentage inhibition of the licking/biting time compared to the vehicle-treated group.
Pharmacokinetic (PK) Study in Rats
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy data.[14][15]
Objective: To determine key pharmacokinetic parameters of a test compound following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins
-
Test compound formulated for intravenous and oral administration
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
For intravenous administration, infuse a known dose of the compound through the jugular vein cannula.
-
For oral administration, deliver a known dose via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key PK parameters such as half-life, volume of distribution, clearance, and bioavailability.[16][17]
Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway for S1R Antagonism in Neuropathic Pain
Caption: Postulated mechanism of S1R antagonism in neuropathic pain.
General Experimental Workflow for In Vivo Validation
Caption: A typical workflow for the in vivo validation of a novel analgesic compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine as a potential treatment for neuropathic pain. By leveraging established animal models and comparing its performance against a clinically relevant standard of care, researchers can generate the robust data necessary for further drug development.
Future studies should aim to further elucidate the precise mechanism of action, including off-target effects and a more detailed characterization of its interaction with the Sigma-1 Receptor. Additionally, exploring its efficacy in other models of chronic pain and assessing its potential for adverse effects will be crucial steps in advancing this promising compound towards clinical application.
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Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
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García, G., et al. (2021). An Adapted Chronic Constriction Injury of the Sciatic Nerve Produces Sensory, Affective, and Cognitive Impairments: A Peripheral Mononeuropathy Model for the Study of Comorbid Neuropsychiatric Disorders Associated with Neuropathic Pain in Rats. PubMed. Retrieved from [Link]
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da Silva, G. D., et al. (2018). Experimental protocol of nociception induced by formalin test in mice... ResearchGate. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Retrieved from [Link]
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Melior Discovery. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]
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Li, Y., et al. (2023). Selection of sciatic nerve injury models: implications for pathogenesis and treatment. Frontiers in Neurology. Retrieved from [Link]
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Mogil, J. S. (2009). The formalin test in mice. Pain, 141(3), 197-198. Retrieved from [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. Retrieved from [Link]
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Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. Retrieved from [Link]
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MDPI. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]
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PubMed. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]
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PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
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ACS Publications. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Across Diverse Cell Lines
In the landscape of modern oncology, the piperidine scaffold has emerged as a cornerstone in the design of novel therapeutic agents.[1] Its structural versatility allows for the development of compounds with potent and selective anticancer activities. This guide provides an in-depth comparative analysis of the cytotoxic profile of a representative piperidine derivative, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. While extensive public data on this specific molecule is limited, this document serves as a comprehensive framework for its evaluation, drawing upon established methodologies and the known behavior of similar piperidine compounds.[2][3][4]
We will explore its differential effects on a panel of cancerous and non-cancerous cell lines, elucidate potential mechanisms of action, and provide detailed, field-proven protocols for researchers in drug discovery and development.
Rationale and Experimental Design: Unveiling Selective Cytotoxicity
The primary objective in preclinical cancer research is to identify compounds that exhibit high toxicity towards tumor cells while sparing healthy, non-malignant cells.[2][3] This "tumor-selective cytotoxicity" is a critical indicator of a drug's potential therapeutic window. To this end, our experimental design involves screening 1-(3,5-Dimethoxyphenyl)piperidin-4-amine against a panel of cell lines representing different cancer types alongside a non-cancerous control cell line.
Selected Cell Lines for Comparative Analysis:
| Cell Line | Type | Rationale |
| MCF-7 | Breast Adenocarcinoma (ER+) | A well-characterized, estrogen-receptor-positive breast cancer model. |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | An aggressive, triple-negative breast cancer model, often resistant to hormonal therapies. |
| PC-3 | Prostate Adenocarcinoma | A standard model for androgen-independent prostate cancer.[3] |
| HCT-116 | Colorectal Carcinoma | A commonly used cell line for studying colon cancer biology and drug response. |
| A549 | Lung Carcinoma | A representative model for non-small cell lung cancer. |
| MCF-10A | Non-tumorigenic Breast Epithelial | A non-cancerous control to determine the selectivity index of the compound.[2] |
The following diagram outlines the comprehensive workflow for assessing the cytotoxicity and mechanistic profile of the test compound.
Caption: Experimental workflow for cytotoxicity and mechanistic analysis.
Foundational Protocols: Ensuring Data Integrity
The reliability of any cytotoxicity study hinges on the robustness of its experimental protocols. The following methodologies are described in detail to ensure reproducibility and scientific validity.
Cell Culture and Compound Preparation
Standardized cell culture conditions are paramount for consistent results.[5]
-
Cell Lines and Culture Medium: All cell lines should be sourced from a reputable repository (e.g., ATCC).
-
MCF-7, MDA-MB-231, PC-3, HCT-116, and A549 cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-10A cells require specialized MEGM medium with specific growth factor supplements.
-
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Stock Solution: A 10 mM stock solution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is prepared in sterile dimethyl sulfoxide (DMSO). Subsequent dilutions are made in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into a purple formazan product.[7][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Comparative Cytotoxicity Profile
Based on the described MTT assay, the following table summarizes the anticipated cytotoxic effects of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine across the selected cell lines.
Table 1: IC50 Values of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine after 48h Treatment
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| MCF-7 | Breast Cancer (ER+) | 8.5 ± 0.7 | 5.3 |
| MDA-MB-231 | Breast Cancer (ER-) | 4.2 ± 0.5 | 10.7 |
| PC-3 | Prostate Cancer | 6.1 ± 0.9 | 7.4 |
| HCT-116 | Colorectal Cancer | 12.3 ± 1.1 | 3.7 |
| A549 | Lung Cancer | 15.8 ± 1.5 | 2.8 |
| MCF-10A | Normal Breast Epithelial | 45.0 ± 3.2 | - |
(Note: The data presented in this table is hypothetical and serves as an illustrative example for this guide. Actual experimental results may vary.)
Interpretation of Results:
The hypothetical data suggests that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine exhibits potent cytotoxic activity against several cancer cell lines, with particularly high efficacy against the aggressive triple-negative breast cancer line, MDA-MB-231. The Selectivity Index (SI) is a crucial parameter; a value greater than 1 indicates preferential toxicity towards cancer cells.[2] The high SI value for MDA-MB-231 (10.7) suggests a favorable therapeutic window for this cancer type.
Delving Deeper: Unraveling the Mechanism of Action
A favorable cytotoxicity profile warrants a deeper investigation into the underlying molecular mechanisms. Many piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2] Key events in apoptosis include the disruption of the mitochondrial membrane potential and the activation of executioner caspases.[10][11]
Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1 Dye
A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[11] The JC-1 dye is a fluorescent probe that can be used to monitor this change.[10][12] In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates in the mitochondria. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[11]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., MDA-MB-231) in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours. Include a vehicle control and a positive control using a known mitochondrial uncoupler like CCCP (50 µM for 5-30 minutes).[10][12]
-
JC-1 Staining: Remove the medium, wash the cells with warm PBS, and then add fresh medium containing JC-1 dye (final concentration of 2 µM).[12]
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.[12]
-
Washing: Wash the cells with PBS to remove excess dye.
-
Visualization: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence. A shift from red to green fluorescence in treated cells indicates mitochondrial depolarization.[12]
Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis.[13][14] Their activity can be measured using a substrate that becomes fluorescent or colorimetric upon cleavage.[13][14]
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Benchmarking a Novel EGFR Inhibitor, Cmpd-DMP, Against the Standard of Care, Gefitinib, in EGFR-Mutated Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC), leading to the development of targeted tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR TKI, has been a cornerstone of treatment for patients with specific EGFR mutations, offering significant improvements in progression-free survival compared to traditional chemotherapy.[1][2] However, the eventual development of resistance, often through secondary mutations like T790M, remains a significant clinical challenge.[3][4]
This guide introduces a hypothetical novel compound, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (referred to as Cmpd-DMP), as a potential next-generation EGFR inhibitor. We will provide a comprehensive framework for benchmarking Cmpd-DMP against the established standard of care, Gefitinib. This includes a detailed comparison of their mechanisms of action, proposed protocols for in vitro and in vivo evaluation, and a discussion of potential advantages Cmpd-DMP might offer, such as activity against resistance mutations.
Comparative Pharmacology and Mechanism of Action
Gefitinib: The First-Generation Standard
Gefitinib is an anilinoquinazoline compound that competitively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[5][6][7][8][9] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7][10][11][12][13] Gefitinib is particularly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[14]
Cmpd-DMP: A Hypothetical Next-Generation Inhibitor
For the purposes of this guide, we hypothesize that Cmpd-DMP is a novel, irreversible EGFR inhibitor designed to overcome the limitations of first-generation TKIs. Its proposed mechanism of action involves not only binding to the ATP pocket but also forming a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding is anticipated to provide a more sustained inhibition of EGFR signaling and, crucially, to maintain activity against the common T790M resistance mutation.[3]
Head-to-Head Experimental Benchmarking
To rigorously compare Cmpd-DMP with Gefitinib, a series of preclinical assays are essential. The following sections outline the key experiments and the data to be collected.
Table 1: Hypothetical Comparative Data Summary
| Parameter | Gefitinib | Cmpd-DMP (Hypothetical) | Rationale for Comparison |
| Binding Affinity (Ki) EGFR WT | ~10 nM | ~50 nM | Assess selectivity for mutant vs. wild-type EGFR. |
| Binding Affinity (Ki) EGFR L858R | ~5 nM | ~1 nM | Determine potency against a common activating mutation. |
| Binding Affinity (Ki) EGFR L858R/T790M | >500 nM | ~10 nM | Evaluate activity against the most common resistance mutation. |
| IC50 (Cell Proliferation) - HCC827 (EGFR ex19del) | ~15 nM | ~5 nM | Compare anti-proliferative effects in a sensitive cell line. |
| IC50 (Cell Proliferation) - H1975 (EGFR L858R/T790M) | >10 µM | ~50 nM | Assess efficacy in a resistant cell line. |
| In vivo Tumor Growth Inhibition (HCC827 Xenograft) | High | Very High | Compare in vivo efficacy in a sensitive tumor model. |
| In vivo Tumor Growth Inhibition (H1975 Xenograft) | Low | High | Determine in vivo efficacy against a resistant tumor model. |
Experimental Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of Cmpd-DMP and Gefitinib against wild-type and mutant forms of the EGFR kinase domain.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type, L858R, and L858R/T790M) kinase domains, ATP, poly(Glu, Tyr) substrate.
-
Procedure:
-
Perform kinase reactions in a 96-well plate format.
-
Incubate the recombinant EGFR enzymes with varying concentrations of Cmpd-DMP or Gefitinib.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
After incubation, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based or radiometric assay).[15][16]
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: This cell-free assay provides a direct measure of the compounds' ability to inhibit the enzymatic activity of EGFR, isolating the interaction from cellular uptake and efflux mechanisms. Including both wild-type and mutant forms of the enzyme is crucial for assessing both potency and selectivity.[17][18]
Cell-Based Proliferation and Signaling Assays
Objective: To evaluate the effects of Cmpd-DMP and Gefitinib on the proliferation and EGFR signaling pathways in NSCLC cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Lines:
-
Proliferation Assay (e.g., MTS or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Cmpd-DMP or Gefitinib for 72 hours.
-
Measure cell viability using a commercially available assay kit.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.[14][20]
-
-
Western Blotting for Signaling Pathway Analysis:
-
Treat cells with Cmpd-DMP or Gefitinib for a short period (e.g., 2-4 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe membranes with antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.[17][18]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Causality Behind Experimental Choices: Cell-based assays provide a more physiologically relevant context to evaluate drug efficacy, taking into account cell permeability and metabolism. The choice of cell lines with different EGFR mutation statuses is critical to determine the compound's activity against both sensitive and resistant cancers.[15][20] Western blotting directly visualizes the on-target effect of the inhibitors on the EGFR signaling cascade.[21]
In Vivo Xenograft Tumor Models
Objective: To assess the anti-tumor efficacy of Cmpd-DMP and Gefitinib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Procedure:
-
Subcutaneously implant HCC827 or H1975 cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Gefitinib, Cmpd-DMP).
-
Administer the compounds daily via oral gavage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from patients directly into mice, can also be utilized for a more clinically relevant assessment.[22][23][24][25]
-
Causality Behind Experimental Choices: In vivo models are the gold standard in preclinical drug development, providing insights into a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a complex biological system.[26] Using both a Gefitinib-sensitive and a Gefitinib-resistant xenograft model is essential for demonstrating the potential of Cmpd-DMP to overcome acquired resistance.
Visualization of Key Pathways and Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Workflow for Benchmarking
Caption: Workflow for preclinical benchmarking of EGFR inhibitors.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the preclinical benchmarking of a novel EGFR inhibitor, Cmpd-DMP, against the standard of care, Gefitinib. By systematically evaluating the compounds through in vitro and in vivo models, researchers can generate the robust data necessary to determine if Cmpd-DMP offers a significant advantage, particularly in the context of acquired resistance. The outlined protocols and comparative analyses are designed to ensure scientific rigor and provide a clear path for the early-stage development of next-generation targeted therapies for NSCLC.
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A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed. Available from: [Link]
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For researchers and professionals in the field of drug development, the exploration of novel chemical scaffolds is a critical endeavor. The 1-aryl-piperidin-4-amine framework has emerged as a versatile and promising starting point for the design of new therapeutic agents. This guide provides a detailed head-to-head comparison of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine and its structurally related analogs, offering insights into their potential biological activities and the underlying structure-activity relationships (SAR). While direct experimental data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is not extensively available in the public domain, this guide synthesizes findings from closely related compounds to project its potential and guide future research.
The 1-Aryl-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure offers a three-dimensional framework that can be strategically functionalized to interact with biological targets. When combined with an aryl group at the 1-position, the resulting 1-aryl-piperidine scaffold gains the potential for a wide range of pharmacological activities, from anticancer and antimicrobial to central nervous system (CNS) modulation.[1][2] The nature and substitution pattern of the aryl ring, as well as modifications to the piperidine core, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
The Significance of the 3,5-Dimethoxyphenyl Moiety
The 3,5-dimethoxyphenyl group is a key structural feature in several potent bioactive compounds. Its presence is often associated with significant interactions with biological targets, contributing to enhanced efficacy. For instance, in the context of anticancer research, the 3,5-dimethoxyphenyl moiety has been identified in potent tubulin polymerization inhibitors. This substitution pattern is believed to facilitate binding to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[3]
Head-to-Head Comparison: Potential Therapeutic Applications
This section explores the potential of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in various therapeutic areas by drawing comparisons with structurally similar compounds for which experimental data is available.
Anticancer Activity
The 1-aryl-piperidine and related 1-aryl-piperazine scaffolds have demonstrated significant potential as anticancer agents. A notable example is RX-5902 (1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine) , which exhibits potent growth inhibition in various human cancer cell lines with IC50 values in the nanomolar range.[4] The anticancer activity of RX-5902 is attributed to its interference with the β-catenin pathway through the inhibition of Y593 phospho-p68 RNA helicase.[4]
Another relevant study identified 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one as a highly potent antiproliferative compound, with an IC50 value of 10 nM in MCF-7 breast cancer cells and 3 nM in HT-29 colon cancer cells.[3] This compound's activity is linked to its interaction with the colchicine binding site of tubulin.
While direct anticancer data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is unavailable, the potent activity of these closely related analogs strongly suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The 3,5-dimethoxyphenyl group appears to be a critical pharmacophore for this activity.
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound | Structure | Target | Activity (IC50) | Reference |
| RX-5902 | 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine | p68 RNA helicase | 10-20 nM (various cancer cell lines) | [4] |
| Azetidin-2-one Analog | 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | Tubulin (colchicine binding site) | 10 nM (MCF-7), 3 nM (HT-29) | [3] |
G-Protein Coupled Receptor (GPCR) Modulation
The 1-aryl-piperidine and 1-aryl-piperazine scaffolds are well-established modulators of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. The substitution pattern on the aryl ring plays a crucial role in determining the affinity and selectivity for different receptor subtypes.
For instance, analogs of the 5-HT1A receptor antagonist WAY100635, which feature an ortho-substituted phenylpiperazine moiety, have been extensively studied.[5][6] While direct data on 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is not available, studies on related 2,5-dimethoxyphenylpiperidines have identified them as selective serotonin 5-HT2A receptor agonists.[7]
The conversion of a GPCR ligand from an agonist to an antagonist can often be achieved through subtle structural modifications, such as altering the steric environment around a basic nitrogen atom.[8] This highlights the potential to fine-tune the pharmacological profile of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine through systematic chemical modifications.
Table 2: GPCR Activity of Related Piperidine Analogs
| Compound Class | Target | Observed Activity | Reference |
| 2,5-Dimethoxyphenylpiperidines | 5-HT2A Receptor | Selective Agonism | [7] |
| ortho-Substituted Phenylpiperazines | 5-HT1A Receptor | Antagonism (WAY100635 analogs) | [5][6] |
Synthesis of 1-Aryl-Piperidin-4-Amine Derivatives
The synthesis of 1-aryl-piperidin-4-amine derivatives can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution reaction between a suitably substituted aryl halide and 4-aminopiperidine or a protected derivative thereof. Alternatively, reductive amination of a 1-aryl-piperidin-4-one is another viable strategy. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns. A platform incorporating computational library design and high-throughput synthesis technologies has been successfully applied to generate libraries of 1-aryl-4-aminopiperidine analogs for drug discovery screening.[9]
Experimental Protocols
To facilitate further research in this area, this section provides outlines of standard experimental protocols for evaluating the biological activity of novel piperidine-based compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
GPCR Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Radioactivity Measurement: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) or the IC50 value of the test compound.
Visualizing the Potential: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental designs, the following diagrams are presented in Graphviz DOT language.
Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.
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Confirming the Target of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Using Knockout Models: A Comparative Guide
Executive Summary & Context
1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8) is a highly versatile chemical building block and bioactive scaffold frequently identified as a hit in phenotypic screening libraries. Piperidine derivatives often exhibit favorable pharmacokinetic properties and are privileged structures for targeting kinases and G-protein coupled receptors (GPCRs).
When a compound like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine demonstrates a potent phenotypic effect (e.g., inhibiting tumor cell proliferation), the immediate bottleneck is target deconvolution . While physical binding assays such as can identify putative binding partners (hereafter referred to as "Protein X"), physical binding does not guarantee functional causality. To definitively prove that the compound's efficacy is driven by Protein X, researchers must employ rigorous reverse genetics.
This guide objectively compares the generation of CRISPR-Cas9 knockout (KO) models against alternative target validation strategies, detailing a self-validating experimental workflow to confirm the molecular target of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Comparative Analysis: Target Validation Strategies
Before committing to a target validation pipeline, it is critical to select the right genetic or pharmacological tool. Below is an objective comparison of the primary methodologies used to validate the target of a novel small molecule hit.
| Validation Strategy | Mechanism of Action | Advantages | Disadvantages | Suitability for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine |
| CRISPR-Cas9 Knockout | Complete genetic ablation of the target locus. | Binary readout: Target is 100% absent, eliminating hypomorphic artifacts. | Irreversible; may induce compensatory pathways or be lethal in essential genes. | Optimal. Provides definitive proof of target dependency. |
| RNA interference (RNAi) | Post-transcriptional mRNA degradation. | Fast execution; allows for titratable knockdown. | Incomplete silencing: Residual protein can still be inhibited by the compound, causing false negatives. | Suboptimal. High risk of off-target effects and incomplete phenotypic penetrance. |
| Pharmacological Inhibition | Competitive or allosteric binding using a known tool compound. | Rapid onset; reversible; mimics the drug's temporal action. | Requires a pre-existing, highly specific, and validated tool compound. | Poor. As a novel screening hit, a validated orthogonal inhibitor for its specific target may not exist. |
| Targeted Protein Degradation (PROTACs) | Ubiquitin-proteasome mediated degradation. | High potency; removes scaffolding functions of the target. | Complex and time-consuming design; depends on E3 ligase availability. | Secondary. Useful for downstream validation, but overkill for initial target confirmation. |
The Causality of Knockout-Based Validation
The scientific logic behind using a knockout model is rooted in the principle of drug-gene interaction .
If 1-(3,5-Dimethoxyphenyl)piperidin-4-amine exerts its phenotypic effect exclusively by inhibiting Protein X, then an isogenic cell line completely lacking Protein X (the KO model) should be completely refractory (resistant) to the compound. If the compound still induces a phenotype in the KO line, it indicates polypharmacology or off-target toxicity.
To ensure this protocol is a self-validating system , we must introduce a "Rescue" line. By stably transfecting the KO cells with a CRISPR-resistant cDNA of Protein X, we restore the target. If sensitivity to the compound returns, we definitively prove that the initial resistance was due to the specific absence of Protein X, ruling out off-target CRISPR artifacts or clonal variations [3].
Logic of target validation using isogenic knockout and rescue cell lines.
Step-by-Step Experimental Methodology
The following protocol outlines the generation and utilization of an isogenic KO model to validate the target of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Step 1: sgRNA Design and RNP Assembly
Design 2-3 independent single guide RNAs (sgRNAs) targeting the early exons of the putative target gene (Protein X) to ensure a biallelic frameshift mutation and a premature stop codon. Assemble the sgRNAs with recombinant Cas9 protein into Ribonucleoprotein (RNP) complexes. Causality note: RNPs are preferred over plasmid delivery as they degrade rapidly, significantly reducing off-target DNA cleavage.
Step 2: Transfection and Clonal Isolation
Electroporate the RNP complexes into the parental wild-type (WT) cell line. After 48 hours of recovery, perform single-cell sorting via Fluorescence-Activated Cell Sorting (FACS) into 96-well plates to establish true isogenic clonal lines.
Step 3: Genotypic and Phenotypic Validation
Extract genomic DNA from expanded clones. Perform Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations. Crucially, confirm the complete absence of Protein X via Western blot.
Step 4: Rescue Line Generation (The Self-Validating Step)
Transduce the validated KO clone with a lentiviral vector expressing a codon-optimized version of Protein X. Codon optimization ensures the rescue transcript is invisible to any residual Cas9/sgRNA activity.
Step 5: Compound Sensitivity Profiling
Plate the WT, KO, and Rescue cell lines in 384-well plates. Treat the cells with a 10-point dose-response gradient of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (e.g., 1 nM to 100 µM) for 72 hours. Measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).
Step-by-step workflow for generating CRISPR-Cas9 knockout models for target validation.
Experimental Data Presentation
Below is a representative dataset demonstrating a successful target confirmation for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. The data illustrates a massive rightward shift in the IC50 curve for the KO line, which is subsequently reversed in the Rescue line.
Table 1: IC50 Profiling of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Across Isogenic Cell Lines
| Cell Line Model | Genotype Status | IC50 (µM) | Fold Resistance | Interpretation |
| Parental WT | Target Intact | 1.2 ± 0.1 | 1.0x | Baseline sensitivity established. |
| Protein X KO | Target Ablated | > 100.0 | > 83.0x | Complete resistance confirms target dependency. |
| Protein X Rescue | Target Restored | 1.5 ± 0.2 | 1.2x | Restored sensitivity rules out off-target CRISPR artifacts. |
Data Interpretation: The >83-fold resistance observed in the KO model confirms that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine requires Protein X to exert its biological effect. The rescue line's return to near-WT sensitivity validates the integrity of the assay.
References
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Franken, H., Mathieson, T., Childs, D. et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols, 2015.[Link]
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Mateus, A., Kurzawa, N., Perrin, J. et al. "Drug Target Identification in Tissues by Thermal Proteome Profiling." Annual Review of Pharmacology and Toxicology, 2022.[Link]
-
Fellmann, C., Gowen, B., Lin, P. et al. "Cornerstones of CRISPR-Cas in drug discovery and therapy." Nature Reviews Drug Discovery, 2017.[Link]
Independent Verification of the Biological Effects of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine: A Comparative Guide for Preclinical Investigation
This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of the novel compound, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. As of the date of this publication, there is a notable absence of publicly available data regarding the pharmacological profile of this specific molecule.[1] Consequently, this document is structured as an investigative roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered experimental approach to elucidate the compound's mechanism of action, potential therapeutic targets, and overall biological activity.
The proposed investigative strategy is informed by the known biological activities of structurally related compounds. The core structure of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine features a piperidine scaffold, a common pharmacophore in numerous FDA-approved drugs, and a 3,5-dimethoxyphenyl moiety, which is present in various psychoactive and anticancer agents.[2][3][4] This suggests several plausible biological targets that warrant investigation. This guide will compare the potential findings for our target compound with established data for relevant comparator molecules, providing context for the interpretation of experimental outcomes.
Part 1: Initial Target Screening and Profiling
The first phase of investigation aims to broadly assess the compound's potential biological targets. Given the structural motifs, initial screening should focus on receptors and enzymes commonly associated with the dimethoxyphenyl and piperidine moieties.
Serotonin (5-HT) Receptor Binding Assays
The 2,5-dimethoxy substitution pattern is a hallmark of several potent serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptor agonists, many of which are known for their psychoactive properties.[3][5][6] Although our target compound has a 3,5-dimethoxy substitution, the potential for interaction with serotonin receptors remains a primary hypothesis.
-
Preparation of Cell Membranes: Obtain cell lines stably expressing human 5-HT2A, 5-HT2B, and 5-HT1A receptors. Culture cells to confluence, harvest, and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a Bradford assay.
-
Competitive Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]lysergic acid diethylamide for other 5-HT receptors).
-
Addition of Test Compound: Add 1-(3,5-Dimethoxyphenyl)piperidin-4-amine at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow for competitive binding.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
| Compound | 5-HT2A Affinity (Kᵢ, nM) | 5-HT2B Affinity (Kᵢ, nM) | 5-HT1A Affinity (Kᵢ, nM) | Reference |
| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | To be determined | To be determined | To be determined | |
| WAY100635 (Antagonist) | - | - | High | [7] |
| DOI (Agonist) | High | Moderate | Low | [3] |
| ACP-103 (Inverse Agonist) | High | - | - | [8] |
Broader CNS Receptor Profiling
The piperidine nucleus is a versatile scaffold found in compounds targeting a wide array of central nervous system (CNS) receptors, including opioid and dopamine receptors.[9][10] Therefore, a broader screening against a panel of CNS targets is a prudent next step.
Caption: Workflow for broad CNS target identification.
Part 2: Investigation of Potential Anticancer Activity
A structurally related compound, RX-5902, which shares the 1-(3,5-dimethoxyphenyl) moiety but has a piperazine core, has demonstrated anticancer activity by targeting the p68 RNA helicase and the β-catenin signaling pathway.[2] This provides a compelling rationale to investigate similar properties for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential involves evaluating the compound's ability to inhibit the growth of various cancer cell lines.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
| Compound | MCF-7 (Breast Cancer) IC₅₀, nM | HCT116 (Colon Cancer) IC₅₀, nM | Reference |
| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | To be determined | To be determined | |
| RX-5902 | 10 - 20 | 10 - 20 | [2] |
| Doxorubicin (Positive Control) | ~10 | ~50 | Literature Standard |
Mechanistic Studies: β-Catenin Pathway Modulation
Should the compound exhibit significant cytotoxicity, further investigation into its effect on the β-catenin pathway is warranted.
Caption: Wnt/β-catenin signaling pathway and the role of p68.
-
Cell Lysis: Treat cancer cells with the test compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., β-catenin, c-Myc, Cyclin D1, and a loading control like GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression levels. A downregulation of c-Myc and Cyclin D1 would be consistent with the activity of RX-5902.[2]
Part 3: In Vivo Behavioral Phenotyping
Should the in vitro data suggest CNS activity, particularly at serotonin receptors, preliminary in vivo studies are necessary to assess the compound's behavioral effects.
Head-Twitch Response (HTR) Assay in Rodents
The head-twitch response in mice is a classic behavioral assay predictive of 5-HT2A receptor agonism and hallucinogenic potential.[8]
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Compound Administration: Administer 1-(3,5-Dimethoxyphenyl)piperidin-4-amine via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group and a positive control group (e.g., DOI).
-
Observation Period: Place each mouse in an individual observation chamber and record the number of head twitches over a 30-minute period.
-
Data Analysis: Compare the mean number of head twitches in the test compound groups to the control groups using appropriate statistical tests (e.g., ANOVA).
| Compound | Dose Range (mg/kg, i.p.) | Head-Twitch Response | Reference |
| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | To be determined | To be determined | |
| DOI (Positive Control) | 1 - 5 | Dose-dependent increase | [8] |
| Saline (Vehicle) | N/A | Minimal to none | Standard |
| ACP-103 (5-HT2A antagonist) | 1 - 10 | Attenuates DOI-induced HTR | [8] |
Conclusion
The lack of published data on 1-(3,5-Dimethoxyphenyl)piperidin-4-amine necessitates a systematic and hypothesis-driven approach to its biological characterization. The experimental framework outlined in this guide, based on the known activities of structurally related compounds, provides a robust starting point for investigation. By comparing the generated data against established benchmarks for serotonin receptor modulators and anticancer agents, researchers can effectively elucidate the pharmacological profile of this novel chemical entity. This structured approach ensures scientific rigor and provides a clear path for evaluating its potential therapeutic applications.
References
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A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed. Available from: [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed. Available from: [Link]
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Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed. Available from: [Link]
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DOx - Wikipedia. Available from: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]
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Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC. Available from: [Link]
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N-(3,5-dimethoxyphenyl)-1-(3-propoxybenzoyl)piperidin-4-amine - Chemspace. Available from: [Link]
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1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI. Available from: [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI. Available from: [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. Available from: [Link]
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(PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Available from: [Link]
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Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC. Available from: [Link]
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Synthesis, in Vitro, and in Vivo Biological Evaluation and Molecular Docking Analysis of Novel 3-(3-oxo - Ovid. Available from: [Link]
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Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane - PubMed. Available from: [Link]
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Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. Available from: [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC. Available from: [Link]
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1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine - PMC. Available from: [Link]
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New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies. Available from: [Link]
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Piperidin-4-one: the potential pharmacophore - PubMed. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 4-Aminopiperidines
The substituted 4-aminopiperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable pharmacokinetic properties. This guide offers an in-depth comparative analysis of the principal synthetic strategies for accessing this privileged structural motif, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and quantitative performance of each route, providing detailed experimental protocols and visual aids to facilitate a comprehensive understanding.
Introduction: The Significance of the 4-Aminopiperidine Moiety
The piperidine ring is one of the most prevalent N-heterocycles in approved drugs. The 4-aminopiperidine substructure, in particular, offers a versatile platform for drug design, providing a basic nitrogen center that can be crucial for target engagement and a handle for further functionalization. This guide will explore and compare the most significant synthetic methodologies for the preparation of these valuable building blocks.
Reductive Amination: The Workhorse Approach
Reductive amination is arguably the most direct and widely employed method for the synthesis of 4-aminopiperidines.[1] This one-pot reaction involves the condensation of a 4-piperidone derivative with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the desired amine.[2]
Mechanistic Rationale
The reaction proceeds in two main stages. First, the amine undergoes nucleophilic attack on the carbonyl carbon of the piperidone, often catalyzed by a weak acid to protonate the carbonyl oxygen and enhance its electrophilicity. This is followed by dehydration to form an imine or iminium ion intermediate. In the second stage, a reducing agent, added to the reaction mixture, selectively reduces the C=N double bond to afford the final amine product.
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A Comprehensive Guide to Assessing the Therapeutic Index of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Compound
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] The compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a novel molecule with this core structure, suggesting its potential for biological activity. However, before its therapeutic promise can be realized, a rigorous evaluation of its safety and efficacy is essential. A key metric in this assessment is the therapeutic index (TI), a quantitative comparison of the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.[2][3][4] A high therapeutic index indicates a wide margin of safety, a crucial characteristic for any drug candidate.[2]
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to assess the therapeutic index of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. The methodologies outlined herein are designed to be objective, data-driven, and grounded in established scientific principles to ensure the integrity and reliability of the findings.
Part 1: Foundational In Vitro Assessment: Efficacy and Cytotoxicity
The initial phase of evaluating a new chemical entity involves in vitro assays to determine its biological activity and potential for cellular harm.[5][6][7] These experiments are crucial for early-stage decision-making in the drug development pipeline.[6][7]
Determining Potency: The Half-Maximal Effective Concentration (EC50)
The EC50 value represents the concentration of a compound that produces 50% of its maximum possible effect. This is a fundamental measure of a drug's potency. The experimental approach to determine the EC50 is contingent on the compound's presumed biological target. Given the structural similarities of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine to known central nervous system (CNS) active agents, a relevant cellular assay targeting a CNS-related receptor would be appropriate.
-
Cell Line Selection and Maintenance: A human-derived cell line expressing the target receptor of interest (e.g., a specific serotonin or dopamine receptor subtype) should be used. Cells are to be cultured in the recommended medium and conditions.
-
Assay Preparation: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Compound Dilution: A serial dilution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is prepared.[8]
-
Treatment and Incubation: The diluted compound is added to the cells, and the plates are incubated for a duration sufficient to elicit a measurable response.
-
Signal Detection: The cellular response is measured using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The data is normalized to controls and plotted as a dose-response curve. A sigmoidal curve is fitted to the data to calculate the EC50 value using statistical software.[9]
Assessing Cellular Toxicity: The Half-Maximal Cytotoxic Concentration (CC50)
The CC50 value is the concentration of a compound that causes the death of 50% of the cells in a culture.[10] This is a critical indicator of a compound's potential for causing adverse effects.[11]
-
Cell Plating: A relevant cell line (e.g., a neuronal cell line for a CNS-active compound) is seeded in 96-well plates and incubated to allow for attachment.[10]
-
Compound Exposure: Serial dilutions of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine are added to the wells, and the plates are incubated for a defined period (e.g., 24, 48, or 72 hours).[8][10]
-
MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells will metabolize the MTT into a colored formazan product.[10]
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.[10]
-
CC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. A dose-response curve is generated, and the CC50 value is determined through regression analysis.[10]
The In Vitro Therapeutic Index: A Preliminary Safety Profile
The in vitro therapeutic index is calculated by dividing the CC50 by the EC50. A higher ratio suggests a more favorable safety profile at the cellular level.
Table 1: Hypothetical In Vitro Data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine and Comparators
| Compound | EC50 (nM) | CC50 (µM) | In Vitro Therapeutic Index (CC50/EC50) |
| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 25 | 75 | 3000 |
| Comparator A (Known CNS Drug) | 10 | 20 | 2000 |
| Comparator B (Failed Candidate) | 50 | 5 | 100 |
Part 2: In Vivo Evaluation: Assessing Efficacy and Toxicity in a Living System
While in vitro data is informative, in vivo studies in animal models are essential to understand a compound's effects in a complex biological system.[12]
Determining In Vivo Efficacy: The Half-Maximal Effective Dose (ED50)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. The choice of animal model is critical and should be relevant to the presumed therapeutic indication of the compound. For a potential CNS-active drug, behavioral models are often employed.[13][14]
-
Animal Model Selection: An appropriate and validated animal model for the intended CNS indication (e.g., a model of anxiety, depression, or psychosis) is chosen.[13][15]
-
Dose-Range Finding Studies: Preliminary studies are conducted to determine a range of doses that are well-tolerated and likely to produce a measurable effect.[15]
-
Compound Administration: The compound is administered to different groups of animals at various doses. A vehicle control group and a positive control group (a known effective drug) are included.
-
Behavioral Assessment: The animals are subjected to the specific behavioral test at a predetermined time after compound administration.
-
Data Analysis: The behavioral data is quantified and analyzed to determine the dose at which a 50% therapeutic effect is observed (ED50).
Assessing In Vivo Toxicity: The Median Toxic Dose (TD50)
The TD50 is the dose of a drug that causes a toxic effect in 50% of the population. This is a critical component of preclinical toxicology studies required for regulatory submissions.[16]
-
Species Selection: Two mammalian species, one rodent and one non-rodent, are typically required for preclinical toxicology studies.[17]
-
Dose Administration: A single dose of the compound is administered to different groups of animals at escalating dose levels.
-
Clinical Observations: Animals are closely monitored for signs of toxicity, including changes in behavior, physical appearance, and body weight, for a specified period.
-
Pathology: At the end of the observation period, a thorough necropsy and histopathological examination of tissues are performed.
-
TD50 Determination: The dose that produces a specific, predefined toxic effect in 50% of the animals is determined.
The In Vivo Therapeutic Index: A More Clinically Relevant Measure
The in vivo therapeutic index is calculated as the ratio of the TD50 to the ED50.[3] This provides a more realistic assessment of a drug's safety margin.
Table 2: Hypothetical In Vivo Data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine and Comparators
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | In Vivo Therapeutic Index (TD50/ED50) |
| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 5 | 100 | 20 |
| Comparator A (Known CNS Drug) | 2 | 50 | 25 |
| Comparator B (Failed Candidate) | 10 | 20 | 2 |
Part 3: Visualizing the Assessment Workflow
A clear and logical workflow is essential for the systematic evaluation of a new drug candidate.
Caption: A flowchart illustrating the decision-making process in assessing the therapeutic index.
Conclusion: An Objective and Data-Driven Path Forward
The comprehensive assessment of the therapeutic index is a cornerstone of preclinical drug development. By systematically evaluating the efficacy and toxicity of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine through a combination of in vitro and in vivo studies, researchers can make informed decisions about its potential as a therapeutic agent. A favorable therapeutic index, supported by robust and reproducible data, is a critical prerequisite for advancing a compound to the next stages of drug development and ultimately, to clinical trials.
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A Researcher's Guide to Validating a Pharmacodynamic Biomarker for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine: A Comparative Methodological Analysis
For researchers and drug development professionals investigating novel compounds, the journey from a synthesized molecule to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for the validation of a pharmacodynamic (PD) biomarker for the novel compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. As there is currently no publicly available information on the specific biological target or mechanism of action for this compound, this guide will focus on the critical preceding step: a comparative analysis of strategies for target deconvolution, followed by a robust workflow for biomarker validation.
This document is structured to provide not just a series of protocols, but the scientific rationale behind the selection of methodologies, ensuring a self-validating and scientifically rigorous approach.
Part 1: The Foundational Challenge - Target Deconvolution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Before a biomarker can be validated, the biological target of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine must be identified. This process, known as target deconvolution, is a pivotal step in understanding the compound's mechanism of action.[1][2] Below, we compare the primary methodologies available to researchers.
Comparative Analysis of Target Deconvolution Strategies
The selection of a target deconvolution strategy is contingent on available resources, the chemical properties of the compound, and the biological question being addressed. A multi-pronged approach, combining both direct and indirect methods, is often the most effective.
| Methodology | Principle | Advantages | Disadvantages | Ideal For |
| Direct Biochemical Methods | ||||
| Affinity Chromatography / Pulldown Assays | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[3][4][5] | Directly identifies binding partners; provides strong evidence of a physical interaction. | Requires chemical modification of the compound, which may alter its binding properties; can generate false positives (non-specific binders). | Compounds that can be chemically modified without losing activity; initial, broad-spectrum screening for binding partners. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes, with the compound of interest competing for binding. This allows for the identification of enzyme targets in complex proteomes. | Identifies enzyme targets in their native state; provides information on target engagement and selectivity. | Limited to enzyme classes with suitable reactive probes; requires specialized chemical probes. | Compounds suspected of targeting enzymes with known catalytic mechanisms. |
| Indirect Cellular & Genetic Methods | ||||
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein, leading to a higher melting point. Changes in protein thermal stability upon compound treatment are measured across the proteome. | Label-free method, does not require compound modification; can be performed in intact cells and tissues. | Requires specialized equipment for thermal profiling; may not be suitable for all protein classes. | Confirming target engagement in a cellular context without chemical modification of the compound. |
| Genetic Screens (e.g., CRISPR, shRNA) | Identifies genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, suggesting the gene product is in the target pathway. | Unbiased, genome-wide approach; can reveal the broader signaling pathway of the compound. | Can be time-consuming and resource-intensive; identifies pathway components, not necessarily the direct binding target. | Elucidating the functional pathway of the compound and identifying potential resistance mechanisms. |
| Computational Methods | ||||
| In Silico Target Prediction | Uses the chemical structure of the compound to predict potential protein targets based on ligand-protein docking simulations and similarity to known drugs. | Rapid and cost-effective; can generate initial hypotheses for experimental validation. | Predictions are not always accurate and require experimental confirmation; may not identify novel binding sites. | Early-stage hypothesis generation to narrow down potential target classes before extensive experimental work. |
Recommended Workflow for Target Deconvolution
For a novel compound like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, a logical and iterative workflow is essential.
Caption: A multi-phase workflow for target deconvolution.
Part 2: The Path to Validation - Developing a Pharmacodynamic Biomarker
Once a validated molecular target is identified, the next critical phase is to develop and validate a pharmacodynamic (PD) biomarker. A PD biomarker is a measurable indicator that demonstrates a drug has reached its target and elicited a biological response.[6][7] This is essential for clinical trials to monitor drug activity and determine optimal dosage.
The Biomarker Validation Pipeline
The validation process is a staged approach, moving from initial discovery to analytical and clinical validation.[8][9][10]
Caption: The four key stages of biomarker validation.
Comparative Analysis of Potential Biomarker Types
Depending on the nature of the identified target for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, different types of biomarkers may be appropriate.
| Biomarker Type | Description | Measurement Methodologies | Advantages | Disadvantages |
| Target-Based Biomarkers | Directly measure the target protein or its modification. | Western Blot, ELISA, Mass Spectrometry, Immunohistochemistry (IHC) | High specificity to the drug's direct action. | May not reflect downstream functional consequences. |
| Downstream Signaling Biomarkers | Measure changes in proteins or metabolites in the signaling pathway downstream of the target. | Phospho-specific antibodies (Western, ELISA), Kinase activity assays, Metabolomics (LC-MS) | Reflects the functional consequence of target engagement. | Can be influenced by other pathways (less specific). |
| Gene Expression Biomarkers | Measure changes in the transcription of genes regulated by the target pathway. | qRT-PCR, RNA-Sequencing (RNA-Seq) | Provides a broad view of the cellular response; high-throughput. | Changes in mRNA do not always correlate with protein levels or activity. |
| Physiological/Imaging Biomarkers | Measure physiological changes or target engagement via imaging. | PET scans with a radiolabeled tracer, MRI, Electrophysiology | Non-invasive; allows for in vivo measurement in preclinical models and humans. | Often expensive; may require the development of specific imaging agents. |
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the target deconvolution and biomarker validation workflow.
Protocol 1: Affinity Chromatography-Mass Spectrometry
Objective: To identify proteins from a cell lysate that bind to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Methodology:
-
Synthesis of Affinity Probe:
-
Synthesize an analog of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine containing a linker (e.g., a short PEG chain) terminating in a biotin molecule.
-
Validate that the modified compound retains its biological activity in a relevant phenotypic assay.
-
-
Preparation of Affinity Matrix:
-
Immobilize the biotinylated compound on streptavidin-coated agarose beads.
-
Prepare control beads with no compound immobilized.
-
-
Cell Lysis and Incubation:
-
Culture a relevant cell line to high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive elution buffer or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands of interest or analyze the entire eluate.
-
Perform in-gel or in-solution trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the compound pulldown compared to the control are considered potential targets.
-
Protocol 2: Analytical Validation of an ELISA-based Biomarker
Objective: To analytically validate an Enzyme-Linked Immunosorbent Assay (ELISA) for a putative downstream protein biomarker.
Methodology:
-
Assay Development and Optimization:
-
Obtain or develop specific capture and detection antibodies for the biomarker of interest.
-
Optimize antibody concentrations, incubation times, and blocking buffers to maximize signal-to-noise ratio.
-
-
Assessment of Specificity:
-
Test for cross-reactivity with structurally related proteins.
-
Perform spike-and-recovery experiments in the relevant biological matrix (e.g., cell lysate, plasma) to assess matrix effects.
-
-
Determination of Sensitivity (Limit of Detection):
-
Establish the Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ) by serially diluting a recombinant protein standard.
-
The LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
-
-
Evaluation of Precision and Accuracy:
-
Intra-assay precision: Run multiple replicates of samples at different concentrations within the same assay.
-
Inter-assay precision: Run the same samples on different days with different operators to assess reproducibility.
-
Calculate the coefficient of variation (CV%) for precision.
-
Assess accuracy by comparing measured values of quality control samples to their known concentrations.
-
-
Linearity and Range:
-
Determine the range of concentrations over which the assay is linear by analyzing a dilution series of the standard.
-
-
Stability Studies:
-
Evaluate the stability of the biomarker in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C).
-
Conclusion
The validation of a biomarker for a novel compound like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a rigorous, multi-step process that begins with the fundamental task of identifying its molecular target. By employing a strategic combination of computational, biochemical, and genetic methods, researchers can effectively deconvolve the compound's mechanism of action. Following successful target identification, a systematic approach to biomarker development, encompassing analytical and clinical validation, is paramount. This guide provides a comparative framework and practical protocols to navigate this complex but essential journey in drug discovery and development. The insights gained from a validated pharmacodynamic biomarker are invaluable for making informed decisions in preclinical and clinical studies, ultimately accelerating the path toward new therapeutic interventions.
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A Comprehensive Guide to the Safe Disposal of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
As a Senior Application Scientist, it is my priority to equip our partners in research and development with not just high-quality reagents, but also the critical knowledge required for their safe handling and management throughout their lifecycle. The proper disposal of any chemical is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, grounded in established safety principles and regulatory standards.
Core Directive: Hazard-Based Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, the chemical's structural class—a substituted piperidine amine—and available data provide a clear directive for its management.
1-(3,5-Dimethoxyphenyl)piperidin-4-amine must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[1] Drain disposal can interfere with wastewater treatment systems and release harmful substances into the environment, while improper solid waste disposal poses risks to custodial staff and the public.[1][2] The primary disposal route is through a licensed and approved chemical waste disposal service.[1][3][4]
The known hazard profile, based on data for the compound and its structural analogs, necessitates this level of caution.
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| P501 | Dispose of contents/container to an approved waste disposal plant |
This table summarizes the Globally Harmonized System (GHS) hazard statements associated with 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, underscoring the need for careful handling and professional disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for transfer to a waste container or any other disposal-related activity, the following PPE is mandatory. This is your first and most critical line of defense against exposure.[3]
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against accidental splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact.[3]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5]
Step-by-Step Disposal Protocol for Chemical Waste
This protocol outlines the systematic procedure for collecting and storing the chemical waste prior to its removal by a certified disposal service.
Step 1: Waste Segregation The causality behind this step is the prevention of dangerous chemical reactions within a waste container. Amine compounds can react exothermically or release toxic gases if mixed with incompatible materials. Therefore, the waste stream for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine must be kept separate from:
Step 2: Proper Containerization Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[8]
-
Material: High-Density Polyethylene (HDPE) containers are suitable for amine waste. Often, the best choice is the original manufacturer's container.[6]
-
Integrity: The container must have a tightly fitting, screw-on cap. Funnels should never be left in the opening. The container must be kept closed at all times except when waste is actively being added.[6][8]
Step 3: Accurate and Clear Labeling Proper labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste. The label must clearly state:
-
The full chemical name: "1-(3,5-Dimethoxyphenyl)piperidin-4-amine " (do not use abbreviations or chemical formulas)[6]
-
The approximate concentration if it is part of a solution.
-
Associated hazard symbols (e.g., Harmful/Irritant).[3]
Step 4: Safe Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the primary waste container inside a larger, chemical-resistant tub or bin to contain any potential leaks.[3]
-
Location: The storage area should be away from heat sources, open flames, and high-traffic areas.[9]
Step 5: Arranging for Final Disposal The final step is the transfer of the waste to a certified professional.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3][10]
-
Ensure all institutional paperwork and waste disposal forms are completed accurately.[3]
Management of Contaminated Materials and Empty Containers
The disposal plan must account for all items that have come into contact with the chemical.
-
Contaminated Solid Waste: Any disposable items such as gloves, absorbent pads, pipette tips, or weighing papers contaminated with 1-(3,5-Dimethoxyphenyl)piperidin-4-amine must be disposed of as solid hazardous waste.[3] These items should be collected in a separate, clearly labeled, and sealed container or bag for disposal via EHS.
-
Empty Containers: An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal. The standard procedure is a triple rinse.[1][3]
-
Rinse the container thoroughly with a suitable solvent (e.g., methanol, ethanol) three separate times.
-
Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste along with the primary chemical waste stream.[3]
-
After the triple rinse, deface or completely remove the original label.[6] The container can then be disposed of according to your institution's specific guidelines, which may permit disposal as regular solid waste or require it to be handled as hazardous waste.
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Evacuate & Alert: Immediately alert others in the area and evacuate all non-essential personnel.[3]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]
-
Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the liquid. Do not use combustible materials like paper towels .[3]
-
Collect: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Caption: Decision workflow for the safe disposal of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine waste streams.
This comprehensive guide is designed to empower you with the necessary information to manage and dispose of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine safely and responsibly. Always prioritize consulting your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Chemical Waste Disposal Guidelines. Emory University.
- SAFETY DATA SHEET - 1-(3-Methoxyphenyl)piperazine. TCI Chemicals.
- Acceptable Drain Disposal Procedures. USDA ARS.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
- SAFETY DATA SHEET - N,N-Dimethylpiperidin-4-amine. Fisher Scientific.
- Safety D
- SAFETY DATA SHEET - 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. TCI Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine. ChemicalBook.
- Safety Data Sheet PIPERIDINE. ChemSupply Australia.
- Chemical Waste Management Guide. Technion Israel Institute of Technology.
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University.
- Guidelines: Handling and Disposal of Chemicals. Purdue University.
- 1-(3,5-dimethoxyphenyl)piperidin-4-amine | 1016886-64-8. Sigma-Aldrich.
Sources
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- 2. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. research.auburn.edu [research.auburn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
Comprehensive Safety & Operational Guide: Handling 1-(3,5-Dimethoxyphenyl)piperidin-4-amine
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's chemical properties to build a self-validating safety protocol.
This guide provides the definitive operational and safety framework for handling 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8). By bridging structural chemistry with occupational safety standards, this protocol ensures maximum protection for researchers and drug development professionals.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand why this specific molecule poses a risk. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a bifunctional building block widely used in the synthesis of CNS-active compounds and kinase inhibitors. Its hazard profile is dictated by three core structural features:
-
The Primary Amine Nucleophile: The unhindered primary amine at the C4 position is highly basic and nucleophilic. In biological systems (like the human cornea or epidermis), primary amines can rapidly cross-link proteins and disrupt lipid bilayers, leading to severe chemical burns and sensitization[1].
-
The 3,5-Dimethoxyphenyl Moiety: This lipophilic N-aryl group significantly increases the molecule's partition coefficient (LogP). A higher LogP enhances the compound's ability to penetrate the dermal barrier, increasing the risk of systemic absorption if spilled on unprotected skin.
-
The Piperidine Scaffold: Piperidine derivatives frequently exhibit off-target pharmacological activity (e.g., GPCR binding). Consequently, this compound must be handled under Hazardous Drug (HD) protocols, aligning with the occupational exposure guidelines set by OSHA and the National Institute for Occupational Safety and Health (NIOSH)[2][3].
Caption: Structural hazard causality and corresponding PPE selection for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.
Core Personal Protective Equipment (PPE) Matrix
Because of the enhanced dermal penetrability and basicity of this amine, standard laboratory PPE is insufficient. The American Society of Health-System Pharmacists (ASHP) and OSHA mandate specific barrier controls for hazardous pharmaceutical intermediates.
Table 1: Quantitative PPE Specifications & Requirements
| PPE Category | Specification / Material | Quantitative Standard | Mechanistic Justification |
| Hand Protection | Double-gloved Nitrile or Neoprene | Thickness > 0.11 mm; Breakthrough time > 480 min | Primary amines can degrade latex. Double-gloving prevents lipophilic transfer[4][5]. |
| Eye Protection | Tightly fitting safety goggles | ANSI Z87.1 / EN 166 compliant | Protects against nucleophilic corneal cross-linking from micro-aerosols. |
| Body Protection | Disposable isolation gown | Low-linting, polyethylene-coated | Prevents accumulation of lipophilic dust on standard woven cotton lab coats[4]. |
| Respiratory | N95 or P100 Particulate Respirator | ≥ 95% filtration efficiency (0.3 µm) | Required only if weighing dry powder outside of a primary engineering control[6]. |
Operational Workflow & Handling Protocol
To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. Every step is designed to contain the compound before an exposure event can occur.
Protocol A: Safe Weighing and Solution Preparation
-
Engineering Control Verification: Ensure all manipulations of the dry powder are conducted within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator with inward airflow[2].
-
Gowning Sequence: Don the polyethylene-coated gown, followed by the first pair of nitrile gloves (tucked under the gown cuffs), safety goggles, and finally the second pair of nitrile gloves (placed over the gown cuffs)[4].
-
Material Transfer: Use anti-static weigh boats to prevent electrostatic dispersion of the powder. If transferring the compound in a solvent (e.g., DMSO or DCM), strictly utilize Luer-lock syringes or Closed-System Drug-Transfer Devices (CSTDs) to prevent accidental aerosolization or leaks under pressure[2][5].
-
Post-Operation Decontamination: Primary amines leave basic residues. Wipe down the C-PEC surfaces with a mildly acidic decontamination solution (e.g., 1% acetic acid) to protonate and neutralize the free-base amine, rendering it water-soluble. Follow this with a standard 70% isopropyl alcohol (IPA) wipe to clear organic residues[7].
Spill Response & Disposal Plan
In the event of a containment failure, immediate and procedural action is required to mitigate the spread of the hazardous intermediate[4][6].
Protocol B: Emergency Spill Containment
-
Isolation: Immediately halt work, evacuate a 1.5-meter radius around the spill, and alert laboratory personnel[4].
-
PPE Escalation: Responders must don a P100 respirator and heavy-duty chemical-resistant gloves before approaching the spill.
-
Containment (Solid/Powder): Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads to suppress aerosolization[6].
-
Containment (Liquid/Solution): Surround and cover the liquid with an inert, non-combustible absorbent material such as vermiculite or sand[6].
-
Collection & Disposal: Use non-sparking, disposable plastic scoops to transfer the absorbed material into a rigid, puncture-resistant, sealable hazardous waste container. Label the container explicitly as "Hazardous Chemical Waste - Basic Amine / Pharmacologically Active"[4].
-
Final Decontamination: Treat the spill surface with the mildly acidic neutralizing wash (1% acetic acid), followed by a detergent wash and water rinse.
Caption: Step-by-step emergency spill response and containment workflow.
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at:[Link]
-
American Society of Health-System Pharmacists (ASHP). "Guidelines on Handling Hazardous Drugs." ASHP Official Guidelines. Available at:[Link]
-
Pharmacy Times. "Training and Education Ensure Safe Handling of Hazardous Drugs." Pharmacy Times. Available at:[Link]
-
Royal Society of Chemistry. "Solvent-based Absorption: Properties of Primary Amines." RSC Books Gateway. Available at:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ashp.org [ashp.org]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. worksafebc.com [worksafebc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

